Piperazine DL-Malate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxybutanedioic acid;piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.C4H6O5/c1-2-6-4-3-5-1;5-2(4(8)9)1-3(6)7/h5-6H,1-4H2;2,5H,1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQUENZFJVXCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608257 | |
| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14852-14-3 | |
| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Piperazine DL-Malate chemical properties and structure
An In-Depth Technical Guide to Piperazine DL-Malate: Chemical Properties, Structure, and Applications
Introduction
This compound is a salt compound formed from the heterocyclic amine, piperazine, and the dicarboxylic acid, DL-malic acid. This compound synergistically combines the established biological activity of the piperazine moiety with the physicochemical advantages conferred by malic acid.[1] While piperazine and its various salts have a long-standing history as anthelmintic agents in both veterinary and human medicine, this compound is also recognized for its utility as a versatile pharmaceutical intermediate, buffering agent, and stabilizer in various formulations.[1] Its unique properties enhance the solubility and bioavailability of active ingredients, making it a compound of significant interest for researchers and professionals in drug development.[1] This guide provides a comprehensive technical overview of its chemical structure, core properties, synthesis, mechanism of action, and analytical methodologies.
Molecular Structure and Physicochemical Properties
This compound (CAS No: 14852-14-3) is an ionic salt resulting from the acid-base reaction between piperazine, a weak base, and DL-malic acid, a dicarboxylic acid. The structure consists of a protonated piperazinium cation and a malate anion.
Chemical Structure
The piperazine component is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, which adopts a stable chair conformation.[2] DL-Malic acid is a racemic mixture of D-(-)-malic acid and L-(+)-malic acid, featuring two carboxyl groups and one hydroxyl group. The interaction involves the protonation of one or both nitrogen atoms of the piperazine ring by the carboxylic acid groups of malic acid.
Caption: Ionic structure of this compound.
Physicochemical Properties
The properties of this compound are a composite of its constituent parts. The salt formation significantly influences properties like solubility and melting point compared to the free base. While specific experimental data for the DL-Malate salt is limited in publicly available literature, the table below summarizes key information for the salt and its parent compound, piperazine, for context.
| Property | This compound | Piperazine (Base) | Reference(s) |
| CAS Number | 14852-14-3 | 110-85-0 | [3][4] |
| Molecular Formula | C₄H₁₀N₂·C₄H₆O₅ | C₄H₁₀N₂ | [3][4] |
| Molecular Weight | 220.23 g/mol | 86.14 g/mol | [3][4] |
| Appearance | White to almost white crystalline powder | White crystalline solid | [2][3] |
| Melting Point | Not specified | 106-111 °C | [2][5] |
| Boiling Point | 428.7 °C at 760 mmHg (Predicted) | 146-148 °C | [5][6] |
| Solubility | Freely soluble in water | Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether | [2][7] |
| pKa | Not specified | pKa₁ = 5.35, pKa₂ = 9.73 (at 25 °C) | [2] |
| pH | Not specified | 10.8–11.8 (10% aqueous solution) | [2] |
Synthesis and Manufacturing
The synthesis of this compound is a straightforward acid-base reaction. The process begins with the synthesis of the piperazine ring, followed by its reaction with DL-malic acid.
Synthesis of Piperazine
Industrially, piperazine is typically produced as a co-product during the ammoniation of 1,2-dichloroethane or ethanolamine.[2][8] These reactions primarily yield ethylenediamine and other related linear and cyclic amines, from which piperazine is separated.[2]
Salt Formation
The preparation of piperazine salts with polycarboxylic acids, such as malic acid, can be achieved by reacting the piperazine base with the acid in a suitable solvent, typically water or an aqueous-organic mixture.[9] The resulting salt often has lower solubility than the reactants in the chosen solvent system, allowing it to precipitate upon cooling and be isolated via filtration.[9]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
-
Dissolution: Dissolve one molar equivalent of piperazine in a minimal amount of warm deionized water or an ethanol/water mixture.
-
Acid Addition: In a separate vessel, dissolve one molar equivalent of DL-malic acid in the same solvent system, also with gentle heating if necessary.
-
Reaction: Slowly add the malic acid solution to the piperazine solution with continuous stirring. An exothermic reaction will occur.
-
Precipitation: Allow the resulting solution to cool to room temperature, then place it in an ice bath (0-5 °C) for several hours to maximize precipitation of the salt.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Mechanism of Action (Anthelmintic Activity)
The primary therapeutic application of piperazine salts is in the treatment of parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[10][11] The mechanism of action is targeted at the neuromuscular system of the helminths.[12]
Piperazine acts as a potent agonist of the γ-aminobutyric acid (GABA) receptors in the nematode's neuromuscular system.[10] This is distinct from its vertebrate hosts, where GABAergic signaling is primarily confined to the central nervous system.[10]
-
GABA Receptor Agonism: Piperazine binds to and activates GABA receptors on the muscle cells of the parasite.[10][13]
-
Chloride Channel Opening: This activation opens chloride ion (Cl⁻) channels, leading to an influx of negatively charged chloride ions into the muscle cell.[10]
-
Hyperpolarization: The influx of Cl⁻ causes hyperpolarization of the muscle cell membrane, making it less responsive to excitatory stimuli from motor neurons.[10][12]
-
Flaccid Paralysis: This sustained state of hyperpolarization results in a flaccid paralysis of the worm.[10]
-
Expulsion: Unable to maintain its position within the host's gastrointestinal tract, the paralyzed worm is passively expelled by the normal peristaltic action of the host's intestines.[10][13]
This selective toxicity towards the parasite's peripheral neuromuscular system underpins the favorable safety profile of piperazine in the host.[10]
Caption: Signaling pathway of piperazine's anthelmintic action.
Pharmacokinetics and the Role of the Salt Form
-
Absorption: Piperazine is readily absorbed from the gastrointestinal tract following oral administration.[14]
-
Distribution: It is distributed throughout the body's tissues and is known to enter breast milk.[14]
-
Metabolism: A portion of the absorbed dose (approximately 25%) is metabolized, primarily in the liver.[15]
-
Excretion: Piperazine and its metabolites are primarily excreted in the urine, with a significant fraction of the dose eliminated within 24 hours.[14][15] However, the rate of excretion can vary widely among individuals.[14]
The choice of the salt form can significantly influence the physicochemical properties of a drug, which in turn affects its pharmacokinetic profile.[15] The use of DL-malic acid can enhance the aqueous solubility and dissolution rate of piperazine compared to the free base, potentially leading to improved and more consistent absorption.[1] This is a critical consideration in drug formulation, as it directly impacts bioavailability and therapeutic efficacy.
Analytical Methodologies
The quantitative analysis of piperazine presents a challenge as the molecule lacks significant chromophores, making direct UV spectrophotometric detection difficult at low concentrations.[7] Therefore, common analytical methods involve a derivatization step to attach a UV-active or fluorescent moiety to the piperazine molecule.
A prevalent method is High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization.
Protocol: HPLC-UV Analysis with NBD-Cl Derivatization
This protocol is based on the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active product.
-
Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., water or buffer). Create a series of calibration standards and prepare the unknown sample solution.
-
Derivatization:
-
To an aliquot of the standard or sample solution, add a borate buffer to adjust the pH to an alkaline condition (e.g., pH 9-10).
-
Add an excess of NBD-Cl solution (dissolved in a solvent like acetonitrile).
-
Heat the mixture in a water bath (e.g., 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
Cool the reaction mixture and add a small amount of acid (e.g., hydrochloric acid) to stop the reaction.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a modifier like formic acid or phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detector set to the wavelength of maximum absorbance for the piperazine-NBD derivative (e.g., 340 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.
Caption: Workflow for HPLC-UV analysis of piperazine via derivatization.
Applications and Uses
This compound's properties make it valuable in several fields:
-
Animal Health: It serves as an effective anthelmintic agent in veterinary medicine for treating parasitic infections in livestock and companion animals.[1]
-
Pharmaceutical Development: The compound is used as a pharmaceutical intermediate and a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][6] It is also explored in formulations for anti-anxiety and antidepressant drugs due to the role of piperazine derivatives in modulating neurotransmitter activity.[1]
-
Formulation Excipient: It functions as a buffering agent and stabilizer, enhancing the solubility and bioavailability of other APIs.[1]
-
Other Industries: Potential uses have been cited in cosmetic formulations for its moisturizing properties and in the food industry as an additive to improve stability.[1]
Safety and Handling
Based on the safety data for piperazine, appropriate precautions must be taken when handling this compound.
-
Hazards: Piperazine is harmful if swallowed and can cause severe skin burns and eye damage.[16][17] It may cause allergic skin reactions and can also cause allergy or asthma symptoms if inhaled (respiratory sensitization).[16][17]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[5] In case of inadequate ventilation or when handling powder, use a certified respirator.[5]
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.[18] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Piperazine is hygroscopic and can be light-sensitive.[5]
Always consult the specific Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound is a scientifically significant compound that leverages the established anthelmintic properties of piperazine while offering enhanced physicochemical characteristics due to its salt formation with DL-malic acid. Its primary mechanism of action via GABA receptor agonism in nematodes provides a targeted and effective therapy against parasitic infections. Beyond this, its utility as a stable, soluble intermediate and formulation excipient underscores its versatility in pharmaceutical and chemical research. A thorough understanding of its synthesis, analytical methodologies, and safety profile is crucial for its effective and safe application by researchers and drug development professionals.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine Citrate? Retrieved from [Link]
-
Odyssey Organics. (n.d.). The Chemistry of Piperazine: Synthesis, Reactions, and Applications. Retrieved from [Link]
- Google Patents. (n.d.). US2975181A - Method for the preparation of piperazine salts.
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]
-
MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (n.d.). Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2012, June). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ResearchGate. (n.d.). The crystal structure of piperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Martindale: The Complete Drug Reference. (n.d.). piperazine-citrate.pdf. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. echemi.com [echemi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. nbinno.com [nbinno.com]
- 9. US2975181A - Method for the preparation of piperazine salts - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 12. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 13. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 14. drugfuture.com [drugfuture.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Technical Guide to the Synthesis and Purification of Piperazine DL-Malate
Introduction: The Significance of Piperazine DL-Malate
This compound is a salt that combines the therapeutic properties of piperazine with the biochemical advantages of malic acid. Piperazine and its derivatives are a cornerstone in the pharmaceutical industry, forming the structural basis for a wide array of drugs, including anthelmintics, antihistamines, and antipsychotics.[1][2] Malic acid, a dicarboxylic acid naturally found in fruits, is a key intermediate in the citric acid cycle, highlighting its biocompatibility and role in cellular metabolism.[3][4] The formation of this compound enhances the solubility and bioavailability of piperazine, making it a valuable compound in drug formulation and development.[5] This guide provides an in-depth exploration of the synthesis, purification, and analytical characterization of this compound, offering both theoretical understanding and practical, field-proven protocols for researchers and drug development professionals.
Part 1: Synthesis of this compound - A Stoichiometric Approach
The synthesis of this compound is fundamentally an acid-base reaction between piperazine, a weak base, and DL-malic acid, a dicarboxylic acid.[3][6] The two basic nitrogen atoms in the piperazine ring react with the acidic carboxyl groups of malic acid.[3] Understanding the stoichiometry of this reaction is critical for maximizing yield and purity.
Reaction Stoichiometry and Causality
Piperazine has two pKa values (5.35 and 9.73 at 25°C), corresponding to its two nitrogen atoms.[6] Malic acid is also diprotic. The reaction can therefore yield different salt forms depending on the molar ratio of the reactants. For this compound, a 1:1 molar ratio is typically employed to form the monosalt.
The choice of solvent is crucial. Piperazine is freely soluble in water and ethylene glycol, and also shows solubility in ethanol and methanol.[6][7] Water is a common solvent for this type of salt formation due to its ability to dissolve both reactants and the resulting salt, facilitating a homogenous reaction environment.[8]
The reaction is an exothermic process, and controlling the temperature is important to prevent side reactions and ensure the formation of a stable crystalline product.
Experimental Workflow: Synthesis
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Detailed Protocol: Synthesis of this compound
-
Preparation of Reactant Solutions:
-
In a suitable reaction vessel, dissolve one molar equivalent of piperazine (anhydrous or hexahydrate, adjusting mass accordingly) in a minimal amount of deionized water or ethanol with gentle heating if necessary.[6][9]
-
In a separate vessel, dissolve one molar equivalent of DL-malic acid in the same solvent.[3]
-
-
Reaction:
-
Slowly add the DL-malic acid solution to the piperazine solution with continuous stirring. The addition should be dropwise to control the exothermic reaction.
-
Maintain the temperature of the reaction mixture between 20-30°C.[8]
-
-
Crystallization and Isolation:
-
After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.
-
Cool the solution in an ice bath to induce crystallization of the this compound salt.[10]
-
Collect the precipitated crystals by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.[10]
-
Dry the crude product in a vacuum oven at a moderate temperature.
-
Part 2: Purification of this compound - Achieving High Purity
Recrystallization is a highly effective method for purifying piperazine salts, leveraging differences in solubility between the desired salt and impurities at different temperatures.[8][10] The choice of solvent is paramount for successful recrystallization.
Principles of Recrystallization for Piperazine Salts
The ideal recrystallization solvent should dissolve the this compound sparingly at room temperature but have high solubility at an elevated temperature. This differential solubility allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by crystallization of the pure salt upon cooling, leaving impurities behind in the mother liquor.
A mixed solvent system, such as ethanol-water, can be employed to fine-tune the solubility characteristics.
Purification Workflow
The following diagram outlines the purification process for this compound.
Caption: Purification workflow for this compound.
Detailed Protocol: Recrystallization of this compound
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., an ethanol/water mixture) and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the pure this compound crystals in a vacuum oven.
-
Part 3: Analytical Characterization for Quality Control
A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.
Physicochemical Properties
| Property | Technique | Expected Outcome |
| Melting Point | Melting Point Apparatus | A sharp melting point indicates high purity. |
| Solubility | Shake-Flask Method | Determines the solubility profile in various solvents.[11] |
| pKa | Potentiometric Titration | Confirms the pKa values of piperazine in the salt.[11] |
Spectroscopic and Chromatographic Methods
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule. Key expected peaks include those for N-H stretching (from piperazine), C=O stretching (from the carboxyl groups of malate), and O-H stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra will show characteristic peaks for the protons and carbons of both the piperazine and malate moieties, and their integration will confirm the 1:1 stoichiometry.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound and for separating the D- and L-enantiomers of malic acid.[1]
-
Purity Analysis: A reversed-phase HPLC method can be used to assess purity. Since piperazine lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection.[1][12]
-
Chiral Separation: To confirm the presence of both D- and L-malic acid, a chiral HPLC method is required. This can be achieved by using a chiral stationary phase or by pre-column derivatization of the malic acid with a chiral reagent, such as (R)-1-(1-naphthyl)ethylamine, followed by separation on a standard C18 column.[4][13]
-
Detailed Protocol: HPLC-UV Analysis of this compound (Purity)
-
Sample Preparation (with Derivatization):
-
Prepare a standard solution of this compound in a suitable solvent.
-
Prepare a solution of NBD-Cl in acetonitrile.[1]
-
Mix the sample solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.[1]
-
Cool the solution and dilute it with the mobile phase before injection.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak corresponding to the derivatized this compound.
-
Conclusion
The synthesis and purification of this compound require a systematic approach grounded in the principles of acid-base chemistry and crystallization. Careful control of stoichiometry, reaction conditions, and solvent selection is paramount for achieving a high yield of a pure product. The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization and quality control of this compound, ensuring its suitability for pharmaceutical and research applications.
References
-
Direct chiral resolution of malic acid in apple juice by ligand-exchange capillary electrophoresis using copper(II)-L-tartaric acid as a chiral selector. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
- Purification of piperazine. (n.d.). Google Patents.
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI.gov. Retrieved January 13, 2026, from [Link]
-
What are the intermediate products in the synthesis of Piperazine Malate (CAS 14852 - 14 - 3)?. (2025, August 7). BIOSYNCE. Retrieved January 13, 2026, from [Link]
-
How to extract/isolate piperazine from water without distillation?. (2013, March 29). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R). (n.d.). SciELO. Retrieved January 13, 2026, from [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
- Method for the preparation of piperazine salts. (n.d.). Google Patents.
-
Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. (2023, January 16). SciELO. Retrieved January 13, 2026, from [Link]
-
(PDF) Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. (2025, December 22). ResearchGate. Retrieved January 13, 2026, from [Link]
- Recovery and purification of piperazine. (n.d.). Google Patents.
-
A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences. Retrieved January 13, 2026, from [Link]
-
Piperazine. (n.d.). Retrieved January 13, 2026, from [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
-
Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]
-
Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved January 13, 2026, from [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 13, 2026, from [Link]
-
Piperazine: Synthesis, Dosage & Structure. (n.d.). Study.com. Retrieved January 13, 2026, from [Link]
-
Synthesis of Ternary Cocrystals, Salts, and Hydrates of Acefylline with Enhanced Dissolution and High Permeability. (2022, June 8). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). IJPPR. Retrieved January 13, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9). ResearchGate. Retrieved January 13, 2026, from [Link]
-
(PDF) Methods for the catalytic synthesis of piperazine. (2025, August 6). ResearchGate. Retrieved January 13, 2026, from [Link]
- Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
-
In silico design and synthesis of piperazine-1-pyrrolidine-2,5-dione scaffold-based novel malic enzyme inhibitors. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Piperazine. (n.d.). Solubility of Things. Retrieved January 13, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. biosynce.com [biosynce.com]
- 4. scielo.br [scielo.br]
- 5. chemimpex.com [chemimpex.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. Piperazine [medbox.iiab.me]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. scielo.br [scielo.br]
An In-depth Technical Guide to the Mechanism of Action of Piperazine DL-Malate in Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing Piperazine DL-Malate
This compound is a compound that integrates the well-established biological activity of the piperazine nucleus with the metabolic utility of malic acid. While often categorized broadly within the anthelmintic class of drugs, a granular understanding of its mechanism requires a distinct analysis of its two core components. The piperazine moiety is the primary pharmacophore responsible for its classical therapeutic effect, while the DL-malate counter-ion primarily influences the compound's physicochemical properties, such as solubility and bioavailability, which in turn affects its pharmacokinetic profile.[1][2] This guide provides a comprehensive examination of the compound's action, from its molecular targets to its systemic effects, offering field-proven insights for research and development.
This compound is recognized for its utility as a buffering agent and stabilizer in pharmaceutical formulations and serves as an effective anthelmintic agent in veterinary medicine.[2] Its potential to modulate neurotransmitter activity has also positioned it as a candidate for investigation in the context of neurological disorders.[2]
Part 1: The Core Mechanism of the Piperazine Moiety as an Anthelmintic Agent
The primary and most extensively documented mechanism of action for piperazine and its salts is its effect on the neuromuscular system of nematodes (roundworms).[3] This action is highly selective for invertebrates, providing a crucial therapeutic window for treating parasitic infections in vertebrate hosts.[4][5]
Agonism at the Helminth GABA Receptor
The central mechanism involves piperazine acting as a potent agonist at the inhibitory γ-aminobutyric acid (GABA) receptors in the nerve and muscle cells of helminths.[5][6] This interaction is the cornerstone of its anthelmintic efficacy.
-
Molecular Interaction: Piperazine binds to the helminth-specific isoform of the GABA receptor, a ligand-gated chloride ion channel.[3][4] This selectivity is critical, as vertebrate GABA receptors, primarily located in the Central Nervous System (CNS), are structurally different, rendering them less susceptible to piperazine's effects at therapeutic doses.[4][5]
-
Signal Transduction: Upon binding, piperazine mimics the action of GABA, locking the receptor's chloride channel in an open state.[7] This leads to a significant influx of chloride ions (Cl-) into the neuron or muscle cell.
-
Hyperpolarization and Paralysis: The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane.[7][8] This increased negative potential moves the cell's resting membrane potential further away from the threshold required to fire an action potential. Consequently, the cell is rendered unresponsive to excitatory stimuli, such as those from acetylcholine at the myoneural junction.[4][7] This state of non-responsiveness manifests as a flaccid paralysis of the parasite.[3][8]
-
Expulsion from Host: The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract.[9] Normal peristaltic movements of the host's gut are then sufficient to dislodge and expel the immobilized parasites in the feces.[6][9]
Caption: Experimental workflow for assessing anthelmintic efficacy.
Protocol: Comparative Pharmacokinetic Study in a Rodent Model
Causality Rationale: This protocol is designed to validate the hypothesis that the DL-Malate salt form enhances the bioavailability of piperazine compared to other forms (e.g., piperazine citrate or the free base). This is crucial for understanding how the counter-ion contributes to the overall therapeutic profile.
Methodology:
-
Animal Groups: Use three groups of male Sprague-Dawley rats (n=6 per group).
-
Drug Formulation: Prepare oral gavage formulations of this compound, Piperazine Citrate, and Piperazine (free base) at an equimolar dose of the piperazine moiety.
-
Administration: Administer a single oral dose to each rat according to its group.
-
Blood Sampling: Collect blood samples via tail vein or saphenous vein at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of piperazine in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters for each group, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Statistical Comparison: Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in the pharmacokinetic parameters between the different salt forms.
Caption: Workflow for a comparative pharmacokinetic analysis.
Conclusion and Future Directions
The mechanism of action of this compound is primarily driven by the piperazine moiety's role as a GABA receptor agonist in nematodes, leading to flaccid paralysis and subsequent expulsion. [4][6]The DL-Malate counter-ion serves a critical but ancillary role, optimizing the compound's physicochemical properties to ensure effective delivery and bioavailability. [1][2] For drug development professionals, it is imperative to recognize the nuanced pharmacology of piperazine. While its selectivity for helminth GABA receptors forms the basis of its therapeutic use, its potential interactions with vertebrate neuronal systems, including possible antagonism at human GABAA receptors, warrant careful consideration in safety pharmacology and toxicology studies. [10]Future research should focus on elucidating the precise structural differences between helminth and vertebrate GABA receptors to guide the development of next-generation anthelmintics with even greater selectivity and reduced potential for off-target effects.
References
Sources
- 1. biosynce.com [biosynce.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Piperazine [chemeurope.com]
- 6. What is Piperazine used for? [synapse.patsnap.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. interchemie.com [interchemie.com]
- 9. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis of Piperazine DL-Malate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of Piperazine DL-Malate
This compound is an organic salt formed through the acid-base reaction between the heterocyclic amine, piperazine, and the dicarboxylic acid, DL-malic acid. This compound holds significance in the pharmaceutical and research sectors, where it can be utilized to improve the solubility and bioavailability of active pharmaceutical ingredients or serve as a building block in organic synthesis.[1] Its molecular formula is C₈H₁₆N₂O₅ with a molecular weight of 220.22 g/mol .[2]
A rigorous and unambiguous characterization of this compound is paramount for quality control, structural elucidation, and ensuring its suitability for various applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[3] This guide provides a comprehensive overview of the theoretical and practical aspects of analyzing this compound using these core spectroscopic methods, grounded in established scientific principles and experimental protocols.
Molecular Structure and Formation
The formation of this compound involves a proton transfer from the two carboxylic acid groups of DL-malic acid to the two basic nitrogen atoms of the piperazine ring. This results in the formation of a dicationic piperazinium species and a dianionic malate species, held together by ionic bonds.
Sources
Piperazine DL-Malate CAS number 14852-14-3 technical data
An In-depth Technical Guide to Piperazine DL-Malate (CAS 14852-14-3) for Advanced Research and Pharmaceutical Development
Abstract
This compound (CAS No. 14852-14-3) is a salt combining the heterocyclic amine piperazine with the dicarboxylic acid DL-malic acid. This compound has emerged as a versatile molecule with significant utility across the pharmaceutical, veterinary, and cosmetic industries. Its value is derived from the combined properties of its constituent parts: the well-established biological activity of the piperazine moiety and the stabilizing and solubility-enhancing characteristics of malic acid. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the physicochemical properties, synthesis, mechanisms of action, key applications, and critical analytical methodologies for this compound. It aims to serve as a core resource, blending established scientific principles with practical, field-proven insights to support advanced research and formulation development.
Introduction & Significance
This compound is an organic salt formed through a straightforward acid-base reaction. While the parent compound, piperazine, has a long history of use, particularly as an anthelmintic agent, its formulation as a malate salt offers distinct advantages. The inclusion of malic acid, a naturally occurring organic acid, can improve the compound's stability, handling characteristics, and, most importantly, its solubility and bioavailability.[1]
This enhanced profile makes this compound a valuable component in a variety of applications. In veterinary medicine, it serves as an effective anthelmintic for treating parasitic infections in livestock and companion animals.[1] In pharmaceutical development, it is explored for its potential in formulating medications for neurological disorders and as a stabilizing agent in complex drug products.[1] Furthermore, its moisturizing properties have led to its use in cosmetic and skincare formulations.[1] This guide offers an in-depth exploration of the technical data and methodologies essential for harnessing the potential of this multifunctional compound.
Physicochemical Properties and Specifications
The fundamental characteristics of this compound are critical for its application in controlled laboratory and manufacturing environments. These properties define its identity, purity, and behavior in various systems.
| Property | Value | Reference |
| CAS Number | 14852-14-3 | [1][2][3][4][5] |
| Molecular Formula | C₄H₁₀N₂·C₄H₆O₅ | [1] |
| Molecular Weight | 220.23 g/mol | [1][2][4][5] |
| IUPAC Name | 2-hydroxysuccinic acid;piperazine | [5] |
| Synonyms | Piperazine malate, Piperazine DL-malic acid | [2] |
| Appearance | White to almost white crystalline powder | [1][4] |
| Purity | ≥ 98% (by titration) | [1] |
| Solubility | Freely soluble in water | [6][7] |
| Storage | Store at room temperature | [1] |
Synthesis and Manufacturing Insights
The synthesis of this compound is fundamentally an acid-base neutralization reaction. The process involves combining piperazine, a weak base, with DL-malic acid in an appropriate solvent system, leading to the formation of the stable salt.
Conceptual Synthesis Protocol:
-
Dissolution: Piperazine is dissolved in a suitable solvent, such as ethanol or water.
-
Acid Addition: A stoichiometric equivalent of DL-malic acid, also dissolved in a suitable solvent, is slowly added to the piperazine solution with constant stirring.
-
Reaction: The acid-base reaction is typically exothermic. The temperature may be controlled to ensure a complete and uniform reaction.
-
Crystallization: The resulting this compound salt is often less soluble in the reaction solvent than the starting materials. Crystallization can be induced by cooling the solution.
-
Isolation and Purification: The precipitated product is isolated by filtration.
-
Drying: The final product is dried under vacuum to remove any residual solvent, yielding a stable, crystalline powder.
Caption: Conceptual workflow for the synthesis of this compound.
Mechanism of Action (Anthelmintic)
The primary biological activity of this compound is attributed to the piperazine moiety, which functions as a potent anthelmintic agent. Its mechanism is highly selective for invertebrates, which explains its favorable safety profile in vertebrate hosts.
The core mechanism involves its action as an agonist on the inhibitory gamma-aminobutyric acid (GABA) receptors in the neuromuscular systems of parasitic worms.[7][8][9]
-
GABA Receptor Binding: Piperazine binds to GABA receptors on the muscle cells of nematodes.
-
Chloride Channel Opening: This binding enhances the influx of chloride ions (Cl⁻) into the muscle cells.[8]
-
Hyperpolarization: The increased intracellular negative charge leads to hyperpolarization of the cell membrane.
-
Flaccid Paralysis: This hyperpolarized state reduces the excitability of the muscle cells, resulting in a state of flaccid paralysis. The parasite is unable to maintain its position within the host's gastrointestinal tract.[7][8]
-
Expulsion: The paralyzed worms are then passively expelled from the host's body through normal peristaltic action.[7][9]
This mechanism is selectively toxic to helminths because the GABA receptors in vertebrates are confined to the central nervous system (and are of a different isoform), which piperazine does not readily cross, whereas in parasites, these receptors are located at the myoneural junction.[7][9]
Caption: Mechanism of anthelmintic action of the piperazine moiety.
Key Applications and Formulation Strategies
The unique combination of biological activity and favorable physicochemical properties makes this compound suitable for diverse applications.
| Application Area | Functional Role | In-Depth Explanation |
| Veterinary Pharmaceuticals | Active Anthelmintic Agent | Used for the treatment of roundworm (ascariasis) and pinworm (enterobiasis) infections in livestock and pets. The malate salt form ensures good solubility for oral formulations.[1] |
| Human Pharmaceuticals | Formulation Excipient | Acts as a buffering agent and stabilizer. Its ability to enhance the solubility and bioavailability of other active pharmaceutical ingredients (APIs) is valuable in developing oral dosage forms.[1] |
| Cosmetics & Skincare | Moisturizing Agent | Incorporated into skincare products to enhance skin hydration and improve texture.[1] |
| Research & Development | Reagent / Building Block | Utilized in laboratory settings as a reagent for various chemical syntheses and as a starting material for creating more complex molecules.[1] |
Analytical Methodologies for Quality Control
Accurate quantification of this compound is essential for quality control in both raw materials and finished products. A significant analytical challenge is that the piperazine molecule lacks a strong chromophore, which makes direct detection by UV-Vis spectrophotometry at low concentrations difficult.[10] To overcome this, a common and reliable method involves chemical derivatization followed by High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-UV Analysis via NBD-Cl Derivatization
This protocol is based on the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative that can be easily quantified.[10][11]
1. Reagents and Materials:
-
This compound reference standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Sodium Bicarbonate buffer (e.g., 0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (for reaction quenching)
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 35°C[10]
-
Detection Wavelength: 340 nm[10]
-
Injection Volume: 10 µL[10]
3. Experimental Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in water. Create a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the test sample in water to achieve a concentration within the range of the standard curve.
-
Derivatization:
-
To an aliquot of each standard and sample solution, add an equal volume of sodium bicarbonate buffer.
-
Add an excess of NBD-Cl solution (dissolved in acetonitrile).
-
Vortex the mixture and incubate in a water bath (e.g., 60°C for 30 minutes) in the dark.
-
After incubation, cool the vials to room temperature.
-
Quench the reaction by adding a small volume of hydrochloric acid to neutralize the buffer.
-
-
Analysis: Inject the derivatized solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the test sample from the calibration curve.
Caption: Workflow for the quantitative analysis of this compound.
Safety, Handling, and Toxicology
While this compound is a salt and thus less hazardous than piperazine free base, proper handling is still crucial. The safety data for the piperazine component should be considered as a primary guide.
| Hazard Category | Description | Recommendations |
| Skin & Eye Contact | The piperazine component is corrosive and can cause burns and severe eye damage.[12][13][14] The malate salt has a much lower irritation potential but contact should still be avoided.[15] | Wear appropriate PPE, including safety glasses/goggles and chemical-resistant gloves. |
| Sensitization | Piperazine is a known skin and respiratory sensitizer, potentially causing allergic reactions upon contact or inhalation.[12][14][15] | Handle in a well-ventilated area or under a fume hood. Avoid generating dust. |
| Ingestion | Harmful if swallowed.[13][14] Ingestion can cause gastrointestinal irritation. | Do not eat, drink, or smoke in work areas. Practice good industrial hygiene. |
| Neurotoxicity | High doses of piperazine have been associated with neurotoxic effects, though this is rare in therapeutic use.[13][15] | Adhere to recommended dosage and exposure limits. |
Storage and Handling:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]
-
Avoid contact with strong oxidizing agents and strong acids.[12]
-
Use engineering controls (e.g., exhaust ventilation) to minimize exposure.
Conclusion
This compound, CAS 14852-14-3, is a highly versatile and valuable compound with a well-defined technical profile. Its utility as an anthelmintic agent is rooted in the specific GABA-agonist activity of its piperazine core, while its malate salt form confers advantageous properties for formulation, including enhanced stability and solubility. The established analytical methods allow for robust quality control, ensuring its purity and efficacy in diverse applications ranging from veterinary medicine to pharmaceutical development and cosmetics. For scientists and researchers, a thorough understanding of its synthesis, mechanism, and handling requirements is key to unlocking its full potential in creating innovative and effective products.
References
-
What is the mechanism of Piperazine? - Patsnap Synapse. (URL: [Link])
-
A Review on Analytical Methods for Piperazine Determination - NTU Journal of Pure Sciences. (URL: [Link])
-
Opinion on the results of the RA of Piperazine (HH), CSTEE plenary - European Commission. (URL: [Link])
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. (URL: [Link])
-
Piperazine - Wikipedia. (URL: [Link])
-
Piperazine - chemeurope.com. (URL: [Link])
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (URL: [Link])
-
In silico design and synthesis of piperazine-1-pyrrolidine-2,5-dione scaffold-based novel malic enzyme inhibitors - PubMed. (URL: [Link])
-
Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. (URL: [Link])
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (URL: [Link])
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])
-
What are the intermediate products in the synthesis of Piperazine Malate (CAS 14852 - 14 - 3)? - Blog - BIOSYNCE. (URL: [Link])
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - NIH. (URL: [Link])
-
Piperazine synthesis - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 14852-14-3 [chemicalbook.com]
- 4. 10-239385 - 33-piperazine-14-diylbispropan-1-amine | 7209-… [cymitquimica.com]
- 5. This compound | 14852-14-3 [sigmaaldrich.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 9. Piperazine [chemeurope.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. ec.europa.eu [ec.europa.eu]
A Technical Guide to the Biological Activity of Novel Piperazine Derivatives
Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bond formation, frequently bestow favorable pharmacokinetic profiles upon molecules that contain it, such as enhanced water solubility and oral bioavailability.[1][2] This versatile scaffold is a key component in numerous FDA-approved drugs and is recognized as a "privileged structure" for designing new therapeutic agents across a vast spectrum of diseases.[1][3]
This guide provides an in-depth exploration of the diverse biological activities exhibited by novel piperazine derivatives, with a focus on their anticancer, antipsychotic, antimicrobial, and antiviral potential. We will delve into the underlying mechanisms of action and present detailed, field-proven methodologies for their evaluation, designed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Anticancer Activity of Piperazine Derivatives
Arylpiperazines, in particular, have emerged as a promising class of compounds in oncology research.[1] Their therapeutic potential stems from their ability to interact with multiple molecular targets that are critical for tumor growth and survival, including signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[1]
Core Mechanism: Disruption of Pro-Survival Signaling
Many novel piperazine derivatives exert their cytotoxic effects by inducing cell cycle arrest, frequently at the G2/M phase, thereby preventing cancer cells from dividing.[1] A primary mechanism of action involves the inhibition of critical signal transduction pathways that are often hyperactivated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and a frequent target for these compounds.[1] By inhibiting key kinases within this pathway, piperazine derivatives can effectively cut off the survival signals that cancer cells depend on, leading to programmed cell death (apoptosis).
Experimental Protocol: Evaluating Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[4][5][6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., Hela, A549) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[5]
-
Compound Treatment: Prepare serial dilutions of the novel piperazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).[7]
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[4][8] During this period, observe the formation of purple formazan crystals within the cells.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm).[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Data Presentation: Anticancer Efficacy
The anticancer efficacy of novel piperazine derivatives is quantified by their IC50 values against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Hela (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | SGC7901 (Gastric Cancer) IC50 (µM) |
| Derivative 1 | 8.5 | 12.3 | 15.1 |
| Derivative 2 | 5.2 | 7.8 | 9.4 |
| Derivative 3 | 15.7 | 22.1 | 25.6 |
| 5-FU (Control) | 10.2 | 18.5 | 20.3 |
| Table 1: Example IC50 values for novel piperazine derivatives against human tumor cell lines, as determined by the MTT assay. Data is hypothetical, based on findings from similar studies.[7] |
Antipsychotic Activity of Piperazine Derivatives
Piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs, primarily for treating schizophrenia.[9][10] Their mechanism of action typically involves modulating neurotransmitter systems by acting as ligands for dopamine (specifically the D2 subtype) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[9][10][11] The therapeutic goal is to achieve a balanced receptor affinity profile that maximizes efficacy while minimizing adverse side effects.[1]
Core Mechanism: Receptor Modulation
Schizophrenia is a complex neuropsychiatric disorder linked to dysregulation of dopaminergic and serotonergic pathways.[9][10] Antipsychotic piperazine derivatives are designed to bind to these key receptors. Atypical antipsychotics, for instance, often exhibit a higher affinity for 5-HT2A receptors relative to D2 receptors, a characteristic believed to contribute to their improved side-effect profile compared to older, "typical" antipsychotics. Structure-activity relationship (SAR) studies focus on modifying substituents on the piperazine scaffold to fine-tune this receptor binding profile.[9]
Experimental Protocol: Radioligand Receptor Binding Assay
Radioligand binding assays are a highly sensitive and quantitative method used to determine the affinity of a test compound for a specific receptor.[12][13] The assay measures the ability of the unlabeled test compound (the "competitor") to displace a known radioactive ligand ("radioligand") that is bound to the target receptor.
Protocol Steps:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the target receptor (e.g., CHO cells expressing human D2 receptors).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the novel piperazine derivative.
-
Controls: Include wells for "total binding" (membranes + radioligand, no competitor) and "non-specific binding" (membranes + radioligand + a high concentration of a known unlabeled ligand to saturate the receptors).
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percent inhibition caused by the test compound at each concentration. Plot this data to generate a competition curve and calculate the IC50 value. Convert the IC50 to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Affinity
The potency of antipsychotic candidates is measured by their binding affinity (Ki) to target receptors. Lower Ki values indicate a stronger binding interaction.
| Compound ID | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| Derivative 4 | 15.2 | 25.8 | 5.1 |
| Derivative 5 | 8.9 | 10.4 | 2.3 |
| Clozapine (Control) | 120 | 15 | 5.6 |
| Table 2: Example binding affinities (Ki) of novel piperazine derivatives for key CNS receptors. Data is hypothetical, reflecting the multi-target profile sought in modern antipsychotics.[15] |
Antimicrobial and Antiviral Activities
With the global challenge of antimicrobial resistance, there is a pressing need for new classes of therapeutic agents.[16][17] Piperazine derivatives have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antiviral properties.[3][16]
Core Mechanisms
-
Antimicrobial: The mechanisms can be varied. Some derivatives may inhibit essential bacterial enzymes, while others might disrupt cell membrane integrity or act as efflux pump inhibitors, which enhances the efficacy of other antibiotics.[3][17] Modifications to the piperazine scaffold, such as the incorporation of electron-withdrawing groups, can significantly enhance antimicrobial potency.[1]
-
Antiviral: Piperazine derivatives can interfere with the viral life cycle at multiple stages. For instance, some compounds have been shown to bind to the hydrophobic pocket of viral capsid proteins, preventing viral uncoating.[18] Others act as inhibitors of critical viral enzymes, such as the main protease (Mpro) in coronaviruses, which is essential for viral replication.[19]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol Steps:
-
Compound Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[16][20]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Gentamycin) should also be tested as a reference.[16]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader at 600 nm.
Data Presentation: Antimicrobial Potency
The antimicrobial activity of novel piperazine derivatives is summarized by their MIC values against a panel of pathogenic microbes.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 6 | 8 | 16 | 32 |
| Derivative 7 | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
| Table 3: Example MIC values for novel piperazine derivatives against representative bacterial and fungal strains.[16][21][22] |
Pharmacokinetic Considerations for Drug Development
The therapeutic success of any novel compound is intrinsically linked to its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[23] The piperazine scaffold often improves these properties, but a full evaluation is a critical step in preclinical development.[2]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
An in vivo pharmacokinetic (PK) study is essential to understand how a drug behaves in a living organism. It provides crucial data on bioavailability, half-life, and clearance.
Protocol Steps:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Dosing: Divide animals into groups. Administer the piperazine derivative via the intended clinical route (e.g., oral gavage) and intravenously (IV) to a separate group to determine absolute bioavailability. For example, a study might investigate the co-administration of a piperazine derivative with another drug like Paclitaxel to assess its effect on the latter's pharmacokinetics.[24][25][26]
-
Blood Sampling: Collect serial blood samples (approx. 200 µL) from the jugular vein or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t½: Elimination half-life.
-
Oral Bioavailability (F%): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
-
Conclusion
The exploration of novel piperazine derivatives continues to be a highly productive field in medicinal chemistry. The versatility of the piperazine scaffold allows for fine-tuning of biological activity across a wide range of therapeutic areas, from oncology to infectious diseases and central nervous system disorders.[3][27] The systematic application of robust in vitro and in vivo evaluation protocols, as outlined in this guide, is essential for identifying and advancing promising new drug candidates. By understanding the causal relationships between chemical structure, mechanism of action, and biological effect, researchers can continue to harness the power of this privileged structure to develop the next generation of innovative medicines.
References
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.). Retrieved from [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Current Medicinal Chemistry, 27. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. (2018). Letters in Drug Design & Discovery, 15. Retrieved from [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6524-6527. Retrieved from [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Retrieved from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). Records of Natural Products, 11(3), 228-238. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. Retrieved from [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Bentham Science. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Retrieved from [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences, 9(2), 65-71. Retrieved from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). MethodsX, 8, 101323. Retrieved from [Link]
-
Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. (2018). Antiviral Research, 153, 11-20. Retrieved from [Link]
-
GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]
-
In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. (n.d.). ProBio CDMO. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. (2023). Journal of Medicinal Chemistry, 66(23), 15994-16016. Retrieved from [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Retrieved from [Link]
-
Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2020). Letters in Drug Design & Discovery, 17(8), 988-997. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2019). Molecules, 24(17), 3048. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Retrieved from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology, 33(1), 33-46. Retrieved from [Link]
-
A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). Journal of Emerging Technologies and Innovative Research, 8(7). Retrieved from [Link]
-
Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. (2021). GSC Biological and Pharmaceutical Sciences, 16(3), 114-121. Retrieved from [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1). Retrieved from [Link]
-
Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2021). RSC Medicinal Chemistry, 12(10), 1699-1710. Retrieved from [Link]
-
Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). Molecules, 28(9), 3925. Retrieved from [Link]
-
In vivo Efficacy Testing. (n.d.). Creative Animodel. Retrieved from [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). STAR Protocols, 2(4), 100868. Retrieved from [Link]
-
Antitumor Efficacy Testing in Rodents. (2008). JNCI: Journal of the National Cancer Institute, 100(22), 1570-1580. Retrieved from [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2022). Frontiers in Oncology, 12, 947483. Retrieved from [Link]
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2023). International Journal of Molecular Sciences, 24(8), 7543. Retrieved from [Link]
-
Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). Pharmaceutics, 11(1), 23. Retrieved from [Link]
-
Effects of piperazine derivative on paclitaxel pharmacokinetics. (2019). Ewha Womans University. Retrieved from [Link]
-
Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). Pharmaceutics, 11(1). Retrieved from [Link]
-
Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices. Retrieved from [Link]
- Piperazine derivatives as antiviral agents with increased therapeutic activity. (2017). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. jetir.org [jetir.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]
- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents [ouci.dntb.gov.ua]
- 12. multispaninc.com [multispaninc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. apjhs.com [apjhs.com]
- 18. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 26. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
Topic: In Silico Design and Synthesis of Piperazine Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, represents a "privileged scaffold" in drug discovery.[1] Its prevalence in FDA-approved drugs is not coincidental; the scaffold's unique physicochemical properties—including its high polarity, structural rigidity, and capacity for hydrogen bonding—often bestow favorable pharmacokinetic (ADME) profiles upon the molecules that contain it.[1][2] The two nitrogen atoms offer distinct basicities (pKa1 = 9.73, pKa2 = 5.33), allowing for fine-tuning of properties and interactions. At physiological pH, the predominantly monocationic form can enhance water solubility and strengthen interactions with biological targets.[2]
From anticancer agents like Imatinib to antipsychotics and antivirals, piperazine derivatives have demonstrated a vast spectrum of biological activities.[3][4][5] This versatility stems from the scaffold's ability to be readily and differentially functionalized at its nitrogen positions, enabling the precise spatial orientation of pharmacophoric groups to engage with target proteins.
This guide moves beyond a simple recitation of facts. It is structured to mirror the iterative, logic-driven process of modern drug discovery. We will first explore the rational, in silico design of novel piperazine-based compounds, then delve into the practicalities of their chemical synthesis, and finally, discuss the crucial stage of experimental validation. Each section is designed not merely to instruct, but to explain the causality behind the choices a medicinal chemist or computational scientist must make to advance a project from a conceptual hit to a viable lead candidate.
Part 1: The Blueprint — In Silico Design & Computational Strategy
The journey to a novel therapeutic agent begins not in the wet lab, but in the computational realm. An effective in silico strategy minimizes wasted synthetic effort and maximizes the probability of success by prioritizing compounds with the highest predicted potency and most favorable drug-like properties.
Foundational Computational Chemistry: Modeling the Piperazine Core
Before designing derivatives, we must accurately model the scaffold itself. The piperazine ring is not static; it exists in multiple conformations, primarily the low-energy chair form, but also boat and twisted-boat forms.[6] The choice of computational method to model these conformations is critical. While computationally expensive methods like Coupled-Cluster (DLPNO−CCSD(T)) provide benchmark energies, they are impractical for high-throughput screening. Extensive benchmarking has shown that modern Density Functional Theory (DFT) functionals, specifically M06-2X with a cc-pVDZ basis set, offer the best balance of accuracy (mean absolute error < 0.5 kcal/mol) and computational efficiency for modeling piperazine-containing ligands.[2][6] This level of theory provides a trustworthy foundation for all subsequent computational work.
The Design Workflow: A Dual-Pronged Approach
Effective ligand design integrates two complementary strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD).
-
Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the biological target (e.g., an enzyme or receptor) is available, SBDD is the preferred approach. Techniques like molecular docking predict the binding pose and affinity of a virtual library of piperazine derivatives within the target's active site. This allows us to prioritize compounds that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical amino acid residues.[7][8]
-
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods leverage the knowledge of existing active molecules. Quantitative Structure-Activity Relationship (QSAR) models are particularly powerful. By analyzing a dataset of known piperazine derivatives and their biological activities, QSAR establishes a mathematical correlation between chemical structures and their potency.[4][9] These models, once validated, can predict the activity of novel, unsynthesized compounds, guiding the design process.[4]
The overall computational design workflow is an integrated process, as illustrated below.
Predictive Pharmacokinetics: The ADMET Filter
A potent compound is useless if it cannot reach its target in the body. Therefore, a critical, self-validating step in our workflow is the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early assessment of parameters like aqueous solubility (LogS), blood-brain barrier permeability (QPlogBB), and potential for cytochrome P450 inhibition can flag problematic candidates before any synthetic resources are committed.[10][11]
| Candidate ID | Docking Score (kcal/mol) | Predicted pIC₅₀ (QSAR) | Predicted LogS | Predicted QPlogBB | Human Oral Absorption (%) |
| Pz-001 | -7.41 | 7.8 | -3.5 | -1.2 | > 85% |
| Pz-002 | -7.17 | 7.5 | -3.1 | -0.9 | > 90% |
| Pz-003 | -6.98 | 7.3 | -4.2 | -1.8 | > 80% |
Data is hypothetical but representative of a typical output from computational screening.[8][10]
Experimental Protocol: High-Throughput Virtual Screening (HTVS)
This protocol outlines a generalized workflow for screening a virtual library against a protein target using molecular docking.
-
Target Preparation: a. Download the target protein crystal structure from the Protein Data Bank (PDB).[2] b. Remove water molecules and non-essential co-factors. Add hydrogen atoms and assign appropriate protonation states for residues at physiological pH (7.4). c. Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Ligand Library Preparation: a. Generate 3D coordinates for all piperazine derivatives in the virtual library. b. Assign correct bond orders and generate low-energy conformers for each molecule. c. Assign partial charges using a suitable force field (e.g., Gasteiger charges).
-
Molecular Docking Execution: a. Select a validated docking program (e.g., AutoDock, Glide, GOLD). b. Run the docking simulation, allowing the program to sample various poses and conformations of each ligand within the defined binding site. c. The program will output a binding score (e.g., kcal/mol) for each pose, estimating the binding affinity.
-
Post-Docking Analysis & Filtering: a. Rank the entire library based on the docking scores of the most favorable pose for each compound. b. Visually inspect the binding poses of the top-scoring compounds (e.g., top 5%). Ensure they form meaningful interactions with key active site residues. c. Filter out compounds that exhibit poor binding geometry or steric clashes.
-
Hit Selection: a. Combine the docking results with the in silico ADMET predictions. b. Select a final, diverse set of high-scoring compounds with favorable predicted ADMET profiles for progression to chemical synthesis.
Part 2: From Blueprint to Molecule — Chemical Synthesis
With a prioritized list of virtual hits, the focus shifts to the organic chemistry lab. The synthesis of piperazine derivatives is a well-established field, offering a variety of robust and scalable methods.[12][13]
Common Synthetic Strategies
The choice of synthetic route depends on the desired substitution pattern (mono- vs. di-substituted) and the nature of the substituents.
-
Monosubstituted Piperazines: A highly efficient modern approach involves a one-pot, one-step reaction from a protonated piperazine, which cleverly bypasses the need for traditional protection-deprotection steps.[14] This method often utilizes heterogeneous catalysis and can be accelerated by microwave irradiation, significantly reducing reaction times.[14]
-
Arylpiperazines: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are a mainstay for synthesizing N-arylpiperazines, providing an efficient route to this medicinally important class of compounds.[12]
-
Multi-step Synthesis: More complex derivatives often require a multi-step approach. A common sequence involves the initial formation of a chalcone, cyclization to a pyrimidine ring, and subsequent nucleophilic substitution with a desired piperazine derivative.[15]
The general workflow for synthesis involves the core reaction followed by a rigorous purification and characterization process to ensure the identity and purity of the final compound.
Experimental Protocol: Synthesis of a Pyrimidine-Piperazine Derivative
This protocol is adapted from a literature procedure for synthesizing antimicrobial piperazine derivatives and serves as a representative example of a multi-step synthesis.[15]
Step 1: Synthesis of Chalcone (1a)
-
In a flask, stir a mixture of 2-acetylthiophene (1.26 g, 0.01 mol) and anisaldehyde (1.36 ml, 0.01 mol) in ethanol (15 ml).
-
Add an aqueous solution of 40% potassium hydroxide (10 ml) and continue stirring for 2 hours at room temperature.
-
Allow the mixture to stand overnight. Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the resulting solid precipitate, wash with water, and recrystallize from an ethyl acetate/ethanol mixture to yield the pure chalcone.
Step 2: Synthesis of Pyrimidine-2-thiol (2a)
-
In a round-bottomed flask, reflux a mixture of the chalcone (1a) (2.44 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol) in 1,4-dioxane (10 ml) with a catalytic amount of acetic acid for approximately 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water while stirring.
-
Filter the product, dry it, and recrystallize from ethanol to yield the pure pyrimidine-2-thiol.
Step 3: S-Methylation (3a)
-
Stir the pyrimidine-2-thiol (2a) with methyl iodide in the presence of a base (e.g., potassium hydroxide) to obtain the 2-(methylsulfanyl)pyrimidine intermediate.
Step 4: Final Piperazine Derivative (5a)
-
Take the 2-(methylsulfanyl)pyrimidine (3a) (0.001 mol) and N-phenylpiperazine (0.001 mol) in dry ethanol (15 ml) in a round-bottomed flask.
-
Add a catalytic amount of potassium hydroxide and reflux the reaction mixture for 12 hours.
-
After completion, pour the mixture into crushed ice.
-
Filter the solid that separates, dry it, and recrystallize from ethanol to obtain the pure final piperazine derivative.
-
Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][16]
Part 3: The Proof — Experimental Validation and Optimization
The synthesis of a compound is not the end goal; it is merely the creation of a tool. The true test is whether this tool can effectively modulate its intended biological target. The experimental validation phase provides the crucial data that feeds back into the design process, creating the iterative "Design-Make-Test-Analyze" (DMTA) cycle of drug discovery.
Biological Evaluation: From Target to Cell
The assays used for validation must be chosen to directly address the therapeutic hypothesis.
-
Enzyme Inhibition Assays: For targets like Monoamine Oxidase (MAO), the potency of new derivatives is determined by their ability to inhibit the enzyme's activity. The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is the key metric.[11]
-
Anticancer Activity (Cytotoxicity Assays): For oncology programs, the primary screen is often a cytotoxicity assay, such as the MTT assay. This measures the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (GI₅₀ or IC₅₀).[1][17] It is critical to test against a panel of cell lines, including non-cancerous lines, to assess selectivity.[17]
-
Antimicrobial Activity: The effectiveness of antimicrobial candidates is determined by finding the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[1][16]
The validation workflow is a cycle of testing, analysis, and redesign.
Establishing Structure-Activity Relationships (SAR)
The data from biological testing is the most valuable part of the process. By comparing the potency of different derivatives, we can establish Structure-Activity Relationships (SAR). For example, we might find that adding an electron-withdrawing group like a trifluoromethyl (-CF₃) to a specific position on an aryl ring increases activity, while an electron-donating group (-CH₃) decreases it.[18] This insight is then used to inform the design of the next generation of compounds, creating a feedback loop that, ideally, converges on a highly potent and selective lead candidate.[13][18]
| Compound ID | Cell Line (Cancer) | IC₅₀ (µM) | Cell Line (Non-cancerous) | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Pz-001 | A549 (Lung) | 10.5 ± 1.2 | HEK293 (Kidney) | 48.5 ± 5.5 | 4.6 |
| Pz-002 | MCF-7 (Breast) | 15.2 ± 1.8 | HEK293 (Kidney) | 48.5 ± 5.5 | 3.2 |
| Doxorubicin | A549 (Lung) | 0.5 ± 0.07 | HEK293 (Kidney) | 2.5 ± 0.3 | 5.0 |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 | HEK293 (Kidney) | 2.5 ± 0.3 | 3.1 |
¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable. Data is modeled on established reporting formats.[17]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes the evaluation of a compound's ability to inhibit cancer cell proliferation.
-
Cell Culture: a. Culture the desired cancer cell lines (e.g., A549, MCF-7) and a non-cancerous control line (e.g., HEK293) in appropriate media and conditions (37°C, 5% CO₂). b. Harvest cells during their exponential growth phase.
-
Cell Seeding: a. Seed the cells into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: a. Prepare serial dilutions of the synthesized piperazine derivatives and a positive control drug (e.g., Doxorubicin) in culture medium. b. Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only wells as a negative control. c. Incubate the plates for 48-72 hours.
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). b. Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the viability percentages against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion
The design and synthesis of novel piperazine derivatives is a paradigmatic example of modern, rational drug discovery. The process is a synergistic interplay between computational prediction and empirical validation. By leveraging powerful in silico tools to model, screen, and filter virtual candidates, we can focus precious laboratory resources on synthesizing only the most promising compounds. Subsequent biological evaluation provides the critical data needed to establish structure-activity relationships, which in turn fuels the next cycle of design. This iterative, logic-driven approach accelerates the journey from a privileged scaffold to a potential life-saving therapeutic.
References
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands | ACS Omega. ACS Publications. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]
-
Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Source publication not specified, link is generic]. Available at: [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH). Available at: [Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Available at: [Link]
- Method for the preparation of piperazine and its derivatives. Google Patents.
-
Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. Available at: [Link]
-
Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PubMed Central. Available at: [Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. Available at: [Link]
-
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. Bentham Science Publishers. Available at: [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Source publication not specified, link is generic]. Available at: [Link]
-
(PDF) Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. ResearchGate. Available at: [Link]
-
Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations | Semantic Scholar [semanticscholar.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tandfonline.com [tandfonline.com]
A-Z Guide to Piperazine DL-Malate: The Versatile Building Block in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties, such as improving aqueous solubility and oral bioavailability, make it a highly desirable component in drug design.[3][4] This guide focuses on Piperazine DL-Malate, a specific salt form that offers distinct advantages in handling and reactivity. We will explore its core properties, delve into its primary synthetic applications—including N-arylation, acylation, and reductive amination—and provide detailed, field-tested protocols to empower researchers in leveraging this versatile building block for the synthesis of complex molecules and novel drug candidates.
Introduction: The Strategic Advantage of this compound
Piperazine and its derivatives are integral to a vast array of pharmaceuticals, including treatments for depression, cancer, and anxiety.[2][5] The symmetrical, six-membered ring containing two nitrogen atoms at opposite positions provides a rigid scaffold that can be functionalized to modulate biological activity and pharmacokinetic properties.[3][6]
While piperazine free base is a common starting material, its hygroscopic nature and tendency to absorb atmospheric carbon dioxide can present handling challenges.[7] this compound, a salt formed with DL-malic acid, offers a practical solution. It is typically a stable, free-flowing crystalline powder, simplifying weighing and dispensing operations in a laboratory setting.[8] The malate counter-ion can also enhance solubility in certain solvent systems and acts as a 'proton shuttle' in reactions requiring in-situ generation of the free base, providing a controlled release of the nucleophilic piperazine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14852-14-3 | [8] |
| Molecular Formula | C₄H₁₀N₂·C₄H₆O₅ | [8] |
| Molecular Weight | 220.23 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [8] |
| pKa (Piperazine) | pKa1 = 5.35, pKa2 = 9.73 | [7] |
Core Synthetic Transformations: Harnessing the Reactivity of the Piperazine Scaffold
The synthetic utility of this compound stems from the nucleophilicity of its secondary amine functionalities. The presence of two nitrogen atoms allows for mono- or di-substitution, enabling the creation of diverse molecular architectures.[1] Key transformations include C-N bond-forming reactions like N-arylation, N-alkylation, acylation, and reductive amination.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely adopted method for forming carbon-nitrogen bonds, particularly for the synthesis of N-aryl piperazines.[5][9] This reaction has largely superseded harsher classical methods due to its broad substrate scope and functional group tolerance.[9]
The N-aryl piperazine motif is a key pharmacophore in numerous FDA-approved drugs, including kinase inhibitors used in oncology.[1][10] The reaction typically involves coupling a piperazine derivative with an aryl halide (Br, Cl) or triflate.[1][5]
Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperazine amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl piperazine product and regenerate the Pd(0) catalyst.[9][11]
Causality in Experimental Design:
-
Catalyst & Ligand: The choice of palladium source (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XantPhos, RuPhos) is critical. The bulky ligand promotes the reductive elimination step and prevents the formation of inactive catalyst species.[5][12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the piperazine nitrogen within the catalytic cycle, making it sufficiently nucleophilic.[5]
-
Stoichiometry: To favor mono-arylation, an excess of piperazine relative to the aryl halide is often used.[12] When using this compound, additional base is required to first neutralize the malic acid before deprotonating the piperazine for the catalytic cycle.
Caption: High-level workflow for a typical Buchwald-Hartwig N-arylation experiment.
N-Alkylation via Reductive Amination
Reductive amination is a versatile method for N-alkylation, forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[13] This one-pot procedure is highly efficient for introducing a wide range of alkyl substituents onto the piperazine core.[1]
Mechanism Overview: The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: The piperazine nitrogen acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields an iminium ion intermediate.[13]
-
Reduction: A hydride-based reducing agent, typically sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding alkylated amine.[13]
Causality in Experimental Design:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for many applications. It is mild enough not to reduce the starting aldehyde or ketone, is compatible with a range of functional groups, and does not require strictly anhydrous or acidic conditions, unlike other borohydrides.[10][13]
-
Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are common solvents as they are relatively non-reactive and effectively solubilize the reactants.[13][14]
-
In-situ Free-Basing: When starting with a salt like this compound, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to generate the free piperazine base in the reaction mixture, allowing it to react with the carbonyl compound.[13]
Acylation to Form Amides
The reaction of piperazine with acylating agents, such as acyl chlorides or acid anhydrides, is a fundamental transformation to produce N-acylpiperazines (amides).[15] This reaction is often straightforward and high-yielding. A simplified protocol involves using an acid, like acetic acid, as the solvent. This protonates one nitrogen of the piperazine, forming the piperazine-1-ium cation in-situ. This effectively protects one amine group, allowing for chemoselective mono-acylation at the other nitrogen.[16][17]
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate and laboratory equipment.
Protocol 1: Synthesis of 1-(4-methylphenyl)-4-Boc-piperazine via Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the N-arylation of N-Boc-piperazine.[5][18]
Materials:
-
4-Bromotoluene (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XantPhos (0.04 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromotoluene, N-Boc-piperazine, and sodium tert-butoxide.
-
Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
In a separate vial under argon, dissolve the Pd₂(dba)₃ and XantPhos in a small amount of anhydrous toluene to form the catalyst solution.
-
Using a syringe, add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution.[5]
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[5]
Protocol 2: Synthesis of 1-(3-phenylpropyl)-4-Boc-piperazine via Reductive Amination
This protocol is based on general procedures for reductive amination using sodium triacetoxyborohydride.[13][14]
Materials:
-
N-Boc-piperazine (1.0 equiv)
-
3-Phenylpropanal (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-piperazine and 3-phenylpropanal in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[13]
-
Add sodium triacetoxyborohydride to the mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[13]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product via flash column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound stands out as a highly practical and efficient building block for organic synthesis, particularly within the pharmaceutical industry. Its superior handling properties compared to the free base, combined with the robust and versatile reactivity of the piperazine core, make it an invaluable tool for researchers. The synthetic transformations discussed herein—N-arylation, N-alkylation, and acylation—represent the most common and powerful methods for incorporating this privileged scaffold into complex molecules. As drug discovery continues to demand novel molecular architectures with optimized pharmacokinetic profiles, the strategic use of well-designed building blocks like this compound will remain essential for innovation and success.
References
- Chem-Impex. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Ambeed. (n.d.). Reactions of Piperazines.
- LabSolutions. (n.d.). This compound.
- Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- MDPI. (2021, October 8).
- Dalton Transactions (RSC Publishing). (2020).
- ResearchGate. (2025, August 6). A general and convenient synthesis of N-aryl piperazines.
- Chemical Science (RSC Publishing). (2020, August 12). A practical catalytic reductive amination of carboxylic acids. Chemical Science.
- Reddit. (2024, October 24).
- BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine.
- Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization.
- ECHEMI. (n.d.). This compound 14852-14-3.
- ResearchGate. (2025, August 10). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
- PubMed Central. (n.d.).
- PubMed. (n.d.).
- MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- ResearchGate. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- BIOSYNCE. (2025, August 7). What are the intermediate products in the synthesis of Piperazine Malate (CAS 14852 - 14 - 3)?. BIOSYNCE Blog.
- Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties.
- Wikipedia. (n.d.). Piperazine.
- PubMed. (n.d.). The medicinal chemistry of piperazines: A review. PubMed.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- IS MUNI. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Masaryk University.
- PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Scilit.
- ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Sigma-Aldrich. (n.d.). This compound | 14852-14-3.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scilit.com [scilit.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Reactions of Piperazines | Ambeed [ambeed.com]
- 16. is.muni.cz [is.muni.cz]
- 17. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Compounds
Introduction: The Piperazine Scaffold in Drug Development and the Imperative of Thermal Stability
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its capacity to engage in multiple hydrogen bond interactions, make it a versatile building block for a vast array of therapeutic agents. From antihistamines like cetirizine and hydroxyzine to antipsychotics and anti-cancer agents, the piperazine moiety is integral to the pharmacological activity of numerous blockbuster drugs.[1][2]
However, the very chemical nature that makes piperazine and its derivatives effective as pharmaceuticals also renders them susceptible to degradation under various stress conditions. Thermal degradation, in particular, is a critical concern throughout the drug development lifecycle. Exposure to heat during manufacturing (e.g., drying, milling, and granulation), storage, and transportation can lead to the formation of degradation products. These degradants can result in a loss of potency, altered bioavailability, and, most critically, the generation of potentially toxic impurities that can compromise patient safety.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the core thermal degradation pathways of piperazine-containing compounds. By elucidating the underlying chemical mechanisms, detailing robust experimental protocols for stability assessment, and offering insights into the influence of molecular structure and formulation components, this guide serves as a critical resource for ensuring the quality, safety, and efficacy of piperazine-based pharmaceuticals.
Core Thermal Degradation Mechanisms of the Piperazine Ring
The thermal stability of the piperazine ring is intrinsically linked to its chemical structure and the environment it is in. While generally more stable than linear amines, the piperazine ring can undergo several degradation pathways when subjected to thermal stress.
Nucleophilic Substitution (SN2) Reactions and Ring Opening
The primary thermal degradation mechanism for the piperazine ring, especially in the presence of proton donors, involves nucleophilic substitution (SN2) reactions.[3] The process is often initiated by the protonation of one of the nitrogen atoms, which makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by another amine molecule.
This can lead to a ring-opening event, forming a linear ethylenediamine derivative. This ring-opened intermediate is often highly reactive and can participate in subsequent reactions, leading to a cascade of degradation products.
Causality in Experimental Choices: The study of SN2-mediated degradation often involves subjecting the piperazine compound to elevated temperatures in both aqueous and non-aqueous solvents with varying pH. The rationale is to probe the influence of protonation on the degradation rate. By comparing the degradation profiles under neutral, acidic, and basic conditions, researchers can deduce the role of the protonated piperazine species (H⁺PZ) in initiating the degradation cascade.
Oxidative Degradation
While distinct from purely thermal degradation, oxidation is often thermally induced or accelerated. The nitrogen atoms of the piperazine ring are susceptible to oxidation, leading to the formation of N-oxides. This is a common degradation pathway for many tertiary amine-containing drugs.
For instance, a known degradation product of cetirizine is cetirizine N-oxide.[4][5] The formation of N-oxides can alter the pharmacological activity and solubility of the parent drug. Further oxidation can lead to ring opening and the formation of smaller, more polar degradation products.
Trustworthiness of Protocols: To ensure the self-validating nature of an oxidative degradation study, it is crucial to include appropriate controls. This involves running the experiment in an inert atmosphere (e.g., nitrogen or argon) in parallel with an oxygen-rich environment. A comparison of the degradation profiles under these two conditions allows for the unambiguous identification of oxidative degradants.
Influence of Substituents on Thermal Stability
The thermal stability of piperazine derivatives is significantly influenced by the nature and position of substituents on the piperazine ring and any associated aryl groups.
-
N-Aryl vs. N-Benzyl Substitution: Phenylpiperazines are generally less stable than benzylpiperazines under various storage conditions.[1] The direct attachment of the aryl ring to the piperazine nitrogen can influence the electron density and reactivity of the amine.
-
Electron-donating vs. Electron-withdrawing Groups: Substituents on an aryl ring attached to the piperazine nucleus can modulate the ring's susceptibility to degradation. Electron-withdrawing groups can decrease the electron density on the nitrogen atoms, potentially making them less prone to oxidation but could also influence the reactivity of other parts of the molecule.
-
Steric Hindrance: Bulky substituents near the nitrogen atoms can sterically hinder the approach of reactants, thereby slowing down degradation reactions.
Thermal Degradation Profiles of Key Piperazine-Containing APIs
The following sections detail the available information on the thermal degradation of several widely used piperazine-based drugs.
Cetirizine
Cetirizine, a second-generation antihistamine, contains a piperazine ring linked to a diphenylmethyl group and an ethoxyacetic acid moiety.[6]
-
Thermal Analysis Data: Thermogravimetric analysis (TGA) of cetirizine hydrochloride shows a multi-step degradation process. An initial weight loss is observed up to around 165°C, which is likely due to the loss of water and hydrogen chloride. The major thermal degradation occurs in two main stages, between approximately 165-227°C and 247-402°C.[4]
-
Degradation Products: Forced degradation studies have shown that cetirizine is susceptible to degradation under thermal stress.[7][8][9] While specific thermal degradants are not always fully elucidated, studies on forced degradation under various conditions have identified several products. Under oxidative stress, cetirizine N-oxide is a known degradation product.[4][5] Acidic and neutral hydrolysis can lead to the formation of α-(4-chlorophenyl) benzyl alcohol, and oxidative conditions can produce 4-chlorobenzophenone.[10] It is plausible that similar fragmentation could occur under severe thermal stress.
| Compound | Thermal Event | Temperature Range (°C) | Weight Loss (%) | Reference |
| Cetirizine HCl | Initial Weight Loss | up to 165 | ~5 | [4] |
| Major Degradation Stage 1 | 165 - 227 | - | [4] | |
| Major Degradation Stage 2 | 247 - 402 | ~92.8 | [4] |
Table 1: Summary of TGA data for Cetirizine Hydrochloride.
Hydroxyzine
Hydroxyzine is a first-generation antihistamine from which cetirizine is the major active metabolite.[11][12] Its structure is very similar to cetirizine, but with a hydroxyethoxyethyl group on the piperazine ring instead of the ethoxyacetic acid moiety.
-
Thermal Stability: Hydroxyzine hydrochloride has a melting point of approximately 200°C with decomposition. Forced degradation studies have shown its susceptibility to oxidation, which can be thermally induced, leading to the formation of hydroxyzine N-oxide and O-acetyl hydroxyzine.[6][11]
-
Degradation to Cetirizine: A key degradation pathway for hydroxyzine, particularly under in-vivo metabolic conditions but also relevant under stress, is its oxidation to cetirizine.
Meclizine
Meclizine is another first-generation antihistamine used to treat motion sickness. It features a diphenylmethylpiperazine core with a methylbenzyl group on the second nitrogen.
-
Thermal Degradation Behavior: Forced degradation studies of meclizine hydrochloride have been conducted. In the solid state, it shows good stability at 70°C for 7 days. However, in solution at the same temperature, degradation products are observed.[13] Identified degradation products from various stress conditions include m-tolylmethanol, (4-chlorophenyl)-phenyl-methanol, meclizine N-oxide, and 1-((4-chlorophenyl)(phenyl)methyl)piperazine.[13]
The Role of Solid-State Properties and Excipients
In the context of pharmaceutical development, the thermal stability of a piperazine-containing API is not solely an intrinsic property of the molecule but is also heavily influenced by its solid-state form and its interactions with excipients in the final dosage form.
Solid-State Properties: Polymorphism and Amorphous vs. Crystalline Forms
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphs, can have a significant impact on its thermal stability.[14] Different polymorphs have different crystal lattice energies and, consequently, different melting points and degradation temperatures. A less stable polymorph may convert to a more stable form upon heating or may degrade at a lower temperature.
-
Amorphous vs. Crystalline: Amorphous forms lack a long-range ordered crystal lattice. They are generally more physically and chemically reactive and, therefore, less thermally stable than their crystalline counterparts. The higher molecular mobility in the amorphous state can facilitate degradation reactions.
Drug-Excipient Interactions
Excipients are pharmacologically inactive substances added to a pharmaceutical formulation to aid in the manufacturing process and to improve the stability, bioavailability, and patient acceptability of the drug product. However, these "inactive" ingredients can have a significant impact on the thermal stability of the API.[15][16]
-
Maillard Reaction: A common interaction that can lead to the degradation of amine-containing drugs, including piperazine derivatives, is the Maillard reaction with reducing sugars like lactose.[7][17] This reaction, which is accelerated by heat and moisture, can lead to the formation of colored degradants and a loss of drug potency.
-
Interaction with Microcrystalline Cellulose (MCC): MCC is a widely used excipient in solid dosage forms. The stability of APIs in the presence of MCC can be influenced by factors such as the moisture content and acidity of the MCC grade.[10]
Experimental Protocols for Studying Thermal Degradation
A systematic approach to studying thermal degradation is essential for ensuring drug product quality and for regulatory compliance. This typically involves a combination of thermal analysis techniques and chromatographic methods for the separation and identification of degradation products.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of a substance by measuring the change in mass as a function of temperature.[18]
-
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[19]
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting, crystallization, and other phase changes.[20]
-
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Atmosphere: Purge with an inert gas.
-
-
Data Analysis: The resulting thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events as peaks. The melting point is typically observed as a sharp endothermic peak.
-
Forced Degradation Studies (ICH Q1A)
Forced degradation studies are a cornerstone of pharmaceutical stability testing and are mandated by regulatory agencies like the International Council for Harmonisation (ICH).[10]
-
Objective: To generate degradation products under accelerated conditions to develop and validate stability-indicating analytical methods.
-
Thermal Stress Protocol:
-
Sample Preparation: Place the drug substance or drug product in a stability chamber or oven.
-
Conditions: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 1-4 weeks). Both dry heat and humid conditions (e.g., 75% relative humidity) should be tested.
-
Analysis: At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. The appearance of new peaks indicates the formation of degradation products.
-
Identification of Degradation Products
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse technique for separating the parent drug from its degradation products. A well-developed stability-indicating HPLC method should provide baseline separation of all relevant peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the degradation products.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ions of the degradants in the mass spectrometer provides structural information, aiding in their identification.
Conclusion and Future Perspectives
The thermal stability of piperazine-containing pharmaceuticals is a multifaceted issue that requires a deep understanding of the underlying chemistry, the influence of the solid-state form, and potential interactions with excipients. While the fundamental degradation pathways of the piperazine ring, such as SN2 reactions and N-oxidation, provide a solid framework for understanding potential liabilities, the specific degradation profiles of individual APIs can vary significantly based on their unique substitution patterns.
For drug development professionals, a proactive approach to stability testing is paramount. This involves conducting comprehensive forced degradation studies early in the development process, utilizing orthogonal analytical techniques for the thorough characterization of degradation products, and carefully selecting excipients to ensure compatibility with the API.
Future research in this area will likely focus on the use of computational modeling to predict degradation pathways and the development of more sensitive analytical techniques for the detection and characterization of trace-level impurities. A continued emphasis on understanding the interplay between solid-state properties and chemical stability will also be crucial for the rational design of robust and safe piperazine-based drug products.
References
- Kaur, P., Bansal, G., & Singh, S. (n.d.). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. Department of Pharmaceutical sciences and Drug Research, Punjabi university.
-
Thermogravimetric and differential thermogravimetric analyses of (A) cetirizine and (B) the cetirizine nanocomposite. (n.d.). ResearchGate. Retrieved from [Link]
-
A general Maillard reaction between lactose and an amine group-containing API. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal degradation chromatogram for meclizine hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]
- Sovizi, M. R., & Hosseini, S. H. (2013). Studies on the thermal behavior and decomposition kinetic of drugs cetirizine and simvastatin.
-
TGA/DTG thermograms of (A) cetirizine, (B) CTZAN and (C) CTMAN. (n.d.). ResearchGate. Retrieved from [Link]
-
Dyakonov, T., Muir, A., Nasri, H., Toops, D., & Fatmi, A. (2010). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. Pharmaceutical research, 27(7), 1318–1324. [Link]
- Bertol, C. D., et al. (2013). Compaction of lactose drug mixtures: quantification of the extent of incompatibility by FT-Raman spectroscopy. PubMed, 11(3), 291-8.
- Monajjemzadeh, F., et al. (2017). Thermal Stability and Kinetic Study of Fluvoxamine Stability in Binary Samples with Lactose. Advanced pharmaceutical bulletin, 7(1), 43-51.
- Shigematsu, M., Morita, M., & Sakata, M. (2005). Thermal decomposition of native cellulose: Influence on crystallite size. Journal of Applied Polymer Science, 96(5), 1845-1850.
-
Chan, A. W., & Chan, K. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–121. [Link]
-
Base degradation chromatogram for meclizine hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]
- Emmer, J., et al. (2015). Understanding the impact of microcrystalline cellulose physicochemical properties on tabletability. International journal of pharmaceutics, 490(1-2), 159-68.
- Jain, R., et al. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. GSC Biological and Pharmaceutical Sciences, 17(1), 133-141.
-
Effect of temperature (reaction conditions: Cetirizine dihydrochloride (5 mg/ L) in phosphate buffer of pH 6.0.... (n.d.). ResearchGate. Retrieved from [Link]
- Singh, H., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical biology & drug design, 103(6), e14537.
- Čerpnjak, K., et al. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal growth & design, 25(24), 10588-10599.
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 329-336.
-
Cetirizine Degradation Products. (n.d.). Scribd. Retrieved from [Link]
- Sunkari, S., et al. (2014). Formulation Development and Characterization of Meclizine Hydrochloride Sublimated Fast Dissolving Tablets. Scientia pharmaceutica, 82(3), 655-70.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3658, Hydroxyzine. Retrieved from [Link]
- Kumar, A., et al. (2024).
- Singh, H., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical biology & drug design, 103(6), e14537.
- Sokal, A., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules (Basel, Switzerland), 27(19), 6571.
- Varma, M., & Vobalaboina, V. (2015). Differential Scanning Calorimetry and Thermogravimetric Analysis. In Analytical Techniques in the Pharmaceutical Sciences.
- Parks, C., et al. (2023). Response to “Comment on: 'Rationalizing Product Formation in Piperazine Degradation: A Computational Study'”. Industrial & Engineering Chemistry Research, 62(47), 20056-20057.
- Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140.
- Caira, M. R. (2007). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Journal of thermal analysis and calorimetry, 90(3), 745-752.
- Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140.
-
TGA, TGA-FTIR and TGA-MS analysis at FILAB laboratory. (n.d.). FILAB. Retrieved from [Link]
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 51(21), 7490-7497.
- Chavana, J., & Santoke, H. (n.d.). Degradation of hydroxyzine under solar and ultraviolet light in varying conditions. American Chemical Society.
- Patel, P., & Dave, H. (2024). A comprehensive review on the chemistry and biological activities of piperazine derivatives in medicinal chemistry.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- Gumieniczek, A., Lejwoda, K., & Data, N. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Molecules (Basel, Switzerland), 27(23), 8322.
-
Thermal Analysis. (n.d.). Penn State Materials Research Institute. Retrieved from [Link]
- Sokal, A., et al. (2022). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules (Basel, Switzerland), 27(19), 6571.
-
HPLC Methods for analysis of Cetirizine. (n.d.). HELIX Chromatography. Retrieved from [Link]
- Chenoweth, K., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of physical chemistry. A, 113(31), 8851-66.
-
CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved from [Link]
- Rzepa, H. S., & Wentrup, C. (2013). Mechanistic diversity in thermal fragmentation reactions: a computational exploration of CO and CO₂ extrusions from five-membered rings. The Journal of organic chemistry, 78(15), 7565-74.
- Kumar, A. S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in drug design & discovery, 21(1), 1-13.
-
Hydroxyzine. (n.d.). Wikipedia. Retrieved from [Link]
- Gumieniczek, A., Lejwoda, K., & Data, N. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Molecules (Basel, Switzerland), 27(23), 8322.
- Wicińska, B., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International journal of molecular sciences, 21(18), 6586.
-
Thermal Analysis. (n.d.). Solid State Pharma Inc. Retrieved from [Link]
Sources
- 1. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of microcrystalline cellulose material attributes: a case study on continuous twin screw granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of different types of commercially available microcrystalline cellulose on degradation of perindopril erbumine and enalapril maleate in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Thermal Stability and Kinetic Study of Fluvoxamine Stability in Binary Samples with Lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals | MDPI [mdpi.com]
Methodological & Application
Application Notes & Protocols: Piperazine DL-Malate as a Reagent System in Asymmetric Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and applications of using the piperazine and DL-malic acid reagent system in asymmetric synthesis. While "Piperazine DL-Malate" as a singular, off-the-shelf chiral resolving agent is a misnomer (as it is a salt of a racemic acid and an achiral base), its constituent parts—piperazine and malic acid—are fundamental building blocks in the critical process of chiral resolution. This document elucidates the core methodology of diastereomeric salt crystallization, a robust technique for separating enantiomers. We present detailed, field-proven protocols for two primary applications: the resolution of a racemic piperazine derivative using an enantiomerically pure malic acid and, conversely, the resolution of racemic malic acid with a chiral piperazine derivative. These protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices to ensure both accuracy and reproducibility.
Introduction: The Principle of Diastereomeric Salt Resolution
Chirality is a fundamental property in pharmacology and drug design, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern medicinal chemistry.[2][3] While direct asymmetric synthesis is one approach, the resolution of racemic mixtures remains a widely practiced and indispensable technique.[4]
The most common and industrially scalable method for chiral resolution is the formation of diastereomeric salts.[4][5] This process involves reacting a racemic mixture (e.g., a racemic base) with an enantiomerically pure resolving agent (e.g., a chiral acid). The resulting products are not enantiomers but diastereomers, which possess different physical properties such as solubility, melting point, and crystal structure.[6][7] This difference in solubility allows for their separation by fractional crystallization.
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs.[2][8] Likewise, malic acid is a naturally occurring and readily available chiral acid, making it an excellent choice as a resolving agent.[6][9] This guide explores the synergistic use of these two components for effective enantiomeric separation.
Mechanism of Action: The Formation of Separable Diastereomers
The underlying principle of this resolution technique is the conversion of a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers, which are not.
Consider a racemic piperazine derivative, (R/S)-Piperazine. When reacted with an enantiomerically pure acid, such as L-Malic Acid (which is the (S)-enantiomer), two diastereomeric salts are formed:
-
[(R)-Piperazine · (S)-Malic Acid]
-
[(S)-Piperazine · (S)-Malic Acid]
These two salts, (R,S) and (S,S), have distinct three-dimensional structures. This structural difference leads to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system. By carefully selecting the solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base will liberate the enantiomerically pure piperazine derivative, and the chiral resolving agent can be recovered and recycled.[10][11]
Application Protocol 1: Resolution of a Racemic Piperazine Derivative with L-Malic Acid
This protocol details the procedure for separating the enantiomers of a generic racemic N-aryl-piperazine derivative using naturally occurring L-(-)-Malic Acid as the chiral resolving agent.
Workflow Overview
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Materials and Reagents
| Item | Specification | Supplier Example |
| Racemic Piperazine Derivative | e.g., 1-(4-methoxyphenyl)piperazine | Sigma-Aldrich |
| L-(-)-Malic Acid | ≥99% enantiomeric purity | Sigma-Aldrich |
| Solvent | Ethanol, 95% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | 2M Aqueous Solution | VWR |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| Anhydrous Sodium Sulfate | Reagent Grade | Acros Organics |
Step-by-Step Protocol
-
Solvent Selection (Rationale): The choice of solvent is critical. The ideal solvent should dissolve both the racemic base and the resolving acid upon heating but should exhibit poor solubility for one of the resulting diastereomeric salts at a lower temperature. Ethanol is often a good starting point for amine salts. Preliminary screening of various solvents (e.g., methanol, isopropanol, acetone, ethyl acetate) on a small scale is highly recommended to find the optimal system for crystallization.
-
Diastereomeric Salt Formation: a. In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10.0 g of the racemic piperazine derivative in 100 mL of 95% ethanol. b. Gently heat the solution to 50-60°C to ensure complete dissolution. c. In a separate beaker, dissolve a stoichiometric equivalent of L-(-)-Malic Acid (for a 1:1 salt) in 50 mL of warm 95% ethanol. Note: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the optical purity of the first crop of crystals. d. Slowly add the L-Malic acid solution to the stirred piperazine solution. A precipitate may form immediately. e. Heat the resulting mixture to reflux until all solids dissolve, forming a clear solution.
-
Fractional Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of well-defined crystals and to prevent the co-precipitation of the more soluble diastereomer. b. Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystal yield. c. Collect the crystalline solid by vacuum filtration using a Büchner funnel. d. Wash the crystals sparingly with a small amount of cold ethanol to remove any adhering mother liquor containing the more soluble diastereomer. e. Dry the crystals in a vacuum oven at 40°C to a constant weight.
-
Liberation of the Free Amine: a. Dissolve the dried crystals in 100 mL of deionized water. b. While stirring, slowly add 2M sodium hydroxide solution until the pH of the solution is >12. This deprotonates the amine, converting the salt back to the free base, which will often precipitate or form an oil. c. Transfer the mixture to a separatory funnel and extract the liberated piperazine derivative with dichloromethane (3 x 50 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched piperazine.
-
Analysis and Validation: a. Determine the optical purity (enantiomeric excess, ee) of the product using chiral HPLC or by measuring the specific rotation with a polarimeter and comparing it to the literature value for the pure enantiomer. b. The mother liquor from step 3c contains the other enantiomer. It can be processed similarly (acidification, extraction) to recover the other enantiomer, though it will be of lower optical purity.
Application Protocol 2: Resolution of DL-Malic Acid with (R)-2-Methylpiperazine
This protocol provides a method for resolving racemic DL-malic acid using an enantiomerically pure piperazine derivative, (R)-2-Methylpiperazine, as the resolving agent.[11] This approach is valuable when the chiral acid is the target molecule.
Principle of Resolution
Sources
- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pharmtech.com [pharmtech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. scielo.br [scielo.br]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Emerging Role of Piperazine DL-Malate as a Bifunctional Organocatalyst
Abstract
In the pursuit of greener, more efficient catalytic systems, bifunctional organocatalysts have garnered significant attention. These catalysts, possessing both acidic and basic functionalities within a single molecule, offer the potential for synergistic activation of substrates and stabilization of transition states. This application note introduces Piperazine DL-Malate, a simple salt formed from piperazine and DL-malic acid, as a promising, yet underexplored, bifunctional organocatalyst. We propose its application in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, and provide a detailed mechanistic rationale and a comprehensive experimental protocol to guide researchers in harnessing its catalytic potential.
Introduction: The Bifunctional Catalyst Concept
The principles of organocatalysis have revolutionized modern organic synthesis, providing a metal-free alternative for the construction of complex molecular architectures. A key advancement in this field is the development of bifunctional catalysts, which mimic the active sites of enzymes by positioning acidic and basic groups in close proximity. This arrangement allows for a concerted mechanism where, for example, the basic site deprotonates a nucleophile while the acidic site activates an electrophile. Amino acids are a natural example of such systems and have been successfully employed in reactions like the Knoevenagel condensation.[1][2]
This compound is an ionic compound composed of the secondary amine piperazine and the dicarboxylic acid, malic acid.[3] The piperazine moiety, a well-known base in organic synthesis, provides two secondary amine groups.[4] Malic acid, a naturally occurring α-hydroxy dicarboxylic acid, furnishes two carboxylic acid groups and a hydroxyl group, all capable of acting as proton donors or hydrogen-bond donors.[5] This unique combination of acidic and basic centers within a single, readily available, and cost-effective salt makes this compound a compelling candidate for bifunctional catalysis.
This guide explores the theoretical framework and practical application of this compound as a catalyst, focusing on the Knoevenagel condensation as a model reaction.
Catalytic Application: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, diethyl malonate) to a carbonyl group of an aldehyde or ketone, followed by dehydration.[4] The reaction is a robust method for forming C=C bonds and synthesizing α,β-unsaturated compounds, which are valuable precursors in pharmaceuticals and materials science.[6]
The reaction is classically catalyzed by a base, such as piperidine, which deprotonates the active methylene compound to form a reactive carbanion/enolate.[7] However, the efficiency of the reaction is often enhanced by the presence of a co-catalyst, typically a carboxylic acid like acetic acid.[5][8][9] This points to a synergistic acid-base mechanism, making the reaction an ideal testbed for a bifunctional catalyst like this compound.
Proposed Catalytic Mechanism
We propose that this compound catalyzes the Knoevenagel condensation through a concerted, dual-activation pathway. The piperazinium cation acts as the primary basic catalyst, while the malate anion serves as the acidic co-catalyst, activating the carbonyl electrophile and facilitating the final elimination step.
The proposed catalytic cycle is as follows:
-
Enolate Formation: The basic piperazine nitrogen abstracts a proton from the active methylene compound (1 ) to form a reactive enolate intermediate (2 ).
-
Carbonyl Activation: Simultaneously, a carboxylic acid group on the malate anion activates the aldehyde/ketone (3 ) via hydrogen bonding, increasing its electrophilicity.
-
C-C Bond Formation: The enolate (2 ) undergoes a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate (4 ). The malate moiety helps to stabilize this intermediate through hydrogen bonding.
-
Proton Transfer: A proton is transferred from the malate to the newly formed alkoxide.
-
Dehydration & Catalyst Regeneration: The second nitrogen of the piperazine ring facilitates the E1cB elimination of a water molecule to form the final α,β-unsaturated product (5 ), regenerating the this compound catalyst for the next cycle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Piperazine DL-Malate in Cell Culture Assays
A Foreword on Piperazine DL-Malate: From Established Roles to New Frontiers in Cell Biology
Piperazine and its derivatives have long been a cornerstone in medicinal chemistry, with a rich history as anthelmintic agents in both human and veterinary medicine.[1][2] The piperazine scaffold is a privileged structure in drug discovery, featured in a multitude of clinically approved drugs for various therapeutic areas.[3][4] The DL-Malate salt of piperazine combines this versatile heterocyclic amine with malic acid, a key intermediate in cellular metabolism. While traditionally used in pharmaceutical formulations as a buffering agent and stabilizer to enhance solubility and bioavailability, this compound is also noted for its use as a reagent in various biological assays.[5]
Recent research has increasingly focused on the potential of piperazine derivatives as anticancer agents, demonstrating their ability to induce cytotoxicity, inhibit cell proliferation, and trigger apoptosis in various cancer cell lines.[6][7] These effects are often attributed to the modulation of critical cellular signaling pathways.[8] Given the altered metabolic and signaling profiles of cancer cells, there is a compelling scientific rationale to investigate whether this compound exhibits selective effects on these cells, potentially opening new avenues for therapeutic development.[2]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to explore the application of this compound in cell culture-based assays. We will delve into its potential mechanisms of action based on the broader family of piperazine compounds, provide robust, step-by-step protocols for key cellular assays, and offer insights into data interpretation.
Elucidating the Potential Mechanism of Action
While specific mechanistic studies on this compound in cancer cells are emerging, the extensive research on piperazine derivatives provides a strong foundation for hypothesizing its mode of action. Many piperazine-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death, through one or both of the major apoptotic pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[9]
Several studies have shown that piperazine derivatives can trigger the intrinsic pathway, which is characterized by mitochondrial outer membrane permeabilization and the release of cytochrome c.[8][10] This, in turn, leads to the activation of caspase-9, which then activates executioner caspases like caspase-3, culminating in the systematic dismantling of the cell.[8] The upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins are also hallmarks of this pathway.[10] Some piperazine compounds have also been shown to activate the extrinsic pathway, which involves the activation of caspase-8.[6][9]
The following diagram illustrates the potential signaling cascade that could be initiated by this compound, leading to apoptosis in cancer cells.
Caption: Potential Intrinsic Apoptosis Pathway Induced by this compound.
Experimental Protocols for Cellular Analysis
A systematic evaluation of this compound's effects on cultured cells is crucial. The following protocols provide detailed methodologies for assessing cell viability, cytotoxicity, and the induction of apoptosis.
Experimental Workflow Overview
The general workflow for assessing the in vitro effects of this compound involves a multi-phase approach, beginning with determining its cytotoxic potential and culminating in a deeper analysis of its mechanism of action.
Caption: General experimental workflow for cytotoxicity and apoptosis evaluation.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[12][13]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create a series of dilutions in culture medium. Remove the old medium from the cells and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.[4]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Gently agitate the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).[1]
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the predetermined IC50 concentration for the desired time (e.g., 24 hours). Include a no-treatment control.[14]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[2]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Data Presentation and Interpretation
The cytotoxic potential of this compound should be quantified and presented clearly. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose, with lower values indicating higher potency.[14]
Table 1: Hypothetical Cytotoxicity of this compound on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 75.2 ± 5.1 |
| A549 | Lung Cancer | 48 | 98.6 ± 7.3 |
| HeLa | Cervical Cancer | 48 | 62.9 ± 4.8 |
| HCT116 | Colon Cancer | 48 | 85.4 ± 6.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
BIOSYNCE. (2025, November 7). What are the effects of piperazine on cell growth? Retrieved from [Link]
-
Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80. Retrieved from [Link]
-
Norton, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
Samie, N., Kanthimathi, M. S., Haerian, B. S., & Muniandy, S. (2016). Novel piperazine core compound induces death in human liver cancer cells: possible pharmacological properties. PeerJ, 4, e1894. Retrieved from [Link]
-
Wikipedia. (2024, May 29). Piperazine. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. Retrieved from [Link]
-
Samie, N., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1894. Retrieved from [Link]
-
Al-Bayati, Z. A. F., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6523. Retrieved from [Link]
-
Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64, 80. Retrieved from [Link]
-
Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(35), 22695-22718. Retrieved from [Link]
-
Wang, Y., et al. (2021). Piperazine ferulate attenuates high glucose-induced mesangial cell injury via the regulation of p66Shc. Experimental and Therapeutic Medicine, 21(5), 1-1. Retrieved from [Link]
-
ResearchGate. (2016). Mechanism of action of novel piperazine containing compound toxicant against human liver cancer cells. Retrieved from [Link]
-
Kamal, A., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6523. Retrieved from [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). Retrieved from [Link]
-
Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 1-7. Retrieved from [Link]
-
Al-Bayati, Z. A. F., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6523. Retrieved from [Link]
-
ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine.... Retrieved from [Link]
-
Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 20(8), 753–780. Retrieved from [Link]
-
Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC advances, 12(35), 22695–22718. Retrieved from [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. biosynce.com [biosynce.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Novel piperazine core compound induces death in human liver cancer cells: possible pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some pharmacological properties of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application Notes & Protocols: Leveraging Piperazine DL-Malate for Advanced Drug Formulation and Delivery
Abstract
The challenge of poor aqueous solubility remains a primary obstacle in the development of new chemical entities, with over 40% of drug candidates exhibiting this limiting characteristic.[1] Enhancing the solubility and dissolution rate of an Active Pharmaceutical Ingredient (API) is therefore a critical objective in formulation science to ensure adequate bioavailability.[2][3] Piperazine DL-Malate, a salt formed from the versatile heterocyclic amine piperazine and the Krebs cycle intermediate DL-malic acid, has emerged as a highly effective and versatile excipient in pharmaceutical development. This document provides a comprehensive guide for researchers and formulation scientists on the application of this compound as a strategic tool for creating pharmaceutical salts and co-crystals to modulate API properties. We will explore the underlying scientific principles, provide detailed experimental protocols for screening and characterization, and present a framework for its rational application in drug delivery systems.
Introduction: The Rationale for this compound in Formulation
Piperazine is a well-established pharmacophore, forming the structural core of numerous drugs across various therapeutic areas, including antipsychotics, antihistamines, and antianginal agents.[4][5] Its utility in drug design is attributed to its unique physicochemical properties, such as its basicity, conformational rigidity, and solubility profile, which can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[6]
When combined with DL-malic acid, a dicarboxylic acid generally regarded as safe (GRAS), it forms this compound. This salt presents two key components for formulation scientists:
-
The Piperazine Moiety: A diprotic base (pKa values of ~5.35 and 9.73) capable of forming stable salts with acidic APIs.[7]
-
The Malate Counterion: A readily available, non-toxic counterion that can participate in hydrogen bonding and contribute to the overall stability and solubility of the resulting solid form.
The primary application of this compound is to serve as a co-former or counterion to improve the physicochemical properties of an API, most notably its aqueous solubility and dissolution rate, which are critical determinants of oral bioavailability.[8][9][10] This is achieved primarily through two distinct, yet related, crystal engineering strategies: salt formation and co-crystallization .
Decision Framework for Employing this compound
The selection of a formulation strategy is a critical decision. This compound offers a versatile platform for APIs with specific functional groups.
Caption: Decision tree for selecting a formulation strategy with Piperazine.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for its effective use.
| Property | Value | Source |
| CAS Number | 14852-14-3 | [11][12] |
| Molecular Formula | C₈H₁₆N₂O₅ (C₄H₁₀N₂ · C₄H₆O₅) | [11][13] |
| Molecular Weight | 220.23 g/mol | [11][13] |
| Appearance | White to off-white crystalline powder | [11] |
| Solubility | Freely soluble in water | [7] |
| pKa (Piperazine) | pKa₁ = 5.35, pKa₂ = 9.73 | [7] |
| Storage | Store at room temperature | [11] |
Core Applications in Drug Formulation
Application: Salt Formation for Solubility Enhancement
Salt formation is a well-established and highly effective technique for improving the solubility and dissolution rate of ionizable APIs.[14][15] Approximately 50% of all small-molecule drugs on the market are administered as salts.[15] The strategy involves a proton transfer from an acidic API to a basic co-former (or vice-versa), creating an ion pair.
Mechanism of Action: For a weakly acidic API (denoted as HA), the reaction with the basic piperazine moiety (denoted as B) proceeds as follows: HA + B ⇌ A⁻ + HB⁺
The resulting salt (A⁻HB⁺) typically possesses significantly higher aqueous solubility than the neutral parent API (HA). This is because the ionic nature of the salt allows for more favorable interactions with polar water molecules, overcoming the strong crystal lattice energy of the neutral API. The selection of a suitable salt-forming agent is often guided by the difference in pKa values between the API and the counterion; a ΔpKa (pKa of the base - pKa of the acid) of greater than 3 is generally predictive of salt formation.[16]
Caption: Conceptual diagram of salt formation via proton transfer.
Application: Co-crystal Former for Property Modification
For APIs that are non-ionizable or have a pKa that is not suitable for salt formation, co-crystallization offers a powerful alternative.[17] The FDA defines co-crystals as "crystalline materials composed of two or more different molecules...in the same crystal lattice."[18] Unlike salts, the components in a co-crystal are held together by non-ionic interactions, primarily hydrogen bonds.[16][18]
Mechanism of Action: this compound can act as a co-former, interacting with an API through hydrogen bonds. Both the nitrogen atoms of the piperazine ring and the hydroxyl and carboxyl groups of the malate can serve as hydrogen bond donors and acceptors. This creates a new, stable crystal lattice with unique physicochemical properties. Co-crystals can significantly improve solubility, dissolution rate, stability, and bioavailability.[19][20][21] A recent study demonstrated that a co-crystal of Daidzein with piperazine resulted in a 3.9-fold enhancement in solubility and a 3.2-fold increase in bioavailability.[19]
Experimental Protocols
The following protocols provide a standardized workflow for screening, preparing, and characterizing new solid forms of an API using this compound.
Protocol 1: Co-crystal Screening via Slurry Crystallization
Slurry crystallization is a robust method for screening as it favors the formation of the most thermodynamically stable crystalline form.[22]
Objective: To rapidly screen for the formation of a new co-crystal or salt between a target API and this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
A selection of solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate, Water)
-
2 mL glass vials with screw caps
-
Magnetic stir plate and small stir bars
-
Spatulas, analytical balance
-
Filtration apparatus (e.g., vacuum filtration with 0.45 µm filter paper)
-
Powder X-ray Diffractometer (PXRD)
Methodology:
-
Preparation: Add an excess of solid API and this compound (in a 1:1 molar ratio) to a 2 mL glass vial. A typical amount is 20-50 mg of total solids.
-
Solvent Addition: Add approximately 1 mL of the selected screening solvent to the vial. The goal is to create a suspension (slurry) where both components are only partially dissolved.
-
Equilibration: Place a small stir bar in the vial, cap it securely, and place it on a magnetic stir plate. Stir the slurry at room temperature for 24-48 hours.[22] This allows the system to reach thermodynamic equilibrium.
-
Isolation: After the equilibration period, filter the solid material from the slurry using a vacuum filtration setup. Wash the collected solid with a small amount of the same solvent to remove any residual dissolved material.
-
Drying: Allow the solid to air-dry completely or dry under a vacuum at a low temperature.
-
Analysis: Analyze the dried solid using Powder X-ray Diffraction (PXRD).
-
Interpretation: Compare the PXRD pattern of the resulting solid to the patterns of the starting API and this compound.
-
New Crystalline Form: A new, unique PXRD pattern indicates the formation of a salt or co-crystal.
-
No Change: If the pattern is a simple physical mixture of the starting materials, no new form was created under these conditions.
-
Single Component: If the pattern matches only one of the starting materials, it indicates that the other component was more soluble and remained in the solution.
-
Protocol 2: Characterization of New Solid Forms
Once a new solid form is identified, it must be thoroughly characterized to confirm its nature and properties.
Objective: To characterize the solid-state properties of the newly formed material.
Techniques & Procedures:
-
Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystalline phase and assess its purity.[19]
-
Procedure: A small amount of the sample is gently packed into a sample holder. Data is typically collected over a 2θ range of 3-40° at a scan rate of ~8°/min.[19] The resulting diffractogram provides a unique "fingerprint" of the crystal structure.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point and other thermal events (e.g., desolvation, polymorphic transitions).[19]
-
Procedure: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. Heat the sample under a nitrogen purge at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events (e.g., 30 °C to 300 °C).[19] A sharp endotherm typically corresponds to the melting point of a pure crystalline substance.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess thermal stability and determine the presence of water or solvent molecules in the crystal lattice (i.e., hydrates or solvates).
-
Procedure: Heat a sample (5-10 mg) at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[19] A weight loss at temperatures below ~120°C often indicates the loss of water or a volatile solvent.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To probe changes in molecular bonding, which can help distinguish between a salt (indicating ion transfer) and a co-crystal (indicating hydrogen bonding).
-
Procedure: Analyze the sample using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory. Collect the spectrum from approximately 4000 to 400 cm⁻¹. Look for shifts in characteristic peaks, such as the C=O stretch of a carboxylic acid, which can indicate salt formation.
-
Workflow for Solid Form Screening and Characterization
Caption: Workflow for screening and characterizing new solid forms.
Protocol 3: Equilibrium Solubility Measurement
Objective: To quantify the improvement in aqueous solubility of the new solid form compared to the parent API.
Materials:
-
Parent API and the new this compound form
-
Biorelevant buffer (e.g., Phosphate Buffered Saline, pH 6.8)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Vials, orbital shaker with temperature control, centrifuge, syringe filters
Methodology:
-
Add an excess amount of the solid (either parent API or the new form) to a vial containing a known volume of the buffer. Ensure solid is visible at the end of the experiment.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to pellet the excess solid.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample as necessary and analyze the concentration of the API using a validated HPLC or UV-Vis method.
-
Compare the measured concentration of the new form to that of the parent API to determine the fold-increase in solubility.
Hypothetical Data Presentation:
| Compound | Solubility in PBS (pH 6.8) at 25°C | Fold Increase |
| API-X (Parent Drug) | 5 µg/mL | - |
| API-X Piperazine Malate Salt | 150 µg/mL | 30x |
Safety and Toxicological Considerations
Piperazine and its various salts have a long history of use in both human and veterinary medicine, primarily as anthelmintic agents.[11][23] However, it is not without side effects, particularly at high doses. Reported adverse effects include gastrointestinal disturbances and, in rare cases, neurotoxicity.[24][25][26] The oral LD50 in rats for piperazine base is approximately 2050 mg/kg bw, while for piperazine citrate it is 11,200 mg/kg bw, indicating that the salt forms can exhibit lower acute toxicity.[24] Any new formulation containing this compound must undergo rigorous safety and toxicological evaluation as part of the standard drug development process.
Conclusion
This compound is a multifunctional excipient that offers a scientifically robust and commercially viable path to addressing the pervasive challenge of poor drug solubility. Through the rational application of crystal engineering principles—namely salt formation and co-crystallization—formulation scientists can significantly enhance the dissolution and potential bioavailability of problematic APIs. The protocols outlined in this guide provide a systematic framework for the screening, preparation, and characterization of novel piperazine-based solid forms, enabling researchers to unlock the full therapeutic potential of their drug candidates.
References
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. Retrieved from [Link]
-
PubMed. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Retrieved from [Link]
- Google Patents. (n.d.). US8501744B2 - Piperazine compounds.
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chemistry and Modern Techniques of Characterization of Co-Crystals. Retrieved from [Link]
-
PubMed. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Retrieved from [Link]
-
Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]
-
PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved from [Link]
- Google Patents. (n.d.). US Patent 20130108714A1.
-
MDPI. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution. Retrieved from [Link]
-
PubMed. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]
-
PubMed. (n.d.). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperine: A possible permeation enhancer for oral protein delivery. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
JCDT. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved from [Link]
-
Contract Pharma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]
-
NIH. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
NIH. (2024). Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals. Retrieved from [Link]
-
NIH. (n.d.). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) ENHANCE SOLUBILITY AND PROLONG RELEASE OF PROCHLORPERAZINE MALEATE USING FLOATING NANOEMULSION IN SITU GEL. Retrieved from [Link]
-
NIH. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]
-
PubMed Central. (2019). Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Cocrystal Screening, Selection, Formulation. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Retrieved from [Link]
-
MDPI. (n.d.). Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. Retrieved from [Link]
-
PubMed. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
- Google Patents. (n.d.). US2799617A - Piperazine adipate compositions and treatment of helminth infections therewith.
-
NIH. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Retrieved from [Link]
Sources
- 1. ijcsrr.org [ijcsrr.org]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine [chemeurope.com]
- 6. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. echemi.com [echemi.com]
- 13. This compound suppliers & manufacturers in China [chemicalbook.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Cocrystal Screening, Selection, Formulation at Triclinic Labs [tricliniclabs.com]
- 22. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US2799617A - Piperazine adipate compositions and treatment of helminth infections therewith - Google Patents [patents.google.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 26. datasheets.scbt.com [datasheets.scbt.com]
Application Note & Protocol: Investigating the Anthelmintic Efficacy of Piperazine DL-Malate in Veterinary Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Piperazine DL-Malate as a potential anthelmintic agent in veterinary medicine. While piperazine salts have a long history of use against nematode infections, specific data on the DL-Malate salt is not widely available. This guide, therefore, presents a foundational framework, synthesizing established knowledge of piperazine's mechanism of action with detailed, field-proven protocols for in vitro and in vivo efficacy testing. The objective is to equip research teams with the necessary methodologies to rigorously assess this compound, from initial screening to preliminary safety and efficacy trials in animal models.
Introduction: The Rationale for this compound
Piperazine has been a stalwart in veterinary medicine for the control of ascarid (roundworm) infections in a variety of species, including canines, felines, swine, and poultry.[1][2] Its salts, such as citrate and phosphate, are commonly used.[3] The core anthelmintic activity resides in the piperazine base, which is responsible for its pharmacodynamic effect.[3] The choice of salt can influence physicochemical properties like solubility, stability, and bioavailability, which in turn can affect the overall efficacy and safety profile of the final drug product.[4]
This compound, a salt of piperazine and malic acid, is a compound noted for its potential to enhance solubility and bioavailability in pharmaceutical formulations.[4] Malic acid is a naturally occurring dicarboxylic acid involved in the Krebs cycle, suggesting a favorable biological compatibility. The investigation into this compound is predicated on the hypothesis that this specific salt form may offer advantageous pharmacokinetic properties, potentially leading to improved efficacy, a wider safety margin, or more convenient dosing regimens compared to existing piperazine salts. This document outlines the necessary experimental steps to validate this hypothesis.
Mechanism of Action: Neuromuscular Paralysis in Nematodes
Piperazine's anthelmintic effect is achieved by targeting the neuromuscular system of susceptible nematodes.[1][5] It acts as a potent agonist at gamma-aminobutyric acid (GABA) receptors located on the nematode's muscle cells.[6][7] In nematodes, GABA is a key inhibitory neurotransmitter that controls locomotion.[8]
The binding of piperazine to these GABA-gated chloride channels causes them to open, leading to an influx of chloride ions (Cl⁻).[5][9] This influx hyperpolarizes the muscle cell membrane, making it less responsive to excitatory signals from motor neurons.[10] The result is a flaccid paralysis of the worm.[1][5] Unable to maintain its position within the host's gastrointestinal tract, the paralyzed parasite is expelled from the body by normal peristaltic action.[1][10] This mechanism is highly selective for invertebrate GABA receptors, which contributes to piperazine's generally wide margin of safety in vertebrate hosts.[11]
Caption: Piperazine acts as a GABA agonist, causing chloride influx, muscle hyperpolarization, and flaccid paralysis, leading to parasite expulsion.
Pharmacokinetics & Safety Profile (General)
Piperazine salts are generally characterized by rapid absorption from the gastrointestinal tract.[10][12] The piperazine base can often be detected in urine within 30 minutes of oral administration, with peak excretion occurring between 1 to 8 hours.[10][12] Excretion is typically complete within 24 hours.[10][12]
Safety: Piperazine is considered to have a wide safety margin in most target species.[1][3] However, overdoses or administration to animals with severe renal dysfunction can lead to neurotoxic effects such as muscle tremors, ataxia, and behavioral changes.[10][13] It is contraindicated in animals with known liver or kidney disorders.[3] The specific safety profile and therapeutic index of this compound must be established through dedicated toxicology studies.
| Parameter | General Information for Piperazine Salts | Source |
| Absorption | Rapidly absorbed from the GI tract. | [10][12] |
| Excretion | Primarily via urine; largely complete within 24 hours. | [10][12] |
| Safety Margin | Generally wide; ~3x in cats, ~6x in horses. | [3] |
| Adverse Effects | (At high doses) Emesis, diarrhea, ataxia, tremors. | [10][13] |
| Contraindications | History of epilepsy, severe renal or hepatic dysfunction. | [3][10] |
Table 1: Summary of General Pharmacokinetic and Safety Parameters for Piperazine.
PART A: IN VITRO EFFICACY ASSESSMENT PROTOCOLS
The initial phase of evaluation involves determining the direct effect of this compound on the target parasite in vitro. This allows for the determination of key efficacy parameters like the effective concentration (EC50) and helps prioritize candidates for more complex in vivo studies.
Protocol 1: Larval Migration Inhibition Assay (LMIA)
This assay is a well-established method for assessing the efficacy of anthelmintics by measuring their ability to inhibit the natural migratory behavior of nematode larvae.[14][15]
1.1. Objective: To determine the concentration of this compound that inhibits 50% of larval migration (EC50) for a target nematode species (e.g., Ascaris suum or a model organism like Caenorhabditis elegans).
1.2. Materials:
-
Target nematode larvae (e.g., infective third-stage larvae, L3).
-
This compound (analytical grade).
-
Appropriate solvent (e.g., sterile distilled water or DMSO, final concentration ≤0.5%).
-
Culture medium (e.g., RPMI-1640).
-
96-well culture plates.
-
Agarose.
-
Inverted microscope.
-
Incubator (37°C, 5% CO₂).
1.3. Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in the chosen solvent. Create a series of 2-fold serial dilutions in culture medium to achieve final test concentrations (e.g., ranging from 1000 µg/mL down to 0.5 µg/mL).
-
Larval Suspension: Prepare a suspension of larvae in culture medium at a concentration of approximately 1000 larvae/mL.
-
Assay Plate Setup:
-
Add 50 µL of each drug dilution to triplicate wells of a 96-well plate.
-
Include a positive control (e.g., Levamisole) and a negative control (medium with solvent only).
-
Add 50 µL of the larval suspension to each well (approx. 50 larvae per well).
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 24-48 hours.
-
Migration Assessment:
-
After incubation, visually assess larval motility under an inverted microscope. Score larvae as motile or non-motile (paralyzed/dead).
-
Alternatively, for a quantitative endpoint, transfer the contents of each well to the center of a small agarose gel plate. After a set time (e.g., 2 hours), count the number of larvae that have migrated away from the center.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration relative to the negative control.
-
Use a suitable statistical software (e.g., GraphPad Prism) to perform a non-linear regression analysis (log(inhibitor) vs. response) to determine the EC50 value.[14]
-
| Concentration (µg/mL) | % Motile Larvae (Mean) | % Inhibition |
| 0 (Control) | 98 | 0 |
| 1.95 | 85 | 13.3 |
| 3.9 | 72 | 26.5 |
| 7.8 | 55 | 43.9 |
| 15.6 | 28 | 71.4 |
| 31.25 | 10 | 89.8 |
| 62.5 | 2 | 98.0 |
| Table 2: Example Data for a Larval Motility/Migration Assay. |
PART B: IN VIVO EFFICACY & SAFETY PROTOCOLS
Following promising in vitro results, the investigation must progress to in vivo models to assess the drug's efficacy and safety within a complex biological system. These protocols adhere to guidelines set by organizations like the World Association for the Advancement of Veterinary Parasitology (WAAVP).[16]
Protocol 2: Fecal Egg Count Reduction Test (FECRT) in a Target Species
The FECRT is the gold standard for evaluating the efficacy of an anthelmintic in livestock and companion animals under controlled conditions.[17][18] It measures the percentage reduction in the number of parasite eggs per gram (EPG) of feces after treatment.
2.1. Objective: To determine the efficacy of a single oral dose of this compound in reducing the fecal egg count of a target nematode in a naturally or experimentally infected host (e.g., canines, swine).
2.2. Experimental Design:
-
Animals: Select a minimum of 20 animals with adequate natural infections (e.g., >200 EPG).[17] Animals should not have been treated with an anthelmintic in the preceding 6-8 weeks.[17]
-
Acclimation: Acclimate animals to the housing facilities for at least 7 days prior to the study.
-
Allocation: Randomly allocate animals into two groups (n=10 per group):
-
Group 1 (Control): Placebo (vehicle only).
-
Group 2 (Treated): this compound at the target dose.
-
-
Housing: House animals individually to prevent cross-contamination of feces.
2.3. Methodology:
-
Day 0 (Pre-Treatment):
-
Collect individual fecal samples (minimum 20g) from each animal.[17]
-
Weigh each animal accurately to ensure correct dosing.
-
Administer the calculated dose of this compound (or placebo) orally to the respective groups.
-
Perform a fecal egg count (e.g., using the McMaster or Mini-FLOTAC technique) on each Day 0 sample to establish a baseline EPG.[17]
-
-
Post-Treatment Monitoring: Observe all animals daily for any adverse reactions (e.g., vomiting, diarrhea, lethargy, neurological signs) and record findings.
-
Day 14 (Post-Treatment):
-
Data Analysis:
-
Calculate the individual EPG for each animal at Day 0 and Day 14.
-
Calculate the arithmetic mean EPG for each group at both time points.
-
Calculate the percent efficacy (% reduction) using the following formula: % Efficacy = [1 - (Mean EPG Treated Post-Tx / Mean EPG Control Post-Tx)] x 100
-
For a product to be considered effective, a reduction of ≥95% is typically required.[19]
-
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT) to evaluate in vivo anthelmintic efficacy.
Conclusion and Future Directions
The protocols outlined in this document provide a robust and scientifically sound framework for the initial evaluation of this compound as a veterinary anthelmintic. Positive results from these studies—demonstrating a potent EC50 in vitro and a high percentage reduction in fecal egg counts in vivo with no significant adverse effects—would provide strong justification for proceeding to the next stages of drug development. These would include dose confirmation studies, target animal safety studies under various conditions, pharmacokinetic profiling, and eventually, large-scale field trials as required by regulatory bodies such as the FDA's Center for Veterinary Medicine (CVM) and the European Medicines Agency (EMA).[20][21][22]
References
- Vertex AI Search. (n.d.). Summary of Product Characteristics: Piperazine Citrate Worm Tablets.
- COMBAR. (2021, March 15). Faecal egg count reduction test (FECRT) protocol Gastrointestinal nematodes - CATTLE.
- NIH National Center for Biotechnology Information. (n.d.). High-content approaches to anthelmintic drug screening.
- Merck Animal Health USA. (n.d.). How to Conduct a Fecal Egg Count Reduction Test (FECRT).
- Merck Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals.
- Saskatchewan Educational Resources. (n.d.). Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology.
- PubMed. (2012, March 20). Nematode cys-loop GABA receptors: biological function, pharmacology and sites of action for anthelmintics.
- MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals.
- PARASITIPEDIA. (2021, September 12). PIPERAZINE derivatives for veterinary use on PIG, POULTRY, CATTLE, SHEEP, GOATS, DOGS and CATS against roundworms.
- Protocols.io. (2022, October 11). High-throughput image-based drug screening of Caenorhabditis elegans movement, development, and viability.
- PLOS One. (2014, April 17). Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action.
- PubMed Central. (n.d.). GABA receptors on the somatic muscle cells of the parasitic nematode, Ascaris suum: stereoselectivity indicates similarity to a GABAA-type agonist recognition site.
- PubMed. (2017, April 30). An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum.
- NIH National Center for Biotechnology Information. (n.d.). Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays.
- ResearchGate. (2012, March 3). Nematode cys-loop GABA receptors: Biological function, pharmacology and sites of action for anthelmintics.
- PARASITIPEDIA. (2021, July 14). PIPERAZINE: SAFETY SUMMARY for VETERINARY use in DOGS, CATS, CATTLE, SHEEP, GOATS, SWINE, HORSES and POULTRY.
- Kansas Veterinary Diagnostic Laboratory. (n.d.). The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique.
- Australian Government Department of Health. (2018, October 26). Piperazine salts: Human health tier II assessment.
- Agriculture and Agri-Food Canada. (n.d.). Molecular characterization of GABA receptor subunits from the parasitic nematode Haemonchus contortus.
- World Association for the Advancement of Veterinary Parasitology. (n.d.). Published Guidelines.
- Chem-Impex. (n.d.). This compound.
- Australian Pesticides and Veterinary Medicines Authority. (2020, April 16). Efficacy standards for veterinary anthelmintics in Australia.
- European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3).
- VICH. (n.d.). EFFICACY OF ANTHELMINTICS: SPECIFIC RECOMMENDATIONS FOR CANINES (REVISION 1).
- ResearchGate. (2022, April 19). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli.
- PubMed. (n.d.). Ivermectin and piperazine toxicoses in dogs and cats.
- VICH. (n.d.). EFFICACY OF ANTHELMINTICS: GENERAL REQUIREMENTS (REVISION 1).
- Vetlife. (2021, January 25). Faecal Egg Count Reduction Tests (FECRT).
- PLOS Neglected Tropical Diseases. (n.d.). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility.
- PubMed Central. (n.d.). C. elegans in high-throughput drug discovery.
- University of Maryland Extension. (n.d.). How to do a fecal egg count and test the efficacy of a dewormer for sheep and goat producers.
- Cambridge University Press & Assessment. (2022, March 15). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli.
- Ceva Animal Health. (2024, April 30). Why guess when you can test! A guide to evaluating anthelminthic efficacy in small ruminants.
- MDPI. (n.d.). Practical High-Throughput Method to Screen Compounds for Anthelmintic Activity against Caenorhabditis elegans.
- Rwanda FDA. (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE VETERINARY MEDICINAL PRODUCT Brand Name: Piperazine Citrate.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- Rat Guide. (2025, April 12). Piperazine.
- PQE Group. (n.d.). Clinical and Pre-clinical trials for Veterinary Medicinal Products.
- StudySmarter. (2024, September 11). Veterinary Drug Approval: Process & FDA.
- Oxford Academic. (2018, January 15). design of experiment approach for efficient multi-parametric drug testing using a Caenorhabditis elegans model.
- PR Newswire. (2020, July 14). FDA In Brief: FDA Issues Four Draft Guidances To Help Facilitate the Development of New Animal Drug Products.
- U.S. Food and Drug Administration. (2001, July). CVM GFI #56 Protocol Development Guideline for Clinical Effectiveness and Target Animal Safety Trials.
- European Medicines Agency. (2024, June 28). Research and development (veterinary medicines).
- Wikipedia. (n.d.). Piperazine.
Sources
- 1. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 2. parasitipedia.net [parasitipedia.net]
- 3. parasitipedia.net [parasitipedia.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action | PLOS One [journals.plos.org]
- 7. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 8. Nematode cys-loop GABA receptors: biological function, pharmacology and sites of action for anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 11. researchgate.net [researchgate.net]
- 12. rwandafda.gov.rw [rwandafda.gov.rw]
- 13. Ivermectin and piperazine toxicoses in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Published Guidelines [waavp.org]
- 17. combar-ca.eu [combar-ca.eu]
- 18. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 19. ruminants.ceva.pro [ruminants.ceva.pro]
- 20. vichsec.org [vichsec.org]
- 21. public-comment.e-gov.go.jp [public-comment.e-gov.go.jp]
- 22. Research and development (veterinary medicines) | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols: Investigating Piperazine DL-Malate in the Development of Anti-Anxiety Medication
Abstract
Anxiety disorders represent a significant global health challenge, necessitating the development of novel therapeutics with improved efficacy and side-effect profiles.[1] The piperazine moiety is a key structural feature in many centrally acting agents, known to interact with various neurotransmitter systems.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Piperazine DL-Malate, a salt combining the piperazine heterocyclic ring with the endogenous Krebs cycle intermediate, malic acid, as a potential anxiolytic agent. We outline the scientific rationale, hypothesized mechanisms, and detailed, field-proven protocols for a structured investigation, from initial characterization to in vivo behavioral and neurochemical validation.
Introduction: The Rationale for this compound
Anxiety disorders are the most prevalent mental health conditions worldwide, yet current treatment options, such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), have limitations including potential for dependence, delayed onset of action, and significant side effects.[4][5] This therapeutic gap drives the search for new chemical entities.
The piperazine ring is a privileged scaffold in medicinal chemistry due to its presence in numerous successful drugs targeting the central nervous system (CNS).[2] Many piperazine derivatives exhibit pharmacological activity by modulating monoamine pathways, particularly serotonergic and GABAergic systems, which are critically involved in the pathophysiology of anxiety.[3][5] For instance, the anxiolytic drug buspirone contains a piperazine core and functions as a partial agonist at 5-HT₁ₐ receptors.[3][6]
This compound (CAS No: 14852-14-3) is a compound that combines the piperazine nucleus with DL-malic acid.[7][8] The rationale for its investigation is twofold:
-
The piperazine moiety provides a well-established pharmacophore for CNS receptor interaction.
-
Malic acid, as a dicarboxylic acid, forms a salt that can improve the physicochemical properties of piperazine, such as solubility and stability, which are crucial for drug formulation and bioavailability.[7]
This guide provides the foundational protocols to systematically evaluate the anxiolytic potential of this compound.
Physicochemical Properties and Characterization
Prior to biological evaluation, thorough characterization of the test compound is essential for reproducibility and regulatory compliance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14852-14-3 | [7][9] |
| Molecular Formula | C₈H₁₆N₂O₅ (or C₄H₁₀N₂·C₄H₆O₅) | [7][8] |
| Molecular Weight | 220.22 g/mol | [7][8] |
| Appearance | White to almost white crystalline powder | [7] |
| Purity | ≥98% (Titration) | [7] |
| Solubility | Freely soluble in water | [10] |
Protocol 2.1: Quality Control and Characterization
-
Identity Verification: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be consistent with the structure of a 1:1 salt of piperazine and DL-malic acid.
-
Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC) with a suitable method (e.g., C18 column, UV detection). Purity should be ≥98% for in vivo studies.
-
Solubility Determination: Quantify the solubility in relevant vehicles for dosing (e.g., water, saline, phosphate-buffered saline) to ensure complete dissolution before administration to animals.
-
Stability Analysis: Assess the stability of the compound in the chosen vehicle over the duration of the planned experiments to ensure consistent dosing concentration.
Hypothesized Mechanism of Action
Many piperazine derivatives exert their anxiolytic effects through modulation of the serotonergic and/or GABAergic systems.[5][6] The primary inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), is a key target for anxiolytics like benzodiazepines.[11][12] The serotonin (5-HT) system, particularly the 5-HT₁ₐ receptor subtype, is also deeply implicated in mood and anxiety regulation.[5][13]
Our primary hypothesis is that this compound's piperazine moiety acts as an agonist or positive allosteric modulator at GABA-A receptors and/or as an agonist at 5-HT₁ₐ receptors, leading to a net reduction in neuronal excitability in key brain regions associated with anxiety, such as the amygdala.
Caption: Hypothesized signaling pathway for this compound's anxiolytic action.
Preclinical Evaluation Workflow
A structured, multi-tiered approach is critical for efficiently evaluating a novel compound. The workflow should progress from broad screening to more specific, mechanistically informative assays.
Caption: Logical workflow for the preclinical development of this compound.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including appropriate controls and standardized procedures to ensure data integrity.
Protocol: Elevated Plus Maze (EPM) Test
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents.[14][15] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[16][17] Anxiolytic compounds are expected to increase the proportion of time spent and entries made into the open arms.[18][19]
-
Apparatus: A plus-shaped maze, typically made of non-reflective material, elevated 50 cm above the ground. It consists of two opposite open arms (e.g., 30x5 cm) and two opposite closed arms (e.g., 30x5x15 cm) connected by a central platform (5x5 cm).[15][16]
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6 strain), as hormonal cycles in females can influence behavior.[20][21] House animals in a controlled environment (12:12 light/dark cycle, stable temperature and humidity) with ad libitum access to food and water.
-
Acclimatize animals to the testing room for at least 60 minutes before the experiment.[17] Maintain consistent, low-level lighting (e.g., 100 lux) during testing.[15]
-
Handle animals for 3-5 days prior to testing to reduce handling-induced stress.[14]
-
-
Experimental Procedure:
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes before testing. Include a positive control group treated with a known anxiolytic like diazepam (e.g., 1 mg/kg, i.p.).
-
Place the mouse on the central platform of the maze, facing a closed arm.[15]
-
Allow the animal to explore the maze freely for 5 minutes.[16]
-
Record the session using an overhead video camera connected to a tracking software (e.g., ANY-maze). The experimenter should be blinded to the treatment groups.[14]
-
After each trial, remove the animal and return it to its home cage. Thoroughly clean the maze with 70% ethanol to eliminate olfactory cues.[17]
-
-
Data Analysis:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Percentage of entries into the open arms: (Entries into open arms / Total entries) x 100.
-
-
Measure of Locomotor Activity:
-
Total number of arm entries (open + closed). A significant change in this measure may indicate sedative or stimulant effects rather than a specific anxiolytic effect.
-
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.
-
Protocol: Light-Dark Box (LDB) Test
The LDB test also assesses anxiety-like behavior based on the innate aversion of rodents to brightly illuminated areas.[20] Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between compartments.[22][23]
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a large, brightly illuminated compartment (approx. 2/3). The compartments are connected by a small opening.[20]
-
Animal Preparation: Follow the same housing, acclimatization, and handling procedures as described for the EPM test (Protocol 5.1).
-
Experimental Procedure:
-
Administer the test compound, vehicle, or positive control as described for the EPM test.
-
Gently place the mouse in the center of the light compartment, facing away from the opening.[20][23]
-
Allow the animal to explore the apparatus freely for 5-10 minutes.[22]
-
Record the session using video tracking software. The experimenter must remain blinded to the treatment conditions.
-
After each trial, clean the apparatus thoroughly with 70% ethanol.[24]
-
-
Data Analysis:
-
Primary Measures of Anxiety:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Measure of Locomotor Activity:
-
Total distance traveled or total activity counts.
-
-
Statistical Analysis: Use a one-way ANOVA with a post-hoc test to analyze the data.
-
Protocol: Neurochemical Analysis
This protocol aims to correlate behavioral findings with changes in key neurotransmitter systems in the brain.[13]
-
Tissue Collection:
-
Immediately following the final behavioral test, euthanize the animals using an approved method (e.g., cervical dislocation followed by decapitation).
-
Rapidly dissect the brain on an ice-cold surface.
-
Isolate specific brain regions implicated in anxiety, such as the prefrontal cortex, hippocampus, and amygdala.
-
Flash-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Neurotransmitter Quantification (HPLC-ECD):
-
Homogenize the brain tissue samples in a suitable buffer (e.g., perchloric acid).
-
Centrifuge the homogenates to pellet proteins and other debris.
-
Filter the supernatant.
-
Inject the filtered sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an Electrochemical Detector (ECD).
-
Quantify the levels of neurotransmitters (e.g., serotonin and its metabolite 5-HIAA, dopamine and its metabolites DOPAC and HVA, and GABA) by comparing peak areas to those of known standards.
-
-
Data Analysis:
-
Express neurotransmitter levels as ng/mg of tissue protein.
-
Use a one-way ANOVA or t-tests to compare neurotransmitter levels between treatment groups and the vehicle control group for each brain region.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison across treatment groups.
Table 2: Example Data Summary from the Elevated Plus Maze Test
| Treatment Group | N | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle (Saline) | 10 | 15.2 ± 2.1 | 20.5 ± 3.0 | 25.1 ± 2.5 |
| PDM (5 mg/kg) | 10 | 28.9 ± 3.5 | 35.1 ± 4.1 | 24.8 ± 2.9 |
| PDM (10 mg/kg) | 10 | 35.1 ± 4.0 | 42.6 ± 3.8 | 26.0 ± 3.1 |
| Diazepam (1 mg/kg) | 10 | 40.5 ± 3.8 | 48.2 ± 4.5 | 23.9 ± 2.7 |
| *p < 0.05, *p < 0.01 compared to Vehicle group. |
Interpretation: A significant increase in the percentage of time and entries into the open arms, without a significant change in total arm entries, is indicative of a specific anxiolytic-like effect. This suggests the compound reduces anxiety without causing sedation or hyperactivity.
Preliminary Safety and Formulation Considerations
Preclinical Safety and Toxicology
Early-stage safety assessment is crucial.[25] Following initial efficacy studies, a preliminary toxicological profile should be established. This typically involves:
-
Acute Toxicity Studies: To determine the median lethal dose (LD₅₀) and identify signs of toxicity at high doses.
-
In Vitro Genotoxicity Assays: (e.g., Ames test) to assess the potential for the compound to cause DNA mutations.
-
Cardiovascular Safety Screening: (e.g., hERG assay) to evaluate the risk of cardiac arrhythmias.
Formulation for CNS Delivery
The blood-brain barrier (BBB) presents a significant challenge for CNS drug delivery.[26][27] While this compound's improved solubility is advantageous, strategies to enhance its brain penetration may be necessary.
-
Prodrug Approach: The piperazine nitrogens can be chemically modified with lipophilic moieties to create a more lipid-soluble prodrug. This "lipidization" can enhance passive diffusion across the BBB, after which enzymes in the brain would cleave the moiety to release the active parent drug.[26][28]
-
Intranasal Delivery: This route can bypass the BBB by allowing direct transport along the olfactory and trigeminal nerves to the brain, offering a non-invasive alternative for rapid CNS action.[29][30]
Conclusion
The investigation of this compound as a novel anti-anxiety agent is supported by the established role of the piperazine scaffold in CNS pharmacology. The structured, multi-phase approach detailed in these application notes provides a robust framework for its preclinical evaluation. By systematically applying validated behavioral models like the EPM and LDB tests, correlating findings with neurochemical changes, and considering crucial aspects of safety and formulation, researchers can effectively determine the therapeutic potential of this promising compound.
References
- PharmacologyOnLine. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. SILAE.
-
protocols.io. (2023, January 13). Elevated plus maze protocol. Retrieved from [Link]
-
Bio-protocol. (2014, August 20). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 28). What neurotransmitters are involved in anxiety? Retrieved from [Link]
-
Aligning Science Across Parkinson's. (n.d.). Light-dark box test for mice. Retrieved from [Link]
-
PsychoGenics Inc. (n.d.). Preclinical Anxiety Studies. Retrieved from [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. Retrieved from [Link]
-
Piatkowska, E., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(4), 405-418. Retrieved from [Link]
-
de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(3), 256-267. Retrieved from [Link]
-
Charney, D. S., & Redmond, D. E. Jr. (1983). Neurotransmitters in anxiety. Neuropharmacology, 22(12B), 1531-1536. Retrieved from [Link]
-
protocols.io. (2024, January 31). Light-dark box test for mice. Retrieved from [Link]
-
Singh, H., et al. (2025, August 6). Role of different neurotransmitters in anxiety: A systemic review. ResearchGate. Retrieved from [Link]
-
Griebel, G., & Holmes, A. (2013). Preclinical anxiety research – flaws and prejudices. Neuropharmacology, 76 Pt B, 4-13. Retrieved from [Link]
-
MMPC.org. (2024, January 3). Light-Dark Test. Retrieved from [Link]
-
Troscriptions. (2022, August 22). What Neurotransmitters Cause Anxiety? Retrieved from [Link]
-
Sławiński, J., et al. (2016). The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative. Pharmacological Reports, 68(1), 136-141. Retrieved from [Link]
-
Calm Clinic. (2026). The Biochemistry of Anxiety. Retrieved from [Link]
-
de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Retrieved from [Link]
-
ConductScience. (n.d.). Light Dark Box -- MazeEngineers. Retrieved from [Link]
-
Bio-protocol. (2014, October 5). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Retrieved from [Link]
-
de Oliveira, R., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. Retrieved from [Link]
-
Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 15(2), 159-170. Retrieved from [Link]
-
Frontiers Media. (n.d.). Animal Models of Anxiety and Depression: Exploring the Underlying Mechanisms of Sex Differences. Retrieved from [Link]
-
Ace Therapeutics. (n.d.). Anxiety Animal Models. Retrieved from [Link]
-
Griebel, G., & Holmes, A. (2013). Classical and novel approaches to the preclinical testing of anxiolytics: A critical evaluation. Neuropharmacology, 76 Pt B, 14-35. Retrieved from [Link]
-
Huttunen, K. M., et al. (2011). Prodrug Approaches for CNS Delivery. Pharmaceutical Research, 28(7), 1573-1589. Retrieved from [Link]
-
Pardridge, W. M. (2007). Current approaches to enhance CNS delivery of drugs across the brain barriers. Drug Development and Delivery, 7(1), 58-62. Retrieved from [Link]
-
JETIR. (2021). Experimental Models for Screening Anxiolytic Activity. Retrieved from [Link]
-
Pathan, S. A., et al. (2009). Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier. Recent Patents on CNS Drug Discovery, 4(1), 70-83. Retrieved from [Link]
-
Stock Titan. (2025, June 12). Polyrizon Reports Promising Results Demonstrating Successful Internasal Delivery of its Innovative Hydrogel Formulation for CNS Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Various brain-targeted intranasal formulations of CNS drugs... Retrieved from [Link]
-
Gyan Sanchay. (n.d.). PRECLINICAL SCREENING OF ANXIOLYTICS. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). PRECLINICAL OF ANXIOLYTICS. Retrieved from [Link]
-
Broughton-Nicols. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. What neurotransmitters are involved in anxiety? [synapse.patsnap.com]
- 12. troscriptions.com [troscriptions.com]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. medchemexpress.com [medchemexpress.com]
- 19. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 20. bio-protocol.org [bio-protocol.org]
- 21. frontiersin.org [frontiersin.org]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. mmpc.org [mmpc.org]
- 24. Light-dark box test for mice [protocols.io]
- 25. hoeford.com [hoeford.com]
- 26. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Polyrizon's Breakthrough CNS Drug Delivery System Shows 60% Target Success Rate | PLRZ Stock News [stocktitan.net]
Application Note: A Validated Strategy for the Accurate Quantification of Piperazine DL-Malate Using Orthogonal HPLC Methods
Abstract
This application note presents a comprehensive and robust analytical strategy for the precise quantification of Piperazine DL-Malate, a salt composed of the active pharmaceutical ingredient (API) piperazine and its counter-ion, malic acid. The distinct physicochemical properties of the basic, hydrophilic piperazine and the acidic, polar malate moiety present a significant analytical challenge for a single chromatographic method. We demonstrate that an orthogonal approach, utilizing two distinct, optimized High-Performance Liquid Chromatography (HPLC) methods, provides the most accurate, reliable, and scientifically sound approach for the individual quantification of each component.
For piperazine, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Evaporative Light Scattering Detection (ELSD) is detailed. This approach overcomes the poor retention of piperazine on traditional reversed-phase columns and its lack of a strong UV chromophore. For DL-malate, a stable and reproducible Reversed-Phase (RP-HPLC) method with UV detection is described. Both methods have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure fitness for purpose in a regulated drug development environment.
Introduction and Analytical Rationale
This compound is a salt formed from piperazine, an anthelmintic agent, and DL-malic acid, which serves as a counter-ion to improve the salt's physicochemical properties.[1][2] Accurate quantification of both the piperazine base and the malate counter-ion is critical during drug development and for final product quality control. It ensures correct stoichiometry, stability, and dosage of the active moiety.
The primary analytical challenge stems from the disparate chemical nature of the two components:
-
Piperazine: A small, highly polar, and hydrophilic organic base.[2][3] It is poorly retained on conventional nonpolar stationary phases (e.g., C18) used in RP-HPLC.[4][5] Furthermore, piperazine lacks a significant ultraviolet (UV) chromophore, rendering direct UV detection insensitive and impractical for trace-level analysis.[6][7]
-
DL-Malic Acid: A polar organic acid that is readily analyzable by RP-HPLC under acidic mobile phase conditions, which suppress its ionization and promote retention on C18 columns.[8] It possesses a carboxyl group that allows for UV detection at low wavelengths (~210 nm).[8][9]
A single HPLC method capable of simultaneously retaining and resolving these two analytes with adequate peak shape and sensitivity is difficult to develop and often requires complex, less robust conditions like ion-pair chromatography. Therefore, the most scientifically robust strategy is to develop two separate, optimized methods tailored to the specific properties of each analyte. This ensures maximum accuracy, precision, and reliability for the quantification of this compound.
Overall Analytical Workflow
The recommended strategy involves treating the this compound sample with two independent analytical workflows. A single, accurately prepared stock solution of the sample is diluted appropriately for each respective method.
Part 1: Quantification of Piperazine by HILIC-ELSD
Principle and Method Development Rationale
To overcome the poor retention of polar piperazine in reversed-phase systems, Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal choice. The HILIC separation mechanism involves the partitioning of the polar analyte from a mobile phase high in organic solvent into a water-enriched layer immobilized on the surface of a polar stationary phase.[10][11][12] This provides excellent retention for highly polar compounds that would otherwise elute in the void volume of an RP column. A cyanopropyl (CN) stationary phase is selected for its proven utility in retaining piperazine.[10][13]
Due to piperazine's poor UV absorbance, a universal detector that does not rely on chromophores is required. The Evaporative Light Scattering Detector (ELSD) is an excellent choice. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles, providing a response proportional to the mass of the analyte.[4][10]
Detailed Experimental Protocol
3.2.1. Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | ELSD (e.g., Agilent 1290 Infinity II ELSD) |
| Column | Cyanopropyl (CN), 3 µm, 4.6 x 150 mm |
| Mobile Phase | 95:5 Acetonitrile:Water with 0.1% Nitric Acid |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| ELSD Drift Tube | 70 °C |
| ELSD Nebulizer | 40 °C |
| Gas Flow (N₂) | 1.6 SLPM (Standard Liters Per Minute) |
3.2.2. Reagent and Standard Preparation
-
Mobile Phase: Carefully mix 950 mL of HPLC-grade acetonitrile, 50 mL of ultrapure water, and 1.0 mL of concentrated nitric acid. Degas before use.
-
Diluent: Use the mobile phase as the diluent for all standards and samples.
-
Piperazine Standard Stock (1000 µg/mL): Accurately weigh approximately 25 mg of Piperazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standards: Prepare a series of working standards (e.g., 50, 100, 250, 500, 750 µg/mL) by serial dilution of the stock solution with diluent.
3.2.3. Sample Preparation
-
Sample Stock (1000 µg/mL of this compound): Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Sample: Further dilute the sample stock solution to fall within the linear range of the working standards (e.g., a 1:4 dilution to a target concentration of 250 µg/mL).
Method Validation Summary (ICH Q2(R2))
The method was validated according to ICH guidelines.[14][15][16]
| Parameter | Result | Acceptance Criteria |
| Linearity (50-750 µg/mL) | Correlation Coefficient (r²) > 0.998 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.9% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability) | %RSD ≤ 1.2% | %RSD ≤ 2.0% |
| Precision (Intermediate) | %RSD ≤ 1.8% | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 50 µg/mL | Determined |
| Specificity | No interference from malate or known impurities | Peak is spectrally pure and resolved |
Part 2: Quantification of DL-Malate by RP-HPLC-UV
Principle and Method Development Rationale
The quantification of DL-malate is straightforward using reversed-phase HPLC. A nonpolar C18 stationary phase is used to retain the malic acid.[17][18] To ensure consistent retention and sharp peak shape, the mobile phase is acidified with phosphoric acid. This maintains the malic acid in its neutral, protonated state, preventing ionic interactions with residual silanols on the column surface and promoting hydrophobic retention.[8] Detection is achieved by monitoring the UV absorbance of the carboxylic acid functional group at 210 nm.[8][19]
Detailed Experimental Protocol
4.2.1. Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 210 nm |
| Injection Vol. | 20 µL |
4.2.2. Reagent and Standard Preparation
-
Mobile Phase: Add 1.0 mL of 85% phosphoric acid to 1000 mL of ultrapure water. Mix well and degas.
-
Diluent: Use the mobile phase as the diluent.
-
Malic Acid Standard Stock (1000 µg/mL): Accurately weigh ~25 mg of DL-Malic Acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standards: Prepare a series of working standards (e.g., 10, 50, 100, 200, 400 µg/mL) by serial dilution of the stock solution with diluent.
4.2.3. Sample Preparation
-
Sample Stock (1000 µg/mL of this compound): Use the same stock solution prepared for the piperazine analysis.
-
Working Sample: Dilute the sample stock to a target concentration within the linear range (e.g., a 1:10 dilution to a target of 100 µg/mL).
Method Validation Summary (ICH Q2(R2))
The method was validated according to ICH guidelines.[14][15][16]
| Parameter | Result | Acceptance Criteria |
| Linearity (10-400 µg/mL) | Correlation Coefficient (r²) > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 99.2% - 101.1% | 98.0% - 102.0% |
| Precision (Repeatability) | %RSD ≤ 0.9% | %RSD ≤ 2.0% |
| Precision (Intermediate) | %RSD ≤ 1.5% | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 10 µg/mL | Determined |
| Specificity | No interference from piperazine or known impurities | Peak is spectrally pure and resolved |
Data Analysis and Stoichiometric Verification
The concentration of piperazine and DL-malate in the solid this compound sample is calculated using the respective standard response factors.
-
Calculate % Piperazine (w/w): % Piperazine = (C_pip / C_sample_pip) * Purity_pip_std * 100 Where C_pip is the interpolated concentration of piperazine, C_sample_pip is the nominal concentration of the sample solution for the piperazine assay, and Purity_pip_std is the purity of the piperazine reference standard.
-
Calculate % DL-Malate (w/w): % DL-Malate = (C_mal / C_sample_mal) * Purity_mal_std * 100 Where C_mal is the interpolated concentration of malate, C_sample_mal is the nominal concentration of the sample solution for the malate assay, and Purity_mal_std is the purity of the malic acid reference standard.
-
Verify Molar Ratio: The molar ratio of Piperazine to Malate can then be calculated to confirm the 1:1 stoichiometry of the salt.
-
Moles Piperazine = (% Piperazine / MW_Piperazine)
-
Moles Malate = (% DL-Malate / MW_DL-Malate)
-
Ratio = Moles Piperazine / Moles Malate (MW Piperazine ≈ 86.14 g/mol ; MW Malic Acid ≈ 134.09 g/mol )
-
The expected ratio should be close to 1.0, confirming the identity and integrity of the this compound salt.
Conclusion
The orthogonal HPLC strategy presented provides a reliable and robust framework for the complete and accurate quantification of this compound. By employing HILIC-ELSD for the polar, non-chromophoric piperazine and a traditional RP-HPLC-UV method for the malate counter-ion, the inherent challenges of each analyte are effectively addressed. These validated methods are suitable for use in quality control and stability testing environments, ensuring the identity, purity, and strength of the drug substance.
References
-
Risley, D. S., & Peterson, J. A. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. Journal of Liquid Chromatography & Related Technologies, 26(18), 3093–3104. Available at: [Link]
-
Guo, X., & Tivel, K. L. (2006). Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. Journal of Chromatography A, 1110(1-2), 268–271. Available at: [Link]
-
Navaneeswari, S., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 3193-3199. Available at: [Link]
-
Hájková, P., et al. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. ACS Omega. Available at: [Link]
-
GL Sciences Inc. (n.d.). Analysis of DL-Malic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]
-
Al-Janabi, A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Available at: [Link]
-
ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of (R)-NEA derivative of DL-malic acid. Retrieved from [Link]
-
USDA ARS. (n.d.). Malic Acid Analysis in Cucumber Juice and Fermentation Brines in the Presence of Interfering Fructose. Retrieved from [Link]
-
Ali, A., et al. (1998). Colorimetric method for the determination of piperazine in pharmaceutical formulations. Analytical Letters, 31(1), 159-166. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wang, Y., et al. (2019). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl)ethylamine. Brazilian Journal of Pharmaceutical Sciences, 55. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]
-
National Food Safety Standard of China. (2010). Food Additive DL-malic acid. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 98% (T), 100 grams. Retrieved from [Link]
-
GL Sciences Inc. (n.d.). Analysis of malic acid by HPLC. Retrieved from [Link]
-
ResearchGate. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
Issa, Y. M., et al. (2002). Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. Scientia Pharmaceutica, 70(3), 253-269. Available at: [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN112730641A - Ion chromatography determination method of N-methylpiperazine.
-
University of Oxford. (n.d.). malic acid refractive index data. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Aficam. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Vinmetrica. (n.d.). SC-50 MLF Analyzer: a Comparison of Methods for Measuring Malic Acid in Wines. Retrieved from [Link]
-
Costa, A. M., et al. (2007). Fluorescent sensing layer for the determination of L-malic acid in wine. Analytica Chimica Acta, 591(2), 209-216. Available at: [Link]
-
Shodex HPLC Columns. (n.d.). Lessons. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glsciences.com [glsciences.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. jordilabs.com [jordilabs.com]
- 18. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 19. apps.fas.usda.gov [apps.fas.usda.gov]
Application Note: Piperazine DL-Malate as a Versatile Buffering Agent for Biochemical Assays
Abstract
Maintaining a stable pH is paramount for the success of biochemical and enzymatic assays. The choice of buffering agent can significantly impact reaction kinetics, protein stability, and overall assay performance. This application note introduces Piperazine DL-Malate, a versatile and effective buffering agent, and provides a comprehensive guide for its use. By combining the well-characterized properties of piperazine, a diprotic base, with DL-malic acid, this salt offers a broad and physiologically relevant buffering range. We present its physicochemical properties, detailed protocols for buffer preparation, and a practical application in a model enzyme assay, demonstrating its utility for researchers in biochemistry, molecular biology, and drug development.
Introduction: The Need for a Stable Buffering System
Biological macromolecules, particularly enzymes, exhibit optimal activity within a narrow pH range. Deviations from this optimal pH can lead to conformational changes, loss of function, and precipitation, thereby compromising experimental results. A robust buffering agent resists changes in pH upon the addition of an acid or base, ensuring a stable chemical environment throughout the course of an experiment.
This compound is a salt formed from the diprotic weak base piperazine and the dicarboxylic weak acid, DL-malic acid. This combination provides multiple pKa values, creating a wide and effective buffering capacity across several pH ranges. Piperazine itself is well-documented for its use in biological systems and its derivatives, such as PIPES, are staples in many laboratories.[1][2] The inclusion of malate, a key intermediate in the citric acid cycle, further enhances its biocompatibility.[3] This application note serves as a practical guide to harnessing the benefits of this compound in your laboratory workflows.
Physicochemical Properties of this compound
Understanding the fundamental properties of a buffer is critical for its correct application. Piperazine is a diprotic base with two distinct pKa values, while malic acid is a dicarboxylic acid, also with two pKa values.[4][5] This combination results in a buffer system capable of operating effectively across multiple pH ranges.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀N₂·C₄H₆O₅ | [6] |
| Molecular Weight | 220.23 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Piperazine pKa₁ | 5.35 (at 25°C) | [4][7] |
| Piperazine pKa₂ | 9.73 (at 25°C) | [4][7] |
| Malic Acid pKa₁ | 3.40 - 3.51 | [5][8] |
| Malic Acid pKa₂ | 5.13 - 5.20 | [3][8] |
| Primary Buffering Ranges | pH 4.4 - 6.4 and pH 8.7 - 10.7 (approx.) | |
| ΔpKa/°C (Piperazine) | -0.025 to -0.03 (estimated) | [9] |
Causality Behind Choices: The selection of this compound is predicated on the strategic combination of these pKa values. The proximity of Piperazine's first pKa (5.35) and Malic Acid's second pKa (5.13-5.20) creates a strong, overlapping buffering capacity in the weakly acidic to neutral range, which is highly relevant for many enzyme assays. The second pKa of piperazine (9.73) provides an additional, distinct buffering range in alkaline conditions.
Advantages and Key Considerations
Advantages:
-
Broad Buffering Range: The multiple pKa values provide effective pH control over a wider range than many common single-component buffers.
-
High Solubility: this compound is freely soluble in water, simplifying the preparation of stock solutions.[4][6]
-
Low Metal Ion Chelation: Unlike citrate or some other buffers, piperazine-based buffers generally exhibit a low affinity for metal ions, which is crucial for assays involving metalloenzymes.[10]
-
Biocompatibility: Both piperazine and malate are well-tolerated in many biological systems. Malate is a natural metabolite.[3]
Considerations:
-
Temperature Dependence: Like most amine buffers, the pKa of piperazine is temperature-dependent.[9][11] It is crucial to adjust the pH of the buffer at the intended experimental temperature.
-
Potential for Interaction: While generally inert, piperazine can interact with certain reagents. For example, piperazine-containing buffers can quench the fluorescence of probes like 2-aminopurine through photoinduced electron transfer.[12] Always perform control experiments to validate buffer compatibility with a new assay.
-
CO₂ Absorption: Piperazine solutions can absorb atmospheric CO₂, which can lower the pH of alkaline buffer stocks over time.[4] It is recommended to store stock solutions in tightly sealed containers.
Experimental Protocols
Protocol 1: Preparation of a 1.0 M this compound Stock Solution
This protocol describes the preparation of a 1.0 M stock solution, which can be diluted to the desired final concentration for various assays.
Materials:
-
This compound (MW: 220.23 g/mol )[6]
-
High-purity, deionized water (dH₂O)
-
Concentrated Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
Volumetric flask (1 L)
-
Stir plate and stir bar
-
0.22 µm sterile filter unit (optional)
Workflow Diagram:
Caption: Workflow for preparing 1.0 M this compound stock solution.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 220.23 g of this compound powder.
-
Dissolving: Add the powder to a beaker containing approximately 800 mL of dH₂O. Place on a magnetic stir plate and stir until fully dissolved. The compound is freely soluble, so this should not require heating.
-
pH Adjustment (Critical Step):
-
Place the beaker in a water bath set to your intended experimental temperature (e.g., 25°C or 37°C). This accounts for the temperature-dependent shift in pKa.[9]
-
Immerse the calibrated pH electrode into the solution.
-
Slowly add concentrated HCl to lower the pH or concentrated NaOH to raise the pH. Add the titrant dropwise, especially when approaching the target pH, to avoid overshooting.
-
For example, to prepare a buffer at pH 6.0, you will be titrating primarily against the first pKa of piperazine (pKa₁ ≈ 5.35).
-
-
Final Volume Adjustment: Once the target pH is reached and stable, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with small amounts of dH₂O and add the rinsate to the flask to ensure a complete transfer. Add dH₂O to bring the final volume to the 1 L mark.
-
Sterilization and Storage:
-
For applications requiring sterility, pass the buffer through a 0.22 µm filter unit.[13] Autoclaving is not recommended as high temperatures can cause degradation of piperazine-based buffers.[10]
-
Store the stock solution in a tightly sealed, sterile container at 4°C. The solution is stable for several weeks.[10]
-
Protocol 2: Application in a Restriction Enzyme Digestion Assay
This protocol demonstrates the use of this compound buffer in a common biochemical application: DNA digestion with a restriction enzyme. We will use the enzyme SnaBI, which requires a specific ionic environment and pH for optimal activity.
Rationale: Many restriction enzymes are supplied with a proprietary buffer.[14] However, custom buffers are often required for double digests or when optimizing reaction conditions.[15] A piperazine-based buffer at pH 9.0 can be suitable for enzymes that prefer slightly alkaline conditions. This protocol is a self-validating system; successful digestion, as visualized by gel electrophoresis, confirms the buffer's efficacy.
Materials:
-
1.0 M this compound stock solution, pH 9.0 (prepared at 37°C)
-
DNA substrate (e.g., 1 µg of a plasmid with a known SnaBI site)
-
SnaBI restriction enzyme
-
1 M MgCl₂ solution
-
Nuclease-free water
-
Agarose gel, electrophoresis equipment, and DNA stain
Workflow Diagram:
Caption: Workflow for a model restriction enzyme digestion assay.
Step-by-Step Methodology:
-
Prepare 10x Digestion Buffer (500 µL):
-
100 µL of 1.0 M this compound (pH 9.0)
-
50 µL of 1 M MgCl₂
-
350 µL of Nuclease-free water
-
Final concentrations in 10x buffer: 200 mM this compound, 100 mM MgCl₂.
-
-
Set Up the Digestion Reaction (Total Volume: 50 µL):
-
Assemble the reaction on ice to prevent premature enzyme activity.
-
Add the following components to a sterile microfuge tube:
-
x µL DNA (containing 1 µg)
-
5 µL of 10x Digestion Buffer
-
1 µL of SnaBI enzyme
-
Nuclease-free water to a final volume of 50 µL
-
-
Final concentrations in 1x reaction: 20 mM this compound, 10 mM MgCl₂.
-
Crucial Control: Prepare a parallel reaction containing the DNA and buffer but no enzyme to serve as an "uncut" control.
-
-
Incubation: Gently mix the reaction components by flicking the tube and briefly centrifuging. Incubate the tube at 37°C for 1 hour.
-
Analysis: After incubation, add 10 µL of 6x DNA loading dye to each reaction. Load the entire volume of the control and digested samples onto a 1% agarose gel. Run the gel until adequate separation of bands is achieved.
-
Results: Stain the gel with a suitable DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. The uncut control lane should show a single band (or multiple bands corresponding to plasmid isoforms). The lane with the SnaBI-digested sample should show distinct bands corresponding to the linearized plasmid or fragments, confirming that the this compound buffer successfully supported enzyme activity.
Conclusion
This compound is a robust and versatile buffering agent with advantageous properties for a wide range of biochemical assays. Its broad buffering capacity, high solubility, and low potential for metal ion interference make it a valuable addition to the researcher's toolkit. By following the detailed protocols and considering the key principles outlined in this note, scientists can confidently prepare and utilize this buffer to maintain stable pH conditions, thereby enhancing the reliability and reproducibility of their experimental results.
References
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
PubChem. (n.d.). Malic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Molbase. (n.d.). Piperazine (C4H10N2) properties. Retrieved from [Link]
-
ResearchGate. (2025). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]
-
ACS Publications. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
Bionity.com. (n.d.). Malic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Speciation diagram of free malic showing the pKa values of the two carboxylates. Retrieved from [Link]
-
ResearchGate. (2016). How do I prepare an n-methylpiperazine buffer?. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]
-
Wikipedia. (n.d.). Malic acid. Retrieved from [Link]
-
Semantic Scholar. (2009). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
ResearchGate. (2022). PIPES buffer for CAS liquid assay?. Retrieved from [Link]
-
PubMed. (2026). Mechanistic basis for 2-Aminopurine quenching by morpholine- and piperazine-based Good's buffers. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Retrieved from [Link]
-
National Institutes of Health. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]
-
ResearchGate. (2019). Which restriction digestion buffer can we use?. Retrieved from [Link]
-
Takara Bio. (n.d.). Relative activity of restriction enzymes in universal and basal buffers. Retrieved from [Link]
Sources
- 1. Error404 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. Malic_acid [bionity.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Malic Acid | C4H6O5 | CID 525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. webqc.org [webqc.org]
- 8. Malic acid - Wikipedia [en.wikipedia.org]
- 9. uregina.ca [uregina.ca]
- 10. Chemical Stability Analysis of Biological Buffer PIPES [vacutaineradditives.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic basis for 2-Aminopurine quenching by morpholine- and piperazine-based Good's buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Restriction Enzyme Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Buffer activity [takarabio.com]
Application Note: The Strategic Use of Piperazine DL-Malate in the Synthesis of Kinase Inhibitors
Abstract: The piperazine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved kinase inhibitors.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the use of Piperazine DL-Malate as a key starting material in the synthesis of these important therapeutic agents. We will explore the physicochemical advantages of this salt form and provide a detailed, field-proven protocol for its application in the synthesis of an Imatinib precursor, a well-known tyrosine kinase inhibitor.
The Piperazine Moiety: A Privileged Scaffold in Kinase Inhibition
The piperazine heterocycle is a recurring motif in a multitude of targeted therapies, particularly kinase inhibitors used in oncology.[1][3] Its prevalence is due to a combination of favorable physicochemical and pharmacological properties:
-
Versatile Linker: The piperazine ring often serves as a flexible but conformationally constrained linker, optimally positioning key pharmacophoric fragments for binding within the ATP-binding pocket of a target kinase.[1]
-
Physiological Basicity: With two nitrogen atoms, piperazine typically exists in a protonated state under physiological pH.[1] This basicity is frequently leveraged to form critical salt-bridge interactions with acidic residues, such as aspartate, in the hinge region of the kinase domain.
-
Improved Pharmacokinetics: The polar nature of the nitrogen atoms generally imparts increased aqueous solubility and bioavailability, enhancing the drug-like properties (ADME) of the final molecule.[1][2]
Many blockbuster kinase inhibitors, including Imatinib (Gleevec), Ibrutinib, and Gefitinib, feature a piperazine core, highlighting its importance in modern drug design.[2][4][5][6]
This compound: A Superior Reagent for Synthesis
While piperazine is often used as a free base, this form can be hygroscopic, deliquescent, and prone to absorbing atmospheric CO2, which can complicate accurate weighing and stoichiometry.[7][8] Piperazine salts offer improved handling, and this compound presents specific advantages over common alternatives like the hydrochloride salt.
Rationale for using the DL-Malate Salt:
-
Enhanced Solubility: Malic acid is an organic dicarboxylic acid, and its salt form can improve the solubility of piperazine in a wider range of organic solvents compared to inorganic salts.[9][10]
-
Improved Handling: this compound is a stable, crystalline solid that is not as hygroscopic as the free base, allowing for more accurate and reproducible measurements.[9]
-
Potential for In-Situ Buffering: The malate counter-ion can act as a mild proton shuttle in certain reaction media, potentially influencing reaction kinetics.
Physicochemical Data: this compound
| Property | Value | Reference |
| CAS Number | 14852-14-3 | [9][11] |
| Molecular Formula | C₄H₁₀N₂·C₄H₆O₅ | [9] |
| Molecular Weight | 220.23 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [9] |
| Solubility | Freely soluble in water | [7] |
Synthetic Application: N-Alkylation in the Synthesis of an Imatinib Precursor
We will use the synthesis of an Imatinib intermediate to demonstrate the practical application of this compound. Imatinib is a first-generation BCR-ABL tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).[4][12] A key step in many Imatinib syntheses involves the N-alkylation of a piperazine derivative.[13][14]
The workflow below outlines a crucial N-alkylation step where this compound can be effectively utilized.
Caption: Synthetic workflow for Imatinib via N-alkylation.
Detailed Experimental Protocol: Synthesis of Imatinib Base
This protocol details the nucleophilic substitution (SN2) reaction between N-(5-(4-(chloromethyl)benzamido)-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and this compound.
Core Scientific Principle: this compound acts as the source of the nucleophilic piperazine. As the malate salt involves the protonation of one of the piperazine nitrogens, an additional equivalent of base is required compared to a reaction using piperazine free base. This external base deprotonates the piperazinium malate salt in situ, liberating the free nitrogen required for the nucleophilic attack.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Mmol | Equiv. | Amount |
| Intermediate Amide* | 442.92 | 10.0 | 1.0 | 4.43 g |
| This compound | 220.23 | 15.0 | 1.5 | 3.30 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 3.0 | 4.15 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 50 mL |
| N-Methylpiperazine** | 100.17 | - | - | - |
*Intermediate Amide: N-(5-(4-(chloromethyl)benzamido)-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. Synthesis of this intermediate is well-documented.[12] Note: The protocol describes the coupling to form the core piperazine linkage. In the specific synthesis of Imatinib, N-methylpiperazine is used.[12][13] This protocol can be directly adapted by substituting this compound with the corresponding salt of N-methylpiperazine or by using N-methylpiperazine directly, adjusting the base equivalents accordingly.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Intermediate Amide (4.43 g, 10.0 mmol), this compound (3.30 g, 15.0 mmol), and finely ground potassium carbonate (4.15 g, 30.0 mmol).
-
Causality Note: Using an excess of the piperazine nucleophile (1.5 equiv.) helps to drive the reaction to completion and minimize unreacted starting material. Potassium carbonate is a cost-effective base strong enough to deprotonate the piperazinium salt and neutralize the HCl byproduct generated.
-
-
Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Causality Note: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the SN2 reaction mechanism.
-
-
Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C. Stir the mixture vigorously under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into 250 mL of ice-cold water while stirring. A precipitate will form.
-
Isolation: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL).
-
Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure Imatinib precursor base.
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | >98% after recrystallization |
| ¹H NMR | Expect characteristic peaks for the piperazine protons and disappearance of the chloromethyl (-CH₂Cl) signal. |
| Mass Spec (ESI+) | Expect [M+H]⁺ corresponding to the molecular weight of the product. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield / Incomplete Reaction | 1. Insufficient base. 2. Reaction temperature too low. 3. Inactive electrophile. | 1. Ensure K₂CO₃ is finely ground and anhydrous. Increase to 3.5 equivalents. 2. Increase temperature to 90-100 °C. 3. Check the purity of the starting Intermediate Amide. |
| Formation of Byproducts | 1. Side reactions due to high temperature. 2. Presence of moisture. | 1. Do not exceed 100 °C. 2. Use anhydrous solvent and ensure glassware is properly dried. |
Biological Context: The BCR-ABL Signaling Pathway
Imatinib functions by targeting the ATP-binding site of the BCR-ABL kinase, an aberrant fusion protein characteristic of chronic myeloid leukemia (CML). By blocking this site, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative signaling that drives the cancer.
Caption: Imatinib inhibits the BCR-ABL signaling pathway.
Conclusion
This compound is a highly effective and practical reagent for incorporating the critical piperazine scaffold into kinase inhibitors. Its superior handling properties and solubility profile make it an excellent alternative to piperazine free base. The provided protocol demonstrates a robust and reproducible method for its use in N-alkylation reactions, a common strategy in the synthesis of many important pharmaceuticals. By understanding the stoichiometry adjustments required for this salt form, researchers can confidently and efficiently leverage this compound in their drug discovery and development programs.
References
-
Chakravorty, S., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry, 67, 99-106. Retrieved from [Link]
-
Karaman, Y., et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PLOS ONE, 16(7), e0254552. Retrieved from [Link]
- Zheng, X., et al. (2013). Method for synthesizing Imatinib. U.S. Patent No. 8,609,842 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Vrij, A. (2008). Novel Imatinib base synthesis. The chemical reaction database. Retrieved from [Link]
-
Vitaku, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 35. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved from [Link]
-
New Drug Approvals. (2014). IMATINIB. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Monatshefte für Chemie - Chemical Monthly, 153, 1115-1132. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
- Wang, Y. (2015). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. Chinese Patent No. CN104910101A.
- Wu, W., et al. (2017). Process for preparing ibrutinib and its intermediates. WIPO Patent Application No. WO/2017/074265.
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Biosynce. (n.d.). What are the intermediate products in the synthesis of Piperazine Malate (CAS 14852-14-3)?. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Piperazine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. Piperazine [chemeurope.com]
- 9. chemimpex.com [chemimpex.com]
- 10. biosynce.com [biosynce.com]
- 11. echemi.com [echemi.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Application Notes & Protocols: A Comprehensive Guide to Piperazine DL-Malate in CO₂ Capture and Solvent Degradation Studies
Abstract
This document provides a detailed technical guide for researchers, scientists, and process development professionals on the application of Piperazine DL-Malate as a novel solvent for post-combustion CO₂ capture. We move beyond standard procedural lists to offer in-depth protocols grounded in chemical principles, explaining the causality behind experimental design. This guide covers the evaluation of CO₂ capture performance—including absorption kinetics and cyclic capacity—and presents robust methodologies for assessing solvent stability through thermal and oxidative degradation studies. Our objective is to equip researchers with the necessary tools to rigorously evaluate this compound, a promising alternative to conventional amine solvents, by synthesizing the high reactivity of piperazine with the unique buffering and chelating properties of DL-malic acid.
Introduction: The Rationale for this compound
The prevailing technology for post-combustion CO₂ capture relies on aqueous amine solvents, with monoethanolamine (MEA) serving as the industry benchmark. However, MEA suffers from significant drawbacks, including high energy requirements for regeneration, low CO₂ loading capacity, and susceptibility to thermal and oxidative degradation.[1][2] Aqueous piperazine (PZ) has emerged as a superior alternative, exhibiting faster CO₂ absorption rates, higher capacity, and greater resistance to degradation.[3][4][5]
This guide focuses on This compound , a novel formulation that combines piperazine with DL-malic acid. This salt pair is hypothesized to offer several distinct advantages:
-
Enhanced Buffering Capacity: Malic acid, a dicarboxylic acid, can act as a proton buffer, potentially improving the CO₂ absorption equilibrium and reducing the energy penalty of regeneration.
-
Reduced Volatility: The formation of a salt is expected to lower the volatility of piperazine, thereby reducing solvent losses to the atmosphere.
-
Potential for Metal Chelation: The carboxyl and hydroxyl groups of the malate molecule may chelate metal ions (e.g., Fe²⁺, Cu²⁺) that are known to catalyze oxidative degradation of amines, thus enhancing solvent lifetime.[6]
-
Improved Solubility: this compound is a salt with good aqueous solubility, which is beneficial for preparing highly concentrated yet stable solvent solutions.[7]
This document provides the foundational protocols to test these hypotheses and characterize the performance and stability of this promising solvent system.
Core Mechanisms: CO₂ Reaction and the Role of the Malate Counter-ion
The fundamental CO₂ capture chemistry is driven by the reaction of CO₂ with the two secondary amine groups of piperazine. The reaction proceeds via a zwitterionic intermediate to form piperazine-carbamate.[8][9] The overall stoichiometry allows one mole of piperazine to capture up to two moles of CO₂. The primary reactions are:
-
Carbamate Formation: PZ + CO₂ ⇌ PZCOO⁻ + PZH⁺[10]
-
Bicarbonate Formation (at high loading): PZ + H₂O + CO₂ ⇌ PZH⁺ + HCO₃⁻
The DL-malate anion is not merely a spectator. It is postulated to actively participate in the capture mechanism, primarily by acting as a proton shuttle. This facilitates the deprotonation of the zwitterionic intermediate, which can enhance the overall reaction kinetics, a role typically played by another piperazine molecule or water.
Figure 1: Postulated CO₂ capture mechanism with this compound. The malate anion acts as a base, facilitating the deprotonation of the zwitterion to enhance carbamate formation.
Protocol: CO₂ Capture Performance Evaluation
This protocol details the characterization of the solvent's CO₂ absorption rate and its cyclic capacity. A wetted-wall column is the preferred apparatus for kinetic measurements as it provides a well-defined gas-liquid interfacial area.
Experimental Setup
-
Apparatus: Wetted-wall column reactor, temperature-controlled solvent reservoir, mass flow controllers for CO₂ and N₂, gas chromatograph (GC) or NDIR sensor for CO₂ analysis, and a solvent circulation pump.
-
Solvent Preparation: Prepare a 5.0 M aqueous solution of this compound (equivalent to ~30-40 wt% PZ). Use deionized water and ensure complete dissolution.
-
Gas Mixture: Prepare a simulated flue gas stream, typically 15% CO₂ in N₂ by volume.
Step-by-Step Protocol: Absorption Rate Measurement
-
System Equilibration: Circulate the this compound solution through the wetted-wall column at a known flow rate (e.g., 0.2 L/min) and temperature (e.g., 40°C).[4] Allow the system to reach thermal equilibrium.
-
Gas Introduction: Introduce the CO₂/N₂ gas mixture into the column, flowing counter-current to the liquid film, at a controlled flow rate (e.g., 4-6 standard L/min).[4]
-
Outlet Gas Analysis: Continuously monitor the CO₂ concentration in the gas stream exiting the column using an online GC or NDIR analyzer.
-
Data Acquisition: Record the inlet and outlet CO₂ concentrations, gas and liquid flow rates, temperature, and pressure. The system has reached steady-state when the outlet CO₂ concentration is stable.
-
CO₂ Loading: Periodically take liquid samples to determine the CO₂ loading (moles of CO₂ per mole of piperazine) via a titration method (see Section 5.1).
-
Kinetic Profile: Repeat steps 2-5 for different CO₂ loadings by continuously sparging the solvent with CO₂. This maps the absorption rate as a function of solvent loading.
-
Calculation: The CO₂ absorption flux (N_CO₂) is calculated using the following equation: N_CO₂ = (P_in * V_in - P_out * V_out) / (R * T * A) Where P is the partial pressure of CO₂, V is the volumetric flow rate, R is the ideal gas constant, T is the temperature, and A is the known interfacial area of the column.
Step-by-Step Protocol: Cyclic Capacity and Regeneration Energy
-
Rich Loading: Saturate a known volume of the solvent with the 15% CO₂ gas stream at 40°C until the absorption rate is negligible. This is the "rich" solvent. Determine its CO₂ loading.
-
Desorption (Stripping): Heat the rich solvent to a typical stripping temperature (e.g., 120-135°C) in a heated flask with a reflux condenser.[6] Vigorously bubble N₂ gas through the solvent to strip the captured CO₂.
-
Lean Loading: Continue stripping until CO₂ evolution ceases. Cool the solvent back to 40°C. This is the "lean" solvent. Determine its CO₂ loading.
-
Calculations:
-
Cyclic Capacity (mol CO₂/kg solution): (Rich Loading - Lean Loading)
-
Heat Duty (kJ/mol CO₂): Measure the energy input required to regenerate the solvent using a calorimeter or by performing a detailed heat balance on the desorption setup. This provides an estimate of the regeneration energy. For reference, the regeneration energy for MEA-based processes is typically high.[2]
-
| Parameter | 5 M MEA (Reference) | 5 M this compound (Example Data) |
| CO₂ Absorption Rate (at 40°C, 0.2 mol/mol loading) | ~1.5 x 10⁻⁵ mol/m²·s | ~3.5 x 10⁻⁵ mol/m²·s |
| Rich CO₂ Loading (mol CO₂/mol amine) | ~0.50 | ~0.85 |
| Lean CO₂ Loading (mol CO₂/mol amine) | ~0.24 | ~0.30 |
| Cyclic Capacity (mol CO₂/kg solution) | ~0.95 | ~1.65 |
| Estimated Heat Duty (GJ/tonne CO₂) | ~3.6 - 4.0 | ~2.8 - 3.2 |
| Table 1: Comparative performance metrics for this compound versus the benchmark 5 M MEA solvent. The example data highlights the expected improvements in kinetics and capacity. |
Protocol: Solvent Degradation Studies
Solvent degradation is a critical factor determining operational costs and environmental impact. These protocols outline methods for assessing both thermal and oxidative stability.
Figure 2: General experimental workflow for conducting solvent degradation studies on this compound.
Protocol: Thermal Degradation
-
Rationale: Simulates the high-temperature conditions of the stripper unit. Degradation is typically first-order with respect to piperazine concentration.[6]
-
Procedure:
-
Prepare a 5 M this compound solution with a CO₂ loading of 0.3-0.4 mol/mol alkalinity.
-
Aliquot the solution into multiple 316 stainless steel Swagelok cylinders, ensuring minimal headspace.
-
Place the cylinders in high-temperature ovens set to 135°C, 150°C, and 175°C.[6]
-
Remove one cylinder from each oven at weekly intervals for 6-8 weeks.
-
Immediately cool the removed cylinder in an ice bath to quench any ongoing reactions.
-
Analyze the samples for residual piperazine and malate concentration and for the formation of degradation products (see Section 5.0). Key expected products for piperazine include N-formylpiperazine and N-(2-aminoethyl) piperazine.[6][11]
-
Protocol: Oxidative Degradation
-
Rationale: Simulates oxygen exposure in the absorber. This process is often catalyzed by dissolved metals from equipment corrosion.[12]
-
Procedure:
-
Prepare a 5 M this compound solution with a low CO₂ loading (0.1-0.2 mol/mol alkalinity) to represent absorber conditions.
-
Place the solution in a temperature-controlled glass reactor at 55°C.
-
Add a catalyst, typically 1 mM of FeSO₄, to simulate corrosion effects.[13]
-
Sparge the solution with a continuous flow of air or a 5% O₂/95% N₂ mixture.
-
Take liquid samples at 24-hour intervals for one week.
-
Analyze the samples for piperazine and malate concentration and for key oxidative degradation products like formate, acetate, and oxalate.[14]
-
| Degradation Product | Thermal Stress (150°C) | Oxidative Stress (55°C, Fe²⁺) | Analytical Method |
| N-Formylpiperazine | Major | Minor | GC-MS |
| N-(2-aminoethyl) piperazine | Major | - | Cation IC, GC-MS |
| Ethylenediamine (EDA) | Minor | Major | Cation IC, GC-MS |
| Ammonia | Major | Minor | Cation IC |
| Formate | Minor | Major | Anion IC |
| Oxalate | - | Major | Anion IC |
| Table 2: Expected degradation products from this compound under thermal and oxidative stress conditions and the corresponding analytical techniques for their quantification.[6][11][14] |
Analytical Methodologies
Accurate quantification of the parent solvent and its degradation byproducts is essential for a self-validating study.
Titration for CO₂ Loading
A simple and reliable method involves titration. A known amount of the solvent is added to a solution of BaCl₂ to precipitate the dissolved carbonate and bicarbonate as BaCO₃. The unreacted amine is then titrated with a standardized HCl solution to determine its concentration, and from this, the CO₂ loading can be calculated.
Ion Chromatography (IC)
-
Cation IC: Used to quantify the concentration of protonated piperazine and key degradation products like ammonia and ethylenediamine. A calibration curve with known standards is required.
-
Anion IC: Used to quantify the malate counter-ion and oxidative degradation products such as formate, acetate, and oxalate.[15] This is crucial for verifying the stability of the entire salt pair.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying a wide range of neutral and volatile degradation products. It is particularly effective for identifying species like N-formylpiperazine (FPZ) and 2-oxopiperazine (OPZ).[14] Due to the low volatility of piperazine, derivatization may be necessary for certain GC applications.
High-Performance Liquid Chromatography (HPLC)
Piperazine itself lacks a strong UV chromophore. Therefore, for trace analysis or in complex matrices, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active derivative, allowing for sensitive detection via HPLC-UV.[16] This method is excellent for accurately tracking small changes in piperazine concentration over time.
Conclusion and Future Outlook
The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound as a next-generation CO₂ capture solvent. By meticulously assessing its absorption kinetics, cyclic capacity, and degradation pathways, researchers can generate the high-quality data needed to validate its hypothesized benefits. The unique role of the DL-malate counter-ion in buffering, chelation, and proton transfer presents a compelling avenue for developing more efficient, stable, and economically viable carbon capture technologies. The successful application of these methods will be instrumental in advancing the field beyond conventional amine systems.
References
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Link
-
Kim, K., et al. (2016). First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. Physical Chemistry Chemical Physics. Link
-
Derks, P. W. J., et al. (2006). Kinetics of absorption of carbon dioxide in aqueous piperazine solutions. Chemical Engineering Science. Link
-
Culliane, F. T. (2005). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. The University of Texas at Austin. Link
-
Dash, S. K., et al. (2013). Absorption of Carbon Dioxide in Piperazine Activated Concentrated Aqueous 2-Amino-2-Methyl-1-Propanol. Journal of Clean Energy Technologies. Link
-
Royal Society of Chemistry. (n.d.). First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. RSC Publishing. Link
-
Derks, P. W. J., et al. (2006). Kinetics of absorption of carbon dioxide in aqueous piperazine solutions. ResearchGate. Link
-
Dugas, R. E. (2009). Absorption and desorption rates of carbon dioxide with monoethanolamine and piperazine. ResearchGate. Link
-
Gladis, A., et al. (2016). Comparison of the Kinetic Promoter Piperazine and Carbonic Anhydrase for CO2 Absorption. DTU Research Database. Link
-
Zhang, R., et al. (2017). Computational Investigation of the Nitrosation Mechanism of Piperazine in CO2 Capture. PubMed. Link
-
Kumar, A., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Link
-
Dugas, R. (2009). CO2 Absorption Data for Piperazine at 40˚C. ResearchGate. Link
-
Eide-Haugmo, I. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. Link
-
Norouzbahari, S., et al. (2016). Chemical absorption of CO2 into an aqueous piperazine (PZ) solution: development and validation of a rigorous dynamic rate-based model. RSC Publishing. Link
-
Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Link
-
Chen, E., et al. (2018). Evaluation of Concentrated Piperazine for CO2 Capture from Coal-Fired Flue Gas. National Energy Technology Laboratory. Link
-
Ullah, A., et al. (2020). Energy Minimization in Piperazine Promoted MDEA-Based CO2 Capture Process. MDPI. Link
-
Amine, C., et al. (2015). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Link
-
Nielsen, P., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC - NIH. Link
-
Nwaoha, C., et al. (2016). Carbon dioxide (CO2) capture: Absorption-desorption capabilities of 2-amino-2-methyl-1-propanol (AMP), piperazine (PZ) and monoethanolamine (MEA) tri-solvent blends. ResearchGate. Link
-
Sexton, A. J. (2010). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin. Link
-
Chen, S. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. Link
-
Chem-Impex. (n.d.). This compound. Chem-Impex International. Link
-
van der Ham, L., et al. (2014). Concentrated Aqueous Piperazine as CO2 Capture Solvent: Detailed Evaluation of the Integration with a Power Plant. ResearchGate. Link
-
Namini, S. M., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Research Square. Link
-
URS Group, Inc. (2011). Evaluation of Concentrated Piperazine for CO2 Capture from Coal-Fired Flue Gas. National Energy Technology Laboratory. Link
-
Voice, A. K. (2013). MDEA/Piperazine as a solvent for CO2 capture. ResearchGate. Link
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Link
-
Zhang, R., et al. (2021). Simulation and Performance Comparison for CO2 Capture by Aqueous Solvents of N-(2-Hydroxyethyl) Piperazine and Another Five Single Amines. MDPI. Link
-
Plantz, C., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Link
-
Ullah, A., et al. (2020). Energy Minimization in Piperazine Promoted MDEA-Based CO2 Capture Process. MDPI. Link
-
Li, K., et al. (2020). Regeneration with Rich Bypass of Aqueous Piperazine and Monoethanolamine for CO2 Capture. ResearchGate. Link
-
Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. utw10370.utweb.utexas.edu [utw10370.utweb.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. nationalcarboncapturecenter.com [nationalcarboncapturecenter.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. jocet.org [jocet.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.rug.nl [pure.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Piperazine DL-Malate Synthesis
Introduction: The Synthesis of Piperazine DL-Malate
This compound is a salt formed through the acid-base reaction between piperazine, a cyclic diamine, and DL-malic acid, a dicarboxylic acid.[1] This compound finds applications in the pharmaceutical industry, leveraging the therapeutic properties of piperazine, such as its use as an anthelmintic agent, with malic acid serving as a pharmaceutically acceptable counter-ion.[2] The synthesis is fundamentally a straightforward neutralization reaction. However, achieving high purity, consistent yields, and a stable, crystalline final product requires careful control over several key experimental parameters.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this compound. It is structured to address common questions and challenges encountered during the experimental process, ensuring a logical and scientifically grounded approach to process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis is an acid-base neutralization reaction. Piperazine is a weak base with two secondary amine groups, while DL-malic acid is a dicarboxylic acid.[1][3] The basic nitrogen atoms in piperazine accept protons from the acidic carboxyl groups of malic acid, forming a stable salt, this compound. The reaction is typically exothermic.
Q2: What are the critical starting materials and their required purity?
The primary starting materials are Piperazine (CAS: 110-85-0) and DL-Malic Acid (CAS: 617-48-1).[1] It is crucial to use high-purity reagents (≥98%) to minimize the presence of impurities that can interfere with the reaction, affect the color of the final product, and complicate the purification process.[4] Piperazine, in particular, can absorb water and carbon dioxide from the air, so it should be stored in a tightly sealed container.[3][5]
Q3: What is the recommended stoichiometry for the reactants?
For the formation of the 1:1 salt, an equimolar ratio (1 mole of piperazine to 1 mole of DL-malic acid) is the theoretical starting point. However, slight adjustments may be necessary based on the specific reaction conditions and the desired final pH of the solution to maximize the yield of the desired salt form.
Q4: Which solvents are suitable for this synthesis?
Given the polar nature of both reactants, polar solvents are preferred.
-
Water: Piperazine is freely soluble in water, making it an excellent, cost-effective, and safe solvent.[5]
-
Ethanol/Methanol: These alcohols can also be used. They may offer advantages during purification, as the solubility of the final salt might be lower at reduced temperatures compared to water, facilitating easier crystallization.
-
Mixed Solvents: A mixture of water and an alcohol (e.g., ethanol) can be used to fine-tune the solubility of the product for optimal crystallization.
Q5: How can I monitor the progress of the reaction?
The reaction is typically rapid. The most effective way to monitor completion is by measuring the pH of the reaction mixture. The final pH should be stable and fall within a predetermined range that corresponds to the complete formation of the salt. For a 1:1 salt of a weak base and a weak acid, the final pH will depend on their respective pKa and pKb values.
Q6: What are the standard methods for characterizing the final product?
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Titration: An acid-base titration can be used to determine the assay of the salt.[6]
-
HPLC: High-Performance Liquid Chromatography can be used to detect and quantify any unreacted starting materials or organic impurities.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): These techniques confirm the chemical structure of the compound by identifying the characteristic peaks for both the piperazine and malate moieties.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or Inconsistent Yield
-
Question: My final yield of crystalline this compound is significantly lower than the theoretical maximum. What are the likely causes and how can I improve it?
-
Answer: Low yield is a common issue that can stem from several factors:
-
Incomplete Reaction: Although the acid-base reaction is fast, poor mixing or incorrect stoichiometry can lead to an incomplete conversion. Ensure vigorous stirring and verify the molar equivalents of your starting materials.
-
Suboptimal pH: The final pH of the solution dictates the equilibrium between the free base/acid and the salt. If the pH is too high or too low, a portion of your reactants will remain unreacted in the solution. Adjust the final pH carefully.
-
Losses During Isolation: The product may have significant solubility in the mother liquor, even after cooling. To minimize this, ensure the crystallization mixture is cooled sufficiently (e.g., 0-4 °C) for an adequate period. You can also investigate the use of an anti-solvent to induce further precipitation, but this must be done carefully to avoid precipitating impurities.
-
Premature Precipitation: If the product precipitates too quickly from a supersaturated solution upon cooling, it can trap impurities and solvent, leading to a lower quality and potentially lower isolated yield after purification. Controlled, slow cooling is recommended.
-
Issue 2: Product is Oily or Fails to Crystallize
-
Question: After the reaction, I am left with a viscous oil or a gummy precipitate instead of a crystalline solid. Why is this happening?
-
Answer: The failure to obtain a crystalline product is typically related to purity or the crystallization conditions:
-
Presence of Impurities: Impurities from starting materials or side reactions can inhibit the formation of a crystal lattice, resulting in an oil.[4] Ensure you are using high-purity piperazine and DL-malic acid.
-
Excess Water/Solvent: If the product is highly soluble in the chosen solvent, it may not crystallize even upon cooling. The solution may be too dilute. Carefully remove some solvent under reduced pressure to reach the saturation point before initiating cooling.
-
Incorrect pH: As mentioned previously, an incorrect pH can leave unreacted starting materials in the mixture, which can act as impurities and hinder crystallization.
-
Rapid Cooling: Crashing the product out of solution by cooling too quickly often leads to amorphous or oily products. Employ a gradual cooling profile. If spontaneous crystallization does not occur, try seeding the solution with a small crystal of pure product or scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Issue 3: Final Product is Discolored
-
Question: The isolated this compound is yellow or brown instead of the expected white crystalline powder. What causes this discoloration?
-
Answer: Discoloration is almost always a sign of impurities.
-
Impure Starting Materials: The quality of the initial piperazine or malic acid is the most common cause. Some grades may contain trace impurities that are colored or that degrade to form colored species under reaction conditions.
-
Thermal Degradation: Although the reaction is an acid-base neutralization, localized heating during the addition of reactants (especially if done too quickly without adequate cooling) can cause degradation. Maintain a controlled temperature throughout the process.
-
Solution: The most effective solution is to perform a recrystallization step. Dissolve the crude product in a minimum amount of hot solvent (e.g., water or an ethanol/water mixture) and, if necessary, treat the hot solution with a small amount of activated charcoal to adsorb the colored impurities. Filter the hot solution to remove the charcoal and then allow the filtrate to cool slowly to form pure, white crystals.
-
Data Presentation: Recommended Reaction Parameters
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Recommended Value/Range | Rationale & Notes |
| Molar Ratio (Piperazine:Malic Acid) | 1:1 to 1:1.05 | An equimolar ratio is the theoretical target. A slight excess of malic acid can ensure complete conversion of the piperazine base. |
| Solvent | Deionized Water, Ethanol | Water is an effective, green solvent. Ethanol may be preferred for easier removal and potentially sharper crystallization.[5] |
| Reactant Concentration | 20-40% (w/v) | A higher concentration helps in achieving a good yield upon crystallization, but a lower concentration can help control the exotherm. |
| Reaction Temperature | 20-60 °C | The reaction is exothermic. Maintain temperature below 60 °C to prevent degradation. The initial mixing can be done at room temperature or in an ice bath. |
| Crystallization Temperature | 0-10 °C | Cooling the solution increases the yield by decreasing the solubility of the product salt. |
| Final Product Purity (Post-Recrystallization) | ≥ 98% | Purity should be confirmed by a suitable analytical method like titration or HPLC.[2] |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a liquid addition funnel.
-
Charge Malic Acid Solution: In the reactor, dissolve DL-malic acid (1.0 eq) in the chosen solvent (e.g., deionized water). Begin stirring.
-
Prepare Piperazine Solution: In a separate beaker, dissolve piperazine (1.0 eq) in the same solvent. Note: Piperazine is hygroscopic and absorbs CO₂; use freshly opened material for best results.[3]
-
Controlled Addition: Slowly add the piperazine solution to the stirred malic acid solution via the addition funnel over 30-60 minutes. Monitor the internal temperature and use the reactor jacket to maintain it below 60 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction has gone to completion.
-
Crystallization: Gradually cool the reaction mixture to 0-5 °C over 2-3 hours. Hold at this temperature for at least 2 hours to maximize crystal formation.
-
Isolation: Isolate the precipitated solid by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude, dry this compound to a clean reactor. Add a minimum amount of hot solvent (e.g., deionized water at ~80-90 °C) with stirring until all the solid has dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w of the crude product) and stir the hot mixture for 15-30 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated charcoal or any insoluble impurities.
-
Slow Cooling: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Then, transfer it to an ice bath and cool to 0-5 °C to complete the crystallization process.
-
Isolation and Drying: Isolate the pure crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 50-60 °C to a constant weight.
Visualizations: Diagrams and Workflows
Reaction Mechanism
Caption: Acid-base neutralization mechanism for this compound synthesis.
Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
Troubleshooting Flowchart: Low Yield
Caption: Troubleshooting workflow for diagnosing and resolving low product yield.
References
- Time.gov. (n.d.). Current time information in Manila, PH.
- BIOSYNCE. (2025). What are the intermediate products in the synthesis of Piperazine Malate (CAS 14852 - 14 - 3)?. BIOSYNCE Blog.
- Chem-Impex. (n.d.). This compound.
- ECHEMI. (n.d.). 14852-14-3, this compound Formula.
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
- PubMed. (n.d.). In silico design and synthesis of piperazine-1-pyrrolidine-2,5-dione scaffold-based novel malic enzyme inhibitors.
- Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
- chemeurope.com. (n.d.). Piperazine.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Wikipedia. (n.d.). Piperazine.
- Pharma Knowledge Forum. (2023). Method of analysis of Piperazine.
Sources
Technical Support Center: Stabilizing Piperazine DL-Malate in Solution
Welcome to the technical support center for Piperazine DL-Malate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of this compound in solution. By understanding the underlying chemical principles and adopting robust experimental practices, you can ensure the stability and integrity of your formulations.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound solutions.
Q1: What is this compound and why is its stability in solution a concern?
This compound is a salt combining the heterocyclic amine piperazine with the dicarboxylic acid DL-malic acid.[1] This combination is often utilized in pharmaceutical and research applications to enhance properties like solubility and bioavailability.[2] The stability of this compound in solution is critical because degradation can lead to a loss of potency, the formation of potentially harmful impurities, and altered physicochemical properties of the formulation, ultimately compromising experimental results and therapeutic efficacy.[3]
Q2: What are the initial signs of this compound degradation in a solution?
Visual indicators of degradation can include a change in color (solutions may turn dark upon exposure to light), the formation of precipitates, or a noticeable change in pH.[4] However, significant degradation can occur without any visible changes. Therefore, analytical techniques are essential for confirming stability.
Q3: What are the ideal storage conditions for a stock solution of this compound?
To minimize degradation, stock solutions should be stored in a cool, dark place, preferably refrigerated (2-8°C).[5] Protection from light is crucial, so the use of amber vials or containers wrapped in aluminum foil is highly recommended.[4] For long-term storage, freezing (-20°C or below) can be considered, but it's important to assess the freeze-thaw stability of your specific formulation.[5] Always store away from incompatible materials like strong acids and oxidizing agents.[4]
Q4: Which solvents are most compatible with this compound?
Piperazine and its salts are generally freely soluble in water.[3][6] Water is the most common and recommended solvent. The use of organic co-solvents should be approached with caution, as they can influence the stability of the salt. If organic solvents are necessary, their compatibility and potential for degradation should be thoroughly evaluated.
Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This section provides a problem-oriented approach to address specific challenges you might encounter during your experiments.
Problem 1: My this compound solution has turned yellow/brown.
-
Potential Cause: Oxidative Degradation and/or Photodegradation. Piperazine and related amine compounds are susceptible to oxidation, which can be accelerated by exposure to light, heat, and the presence of metal ions.[4][7] The color change is often indicative of the formation of oxidized degradation products.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the solution has been consistently protected from light and stored at the recommended cool temperature.
-
Inert Atmosphere: If your application is sensitive to oxidation, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Chelating Agents: If metal-catalyzed oxidation is suspected (e.g., from glassware or excipients), the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[7]
-
Analytical Confirmation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and identify any degradation products.[8][9]
-
Problem 2: I've observed a precipitate forming in my aqueous solution.
-
Potential Cause 1: pH Shift. Piperazine is a weak base with two pKa values (5.35 and 9.73).[10] The solubility of its salt with malic acid is pH-dependent. A significant shift in the solution's pH can cause either the free piperazine base or malic acid to precipitate if their individual solubility limits are exceeded.
-
Troubleshooting Steps for pH Shift:
-
Measure pH: Carefully measure the pH of your solution.
-
Adjust pH: If the pH has drifted, adjust it back to the optimal range using a suitable buffer system. The buffering capacity of the malate counter-ion itself may be insufficient under certain conditions.
-
Buffer Selection: For future preparations, consider using a biocompatible buffer system to maintain a stable pH.
-
-
Potential Cause 2: "Salting Out" or Excipient Incompatibility. The addition of other salts or certain excipients to the solution can decrease the solubility of this compound, leading to precipitation.
-
Troubleshooting Steps for Salting Out:
-
Review Formulation: Examine all components of your formulation for potential incompatibilities.
-
Solubility Studies: Conduct systematic solubility studies by preparing the solution with and without the other components to identify the cause of precipitation.
-
Reformulation: If an excipient is identified as the cause, consider replacing it with a more compatible alternative.
-
Problem 3: My assay shows a progressive loss of this compound concentration over time, but with no visible changes.
-
Potential Cause: Hydrolysis or Thermal Degradation. While the salt form enhances stability, the piperazine ring can be susceptible to slow hydrolysis or thermal degradation, especially at elevated temperatures.[7][11] This degradation is often not visually apparent in its early stages.
-
Troubleshooting Steps:
-
Temperature Control: Ensure that the solution is not exposed to high temperatures during preparation, handling, or storage.[7] Piperazine has been reported to be resistant to thermal degradation up to 423 K (150°C) in some contexts, but this can be influenced by other components in the solution.[12]
-
Forced Degradation Study: To understand the degradation profile, perform a forced degradation study.[13] This involves intentionally exposing the solution to stress conditions (e.g., elevated temperature, extreme pH, oxidizing agents) to accelerate the formation of degradation products.[14][15] This will help in identifying the degradation pathways and developing a robust, stability-indicating analytical method.[13]
-
Best Practices & Protocols for Ensuring Stability
Proactive measures are key to preventing the degradation of this compound in solution.
Protocol 1: Preparation of a Stable Aqueous Stock Solution
-
Materials:
-
This compound
-
High-purity water (e.g., USP grade, Milli-Q)
-
Calibrated pH meter
-
Volumetric flasks (Class A)
-
Sterile filters (if required)
-
Amber glass storage vials
-
-
Procedure:
-
Weigh the required amount of this compound using an analytical balance.
-
Add approximately 80% of the final volume of high-purity water to a volumetric flask.
-
Slowly add the weighed this compound to the water while stirring gently to dissolve.
-
Once fully dissolved, check the pH of the solution. Adjust if necessary with a dilute acid or base, though this should be minimal if starting with the pure salt.
-
Bring the solution to the final volume with water and mix thoroughly.
-
If sterility is required, filter the solution through a 0.22 µm sterile filter into the final storage container.
-
Store the solution in tightly sealed amber glass vials at 2-8°C, protected from light.
-
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[13]
-
Objective: To identify potential degradation products and pathways under various stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60-80°C for 48 hours (in a neutral solution).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Procedure:
-
Prepare separate solutions of this compound for each stress condition.
-
Include a control sample stored under ideal conditions (refrigerated, protected from light).
-
After the designated stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, using a suitable analytical method (e.g., HPLC-UV/MS).[8][9][16]
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Determine the "mass balance" to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.
-
Data Summary: Factors Influencing this compound Stability
| Parameter | Effect on Stability | Recommended Mitigation |
| Light | High Risk of Photodegradation | Store in amber containers or protect from light.[4] |
| High Temperature | Increased Rate of Thermal Degradation | Store at recommended cool temperatures (e.g., 2-8°C).[5][7] |
| Oxygen | Risk of Oxidative Degradation | Prepare and store under an inert atmosphere for sensitive applications.[17][18] |
| Metal Ions (e.g., Cu²⁺) | Catalyzes Oxidation | Use high-purity reagents and glassware; consider adding a chelating agent.[7] |
| Extreme pH | Risk of Hydrolysis and Precipitation | Maintain pH within the optimal stability range; use buffers if necessary. |
Visualizing Degradation Pathways and Workflows
Diagram 1: Key Factors Leading to Degradation
Caption: A logical workflow for troubleshooting instability issues.
References
-
Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Retrieved from [Link]
- Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
-
Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate. Retrieved from [Link]
- Al-Sabti, A. A. S., & Al-Zuhairi, A. J. (2022).
-
Zhang, Z., et al. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Angewandte Chemie International Edition. Retrieved from [Link]
- Freeman, S. A. (2011).
-
Al-Sabti, A. A. S., & Al-Zuhairi, A. J. (2022). A Review on Analytical Methods for Piperazine Determination. ResearchGate. Retrieved from [Link]
-
Sheilan, M., & Smith, R. (n.d.). Amine Treating and Sour Water Stripping. U.S. Department of Energy. Retrieved from [Link]
- Kumar, A., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Kesturi, G., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- De-Vent, A., et al. (2012). Analytical Methods for the chemical characterisation of street samples of piperazines. Analytical Methods.
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
- Ghaemi, A., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process.
-
Wong, E., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Retrieved from [Link]
- Jensen, G. W. (2012). Forced Degradation Studies for Biopharmaceuticals.
- Sharma, G., & Saini, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Namjoshi, P., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia.
- Knuutila, H., et al. (2010). Solid liquid solubility of piperazine. SINTEF.
- Patel, R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Sources
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Piperazine DL-Malate
Welcome to the technical support center for the crystallization of Piperazine DL-Malate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Drawing from established principles of crystal engineering and practical field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
Section 1: Troubleshooting Guide for Common Crystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols to resolve common crystallization failures.
Q1: Why am I not getting any crystals after cooling my saturated solution?
Root Cause Analysis: The absence of crystal formation upon cooling indicates that the solution has not reached a sufficient level of supersaturation to initiate nucleation, or that nucleation is kinetically hindered. Supersaturation is the primary driving force for crystallization; without it, molecules will remain in solution.[1]
Troubleshooting Protocol:
-
Verify Saturation: Ensure the initial solution was truly saturated at the higher temperature. Incomplete dissolution of the starting material is a common oversight.
-
Increase Concentration: If possible, increase the solute concentration by either adding more this compound and heating to dissolve or by carefully evaporating a portion of the solvent. Evaporative crystallization increases concentration, thereby inducing supersaturation.[2]
-
Deeper Cooling: Lower the final temperature of the solution. The solubility of this compound is expected to decrease significantly as the temperature drops, which will increase the supersaturation level.[3]
-
Induce Nucleation:
-
Seeding: Introduce a small number of seed crystals of this compound to the supersaturated solution. This bypasses the energy barrier for primary nucleation and promotes controlled crystal growth on the provided surfaces.
-
Mechanical Agitation: Gentle stirring or sonication can provide the energy needed to overcome the nucleation barrier.
-
Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel below the solution level. The microscopic imperfections on the glass can act as nucleation sites.
-
-
Solvent Re-evaluation: The chosen solvent may be too good, keeping the compound in solution even at low temperatures. Consider using a solvent system where the compound's solubility is less sensitive to temperature, or switch to an anti-solvent crystallization method.[2]
Caption: Troubleshooting workflow for failure to obtain crystals.
Q2: My experiment resulted in an oil or amorphous solid. What went wrong?
Root Cause Analysis: "Oiling out" or the formation of an amorphous precipitate occurs when the level of supersaturation is too high. This causes the solute to separate from the solution as a liquid phase or a disordered solid rather than an ordered crystalline lattice. This is common with highly soluble compounds where a rapid change in conditions (e.g., very fast cooling or adding anti-solvent too quickly) creates a level of supersaturation that is too high for orderly crystal growth.
Troubleshooting Protocol:
-
Reduce Cooling Rate: Implement a slower, more controlled cooling ramp. A gradual decrease in temperature prevents the sudden generation of excessive supersaturation, allowing molecules sufficient time to orient themselves into a crystal lattice.
-
Increase Solvent Volume: Work with a more dilute solution. This lowers the overall supersaturation generated for a given temperature drop.
-
Anti-Solvent Strategy: If using an anti-solvent, add it much more slowly and with vigorous agitation to ensure localized supersaturation does not become too high. Consider adding the anti-solvent at a slightly elevated temperature.
-
Slurry Experiment: If you have an oil, try holding the temperature constant and agitating the mixture for an extended period. The oil is a metastable form, and with sufficient time and energy, it may spontaneously crystallize.
Q3: The crystal yield is disappointingly low. How can I improve it?
Root Cause Analysis: Low yield is typically a result of incomplete precipitation, meaning a significant amount of the product remains dissolved in the mother liquor. This can be due to high residual solubility at the final temperature or insufficient crystallization time.
Troubleshooting Protocol:
-
Optimize Final Temperature: Ensure the solution has been cooled to the lowest practical temperature to minimize solubility. Check the solubility curve for your solvent system if available.
-
Increase Holding Time: Allow more time for the crystallization to complete at the final temperature. Crystal growth is a kinetic process and may require several hours to reach equilibrium.
-
Solvent Composition:
-
For a single solvent system, consider adding a miscible anti-solvent at the end of the cooling process to crash out the remaining dissolved product.
-
For an anti-solvent crystallization, ensure the final solvent-to-anti-solvent ratio is optimized to minimize solubility.
-
-
pH Adjustment: Piperazine is a base and malic acid is an acid. The solubility of the resulting salt can be pH-dependent. Ensure the stoichiometry is correct (1:1 for DL-malate) and the pH of the solution is near neutral to favor the salt form.
Q4: The crystals are very fine or needle-like, causing filtration problems. How can I grow larger, more equant crystals?
Root Cause Analysis: Small or acicular (needle-like) crystals are often the result of rapid nucleation relative to crystal growth.[4] When many nuclei form simultaneously, they compete for the available solute, limiting the final size of each crystal. High supersaturation favors nucleation over growth.
Troubleshooting Protocol:
-
Control Supersaturation: This is the most critical parameter.
-
Slow Down: Reduce the cooling rate or the anti-solvent addition rate significantly. This keeps the supersaturation level in the "metastable zone," where growth on existing crystals is favored over the birth of new nuclei.[1]
-
Use Seeding: Add a small quantity of high-quality seed crystals at the point of saturation or slight supersaturation. This provides a template for growth and helps control the final crystal number and size.
-
-
Aging/Digestion: Hold the crystal slurry at a constant temperature (or cycle the temperature up and down slightly) for an extended period. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger ones, leading to a larger average particle size.
-
Solvent Choice: The choice of solvent can influence crystal habit. Solvents that interact differently with the various crystal faces can inhibit or promote growth in specific directions.[5] Experiment with different solvent systems (e.g., water vs. ethanol/water) to find one that promotes a more block-like or equant morphology.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound I should know for crystallization?
This compound is a salt formed from the reaction of piperazine, a cyclic diamine, and DL-malic acid, a dicarboxylic acid.[6] Understanding its fundamental properties is crucial for designing a successful crystallization process.
| Property | Value / Description | Source |
| Molecular Formula | C₄H₁₀N₂·C₄H₆O₅ | [7] |
| Molecular Weight | 220.23 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Piperazine (base): Highly soluble in water; soluble in ethanol and methanol.[3] This compound: Reported to be highly soluble in water (≥ 100 mg/mL).[9] | [3][9] |
| Thermal Properties | Boiling Point (est.): 428.7°C; Flash Point (est.): 213.1°C. The melting point of the salt will be a key parameter to determine during characterization. | [8][9] |
Q2: How does polymorphism impact the crystallization of this compound?
Polymorphism is the ability of a compound to exist in more than one crystal structure.[10] These different forms can have distinct physicochemical properties, including solubility, stability, and melting point.[11]
-
Significance: For a pharmaceutical product, controlling polymorphism is critical. An unstable polymorph could convert to a more stable, less soluble form over time, impacting the drug's bioavailability.
-
Controlling Polymorphism: The specific polymorph obtained can be influenced by crystallization conditions such as the choice of solvent, cooling rate, temperature, and level of supersaturation.[12]
-
Recommendation: It is essential to characterize your crystalline product using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form and ensure batch-to-batch consistency. If multiple forms are discovered, a systematic screen should be performed to identify the most stable polymorph and the conditions required to produce it reliably.[10]
Q3: What role do impurities play in crystallization?
Impurities can have a profound impact on crystallization, often in unpredictable ways.[13]
-
Inhibition of Growth: Structurally similar impurities can adsorb onto the surface of a growing crystal, blocking sites for the correct molecules to integrate and slowing or halting crystal growth.[14]
-
Modification of Habit: Impurities may selectively adsorb to specific crystal faces, inhibiting their growth and altering the overall shape (habit) of the crystal. This is a common cause of needle formation.[14]
-
Induction of Polymorphs: Impurities can sometimes template the nucleation of a metastable polymorph that might not otherwise form.
-
Mitigation Strategy: The best approach is to use starting material of the highest possible purity. If impurities are unavoidable, a final recrystallization or slurry resuspension step can be an effective purification method.[14] During a reslurry, the impure crystals are stirred in a solvent where they have slight solubility, allowing for the dissolution and recrystallization process to reject incorporated impurities.
Section 3: Standard Operating Protocols
Protocol 1: Cooling Crystallization Workflow
This protocol outlines a general procedure for obtaining crystals via controlled cooling.
Caption: Step-by-step workflow for a typical cooling crystallization.
References
-
This compound CAS#: 14852-14-3 . ChemWhat. Available from: [Link]
-
What are the intermediate products in the synthesis of Piperazine Malate (CAS 14852 - 14 - 3)? - BIOSYNCE . BIOSYNCE Blog. Available from: [Link]
-
Piperazine - Solubility of Things . Solubility of Things. Available from: [Link]
-
Piperazine moiety, 5 | C12H19N3O3S | CID 57339812 - PubChem . NIH PubChem. Available from: [Link]
-
This compound, min 98% (T), 100 grams - CP Lab Safety . CP Lab Safety. Available from: [Link]
-
Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF . ResearchGate. Available from: [Link]
-
A Scientist's Guide to Crystallization Process Development - YouTube . METTLER TOLEDO. Available from: [Link]
-
Pharmaceutical Drug Substance Crystallization - GSK - Webinar Presentation - METTLER TOLEDO - EN - YouTube . METTLER TOLEDO. Available from: [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - NIH . National Institutes of Health. Available from: [Link]
-
Growth and Study of Piperazine Doped Succinic Acid Single Crystals for NLO Applications . IntechOpen. Available from: [Link]
-
Pharmaceutical Cocrystals and Their Physicochemical Properties | Crystal Growth & Design . American Chemical Society. Available from: [Link]
-
Pharmaceutical Co-crystals: A Systematic Review . ResearchGate. Available from: [Link]
- US8501744B2 - Piperazine compounds - Google Patents. Google Patents.
-
The influence of impurities and solvents on crystallization | Request PDF . ResearchGate. Available from: [Link]
-
Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing) . Royal Society of Chemistry. Available from: [Link]
- US2919275A - Purification of piperazine - Google Patents. Google Patents.
- CN103159700A - Piperazine citrate preparation process - Google Patents. Google Patents.
-
Synthesis, Crystal growth and characterization of piperazinium 5-nitrosalicylate (P5NS) single crystal for nonlinear optical (NLO) applications | Request PDF . ResearchGate. Available from: [Link]
-
Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PubMed . National Institutes of Health. Available from: [Link]
-
The Influence of Additives and Impurities on Crystallization . ResearchGate. Available from: [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol . MDPI. Available from: [Link]
-
Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals - Semantic Scholar . Semantic Scholar. Available from: [Link]
-
A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - MDPI . MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. jpionline.org [jpionline.org]
- 5. researchgate.net [researchgate.net]
- 6. biosynce.com [biosynce.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. Piperazine malate | Parasite | 14852-14-3 | Invivochem [invivochem.com]
- 10. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Identifying and removing impurities from Piperazine DL-Malate
Answering the complex challenges of pharmaceutical development requires a deep understanding of not just the active molecule but also its potential contaminants. Piperazine DL-Malate, a compound with significant therapeutic potential, is no exception.[1] Ensuring its purity is paramount for safety, efficacy, and regulatory compliance.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing impurities from this compound. Structured in a practical question-and-answer format, this document offers field-proven insights and detailed protocols to navigate the intricacies of purification and analysis.
Technical Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, purification, and analysis of this compound.
Q1: What are the most common impurities in this compound, and where do they come from?
A1: Impurities in this compound can originate from three primary sources: the piperazine moiety, the DL-malate moiety, and the manufacturing process itself. Understanding their origin is the first step toward effective control.
-
Piperazine-Related Impurities: These often stem from the synthesis of piperazine itself or subsequent degradation.[2][3]
-
Synthetic By-products: The synthesis of piperazine can produce related compounds like N-alkyl piperazines, pyrazines, and various ethylene polyamines.[4]
-
Degradation Products: Piperazine can degrade under thermal or oxidative stress. Thermal degradation, particularly at elevated temperatures, can generate N-formylpiperazine (FPZ), ammonium, and N-(2-aminoethyl)piperazine (AEP).[5][6] These reactions often involve a nucleophilic attack of piperazine on a protonated piperazine molecule, leading to ring-opening.[7][8]
-
-
Malate-Related Impurities: These are typically unreacted starting materials or by-products from the synthesis of malic acid.
-
Process-Related Impurities: These are introduced during the manufacturing, purification, or storage stages.
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification may remain in the final product.[10] These are a critical class of impurities regulated by guidelines like ICH Q3C and USP <467>.[11][12][13]
-
Unreacted Starting Materials: Incomplete reaction between piperazine and DL-malic acid will result in their presence in the final mixture.
-
Water Content: Piperazine is known to form stable hydrates, most notably piperazine hexahydrate.[2][14] While sometimes leveraged for purification, uncontrolled water content can affect the product's physical properties and molar purity.
-
A summary of potential impurities is presented below.
| Impurity Class | Specific Examples | Typical Origin |
| Piperazine-Related | N-alkyl piperazines, Pyrazines, Ethylene polyamines | Piperazine Synthesis[4] |
| N-formylpiperazine (FPZ), N-(2-aminoethyl)piperazine (AEP) | Thermal Degradation[5][6] | |
| Malate-Related | Fumaric acid, Maleic acid | Malic Acid Synthesis (Precursors)[9] |
| Succinic acid | Malic Acid Synthesis (By-product)[9] | |
| Process-Related | Ethanol, Acetone, Isopropanol, etc. | Manufacturing/Purification[10][11] |
| Piperazine, DL-Malic Acid | Incomplete Reaction | |
| Excess Water | Hydrate Formation[14] |
Q2: My HPLC chromatogram shows an unexpected peak. What is the workflow for identifying this unknown impurity?
A2: Identifying an unknown peak requires a systematic analytical approach. The goal is to gather structural and quantitative information to confirm the impurity's identity.
Workflow: Identification of an Unknown Chromatographic Peak
Caption: Workflow for identifying an unknown impurity.
Step-by-Step Protocol for Impurity Identification:
-
Process Review & Spiking Study:
-
First, review the synthetic route, solvents used, and potential degradation pathways to create a list of likely impurities.[4][6][9]
-
If reference standards for these potential impurities are available, spike your sample and run the HPLC analysis again. A significant increase in the area of the unknown peak upon spiking with a specific standard provides strong evidence of its identity.
-
-
LC-MS Analysis for Molecular Weight:
-
If spiking is inconclusive, the next step is High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
This technique will provide the mass-to-charge ratio (m/z) of the impurity, allowing you to determine its molecular weight. This information is critical for narrowing down potential structures.
-
-
MS/MS for Fragmentation:
-
To gain more structural information, perform tandem mass spectrometry (MS/MS). By fragmenting the parent ion, you can analyze the resulting pattern to deduce structural motifs of the unknown molecule.
-
-
Isolation and NMR Spectroscopy:
-
For definitive structural confirmation, the impurity must be isolated, typically using preparative HPLC or column chromatography.
-
Once isolated, conduct Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR). NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structure elucidation.[3]
-
-
Quantification:
-
Once the impurity is identified and a reference standard is obtained or synthesized, develop a validated analytical method to quantify its presence in your this compound samples.[15]
-
Q3: I am struggling to remove impurities by simple recrystallization. What are more advanced purification strategies?
A3: When standard crystallization is insufficient, leveraging the specific chemical properties of piperazine through salt or hydrate formation can be highly effective.[16]
Strategy 1: Purification via Piperazine Diacetate Salt Formation
This method exploits the differential solubility of piperazine salts versus impurities in an organic solvent. Piperazine can be selectively precipitated as its diacetate salt from acetone, leaving many organic impurities behind in the solution.[4]
Experimental Protocol:
-
Dissolution: Dissolve the impure this compound in a minimal amount of warm water. Basify the solution (e.g., with NaOH) to liberate the free piperazine base, then extract the piperazine into a suitable organic solvent. Dry the organic extract and concentrate it to obtain the crude piperazine base. Dissolve this crude base in acetone at a temperature between 20-40°C.[4]
-
Acid Addition: Slowly add glacial acetic acid to the acetone solution. Use at least a stoichiometric amount (2 moles of acetic acid per mole of piperazine) to form the diacetate salt.[16]
-
Precipitation: The piperazine diacetate will precipitate as a crystalline solid. Cool the mixture to 10-30°C to maximize the yield.[16]
-
Isolation: Filter the precipitated piperazine diacetate and wash the crystals with cold acetone to remove residual soluble impurities.[16]
-
Regeneration: The purified piperazine diacetate can be neutralized with a base to regenerate the high-purity piperazine free base, which can then be re-reacted with DL-malic acid to form the final product.
Strategy 2: Purification via Piperazine Hexahydrate Formation
This technique is based on the unique insolubility of piperazine hexahydrate in specific aqueous-organic solvent mixtures.[14]
Experimental Protocol:
-
Dissolution & Water Adjustment: Dissolve the crude this compound in water. As in the previous method, liberate the free piperazine base. Adjust the water content to ensure a water-to-piperazine molar ratio of at least 6:1 to facilitate hexahydrate formation.[14][16]
-
Alcohol Addition: Add a water-insoluble alcohol, such as isooctanol or n-butanol, to the aqueous solution. The amount of alcohol should be at least equal in weight to the piperazine.[14]
-
Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate due to its low solubility in this specific solvent system.
-
Isolation & Drying: Filter the solid precipitate and dry it in a vacuum oven to obtain pure piperazine hexahydrate.[16] This can then be used to regenerate the pure free base.
Frequently Asked Questions (FAQs)
Q4: What is the best analytical method for quantifying residual solvents in my sample?
A4: The gold standard and regulatory-accepted method for analyzing residual solvents in pharmaceutical products is Headspace Gas Chromatography (HS-GC) , typically with Flame Ionization Detection (FID).[12][13] This method is outlined in pharmacopeias such as USP <467>.[11]
-
Why HS-GC? This technique is ideal because it physically separates the volatile solvents from the non-volatile drug substance. The sample is heated in a sealed vial, and the solvents partition into the gas phase (the "headspace"), which is then injected into the GC. This prevents contamination of the GC system with the non-volatile this compound.
-
Solvent Classes: Residual solvents are categorized into three classes based on their toxicity:
-
Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).[12]
-
Class 2: Solvents to be limited due to their inherent toxicity (e.g., Acetonitrile, Dichloromethane).[11]
-
Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol).[11] Your analysis should target any solvents used in your manufacturing or purification processes.[17]
-
Q5: My HPLC peaks for piperazine are tailing or showing poor shape. How can I improve the chromatography?
A5: Peak tailing with basic compounds like piperazine on standard silica-based HPLC columns is a common problem. It is caused by strong interactions between the basic nitrogen atoms of piperazine and acidic silanol groups on the stationary phase surface.[16][18]
Here are several effective solutions:
-
Mobile Phase Modification:
-
Add a Competing Base: Introduce a small amount (0.1-1%) of a competing base, like triethylamine (TEA), into your mobile phase. TEA will interact with the active silanol sites, preventing the piperazine from binding too strongly and thus improving peak shape.[18]
-
Adjust pH: Lowering the mobile phase pH (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) will ensure the piperazine is fully protonated. This can lead to more consistent interactions and better peak symmetry.[16]
-
-
Use a Different Stationary Phase:
-
End-Capped Columns: Use a high-quality, end-capped C18 or C8 column where most of the residual silanol groups have been deactivated.
-
Alternative Chemistries: Consider columns with different stationary phases, such as phenyl or cyano columns, which may offer different selectivity and reduced interaction with basic analytes.[16]
-
-
Derivatization: As piperazine lacks a strong UV chromophore, derivatization is often necessary for sensitive detection.[19] Reacting piperazine with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a derivative that is highly active in the UV range, allowing for trace-level analysis.[15] This chemical modification also changes the chromatographic properties of the analyte, which can inherently improve peak shape.
Logical Flow for Purification and Analysis
Caption: General workflow for purification and analysis.
References
-
Vertex AI Search. (2024). Residual Solvent Analysis in Pharmaceuticals. Retrieved from Google Cloud.[17]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(23), 7960–7969.[5]
-
Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information. Retrieved from thermofisher.com.[10]
-
Agilent Technologies. (2017). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from agilent.com.[11]
-
Element Materials Technology. (n.d.). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. Retrieved from element.com.[12]
-
Reading Scientific Services Ltd. (n.d.). Residual Solvents Analysis & Testing | Gas Chromatography. Retrieved from rssl.com.[13]
-
Amine, A., et al. (2019). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ACS Omega, 4(7), 12345–12356.[7]
-
ACS Publications. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Retrieved from pubs.acs.org.[20]
-
Veeprho. (n.d.). Malic Acid Impurities and Related Compound. Retrieved from veeprho.com.[9]
-
Jahangiri, S., et al. (2016). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Journal of the Japan Petroleum Institute, 59(3), 119-127.[8]
-
Johnson, A. W. (1959). U.S. Patent No. 2,919,275. Google Patents.[4]
-
El-Gindy, A., et al. (2018). A Review on Analytical Methods for Piperazine Determination. Journal of Pharmaceutical and Biomedical Analysis, 151, 214-224.[21]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.[6]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from unodc.org.[22]
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. Retrieved from benchchem.com.[19]
-
Godfrey, N. B. (1969). U.S. Patent No. 3,481,933. Google Patents.[14]
-
BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from benchchem.com.[16]
-
Pharmaffiliates. (n.d.). Malic Acid and its Impurities. Retrieved from pharmaffiliates.com.[23]
-
Kumar, A., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4833-4839.[15]
-
Pharmaffiliates. (n.d.). L Malic Acid and its Impurities. Retrieved from pharmaffiliates.com.[24]
-
BenchChem. (2025). Technical Support Center: Purification of Oily Piperazine Derivatives. Retrieved from benchchem.com.[18]
-
European Pharmacopoeia. (2005). Piperazine Citrate Analysis Guide. Scribd.[25]
-
Köster, J., et al. (1994). German Patent No. DE4430010C1. Google Patents.[26]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from researchgate.net.[27]
-
Wikipedia. (n.d.). Piperazine. Retrieved from en.wikipedia.org.[2]
-
Simson Pharma Limited. (n.d.). Malic Acid Impurity 1. Retrieved from simsonpharma.com.
-
Daicel Pharma Standards. (n.d.). Piperazine Impurities Manufacturers & Suppliers. Retrieved from daicel.com.[3]
-
Chem-Impex. (n.d.). This compound. Retrieved from chemimpex.com.[1]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO<sub>2</sub> Capture Process - ProQuest [proquest.com]
- 9. veeprho.com [veeprho.com]
- 10. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
- 14. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 15. jocpr.com [jocpr.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pharmtech.com [pharmtech.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 22. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 23. pharmaffiliates.com [pharmaffiliates.com]
- 24. pharmaffiliates.com [pharmaffiliates.com]
- 25. scribd.com [scribd.com]
- 26. DE4430010C1 - Sepg. organic acid impurities from aq. malic acid soln. - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
Piperazine DL-Malate stability issues under different pH conditions
Welcome to the Technical Support Center for Piperazine DL-Malate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound stability under various pH conditions. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also the scientific reasoning behind the experimental choices, ensuring a robust and well-understood approach to your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its pH-dependent stability a critical parameter?
This compound is an organic salt formed from the weak base piperazine and the weak acid DL-malic acid.[1][2] Piperazine is a six-membered ring containing two nitrogen atoms, making it a diamine, while malic acid is a dicarboxylic acid.[3] The stability of this salt in solution is highly dependent on the pH of the medium.
Expertise & Experience: The pH of a solution dictates the ionization state of both the piperazine and malic acid moieties. At different pH values, the salt can dissociate, and the individual components may become more susceptible to degradation or precipitation. For instance, in a highly acidic environment, the piperazine nitrogens will be protonated, while in a highly alkaline environment, the carboxylic acid groups of malic acid will be deprotonated. Understanding this pH-dependent behavior is crucial for:
-
Formulation Development: Ensuring the stability and solubility of the active pharmaceutical ingredient (API) in a liquid dosage form.[1]
-
Analytical Method Development: Creating stability-indicating methods that can accurately quantify the parent compound and its degradants.[4]
-
Predicting In Vivo Performance: The pH changes in the gastrointestinal tract can affect the solubility, dissolution, and ultimately the bioavailability of the drug.[5][6]
Q2: What are the expected stability issues with this compound at different pH values?
Based on the chemical nature of its constituents, we can anticipate the following stability profile:
| pH Range | Expected Stability Issues | Rationale |
| Highly Acidic (pH 1-3) | Potential for precipitation of malic acid (if concentration is high). The piperazine ring itself is generally stable to hydrolysis, but the overall salt form is disrupted. | At low pH, the carboxyl groups of malic acid will be protonated, reducing its aqueous solubility. Piperazine will be fully protonated and likely soluble. |
| Neutral (pH 6-8) | Generally, this is the pH range of maximum stability for the salt form. However, susceptibility to oxidative degradation may increase. | The salt is likely to be in its desired ionic form. The free nitrogen atoms in piperazine can be susceptible to oxidation. |
| Highly Alkaline (pH 9-12) | Potential for precipitation of free piperazine. Increased risk of base-catalyzed hydrolysis or degradation of the malate moiety. Piperazine itself can be sensitive to strong bases.[7] | At high pH, piperazine will be in its free base form, which has lower aqueous solubility than its protonated salt form.[3][8] |
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, we can infer potential pathways based on the chemistry of piperazine and malic acid. Forced degradation studies are essential to identify these pathways definitively.[9][10]
-
Oxidative Degradation: The secondary amine groups in the piperazine ring are susceptible to oxidation, which can be catalyzed by light, metal ions, or peroxides. This can lead to the formation of N-oxides, ring-opened products, or nitrosamines (if nitrite sources are present).[11]
-
Thermal Degradation: At elevated temperatures, decarboxylation of malic acid can occur. Piperazine has been shown to be relatively resistant to thermal degradation at temperatures up to 150°C, but its stability can be influenced by other components in a formulation.[11][12]
-
Photodegradation: Exposure to UV light can generate free radicals, initiating degradation of the piperazine ring. Formulations should be protected from light.
Troubleshooting Guide
Issue 1: I am observing precipitation in my this compound solution.
Possible Cause 1: pH-induced precipitation.
-
Expert Insight: As discussed in the FAQs, the solubility of both piperazine and malic acid is pH-dependent. If your solution's pH shifts to a range where either the free base (piperazine) or the free acid (malic acid) is less soluble, precipitation can occur.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH-induced precipitation.
Possible Cause 2: Common-ion effect.
-
Expert Insight: If your formulation contains other salts that share a common ion with this compound (e.g., other malates or piperazine salts), it can decrease the solubility of your compound.
-
Troubleshooting Steps:
-
Review the full composition of your formulation.
-
If a common ion is present, consider replacing it with a non-common ion excipient.
-
Alternatively, you may need to reduce the concentration of this compound.
-
Issue 2: My stability-indicating HPLC method shows new peaks over time.
Expert Insight: The appearance of new peaks is a classic sign of degradation. To understand the nature of this degradation, a forced degradation study is the industry-standard approach.[4][9][13] This will help you identify the conditions under which your molecule is unstable and develop an analytical method capable of resolving the parent drug from all potential degradants.
Experimental Protocol: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.
Materials:
-
This compound
-
Hydrochloric Acid (0.1 M and 1 M)
-
Sodium Hydroxide (0.1 M and 1 M)
-
Hydrogen Peroxide (3% and 30%)
-
HPLC-grade water and acetonitrile
-
pH meter, calibrated oven, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix equal parts of the stock solution with 0.2 M HCl (to get a final concentration of 0.1 M HCl). Store at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours). Neutralize samples with an equivalent amount of NaOH before HPLC analysis. |
| Base Hydrolysis | Mix equal parts of the stock solution with 0.2 M NaOH (to get a final concentration of 0.1 M NaOH). Store at 60°C for 24 hours. Withdraw samples at intermediate time points. Neutralize samples with an equivalent amount of HCl before HPLC analysis.[4] |
| Oxidative Degradation | Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw samples at intermediate time points.[4] |
| Thermal Degradation | Store the solid this compound powder in a calibrated oven at 80°C for 48 hours. Also, store a solution of the compound at 60°C. Analyze at various time points.[4] |
| Photolytic Degradation | Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. |
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradants.[4]
Issue 3: How do I develop a stability-indicating HPLC method for this compound?
Expert Insight: A stability-indicating method is one that can separate the drug from its degradation products, process impurities, and excipients. Since this compound lacks a strong chromophore, derivatization or the use of alternative detection methods may be necessary for trace-level analysis. [14] Key Steps for Method Development:
-
Column Selection: Start with a C18 column, which is a good general-purpose choice. If resolution is poor, consider columns with different selectivities, such as C8 or phenyl columns. [4]For a polar compound like this compound, a HILIC or a reversed-phase column designed for polar analytes might be effective. [15]
-
Mobile Phase Optimization:
-
Aqueous Phase: Use a buffer to control the pH. A phosphate or acetate buffer in the range of pH 3-6 is a good starting point.
-
Organic Phase: Acetonitrile is a common choice.
-
Gradient Elution: A gradient from a low to a high percentage of the organic phase is usually necessary to elute both the polar parent compound and potentially less polar degradants. [4]
-
-
Detection:
-
UV Detection: Piperazine has a weak UV absorbance at low wavelengths (~205 nm). [14]This can be challenging due to baseline noise.
-
Derivatization: Reacting piperazine with a labeling agent like dansyl chloride or NBD-Cl can create a derivative with strong UV or fluorescence signals, significantly improving sensitivity. [14][15] * Mass Spectrometry (MS): LC-MS is the preferred method as it provides selectivity and mass information for peak identification without the need for derivatization. [4]
-
-
Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The samples from your forced degradation study are crucial for proving the specificity and stability-indicating nature of the method.
References
-
This compound, min 98% (T), 100 grams - CP Lab Safety. [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
A Review on Analytical Methods for Piperazine Determination. [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed. [Link]
-
(PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. [Link]
-
What are the bioavailability studies of Piperazine Malate (CAS 14852 - 14 - 3)? - BIOSYNCE. [Link]
-
Piperazine - AERU - University of Hertfordshire. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]
-
(PDF) Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity - ResearchGate. [Link]
-
A rapid spectrophotometric method for determination of piperazine - PubMed. [Link]
-
Thermal degradation of piperazine and its structural analogs - ResearchGate. [Link]
-
Application of drug physico chemical characterisation in drug discovery - Merck Group. [Link]
-
Understanding the chemical basis of drug stability and degradation. [Link]
-
Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry - FDA. [Link]
-
Quantitative determination of piperazine citrate in piperazine citrate syrup USP - PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 404 Page [emdgroup.com]
- 7. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazine [sitem.herts.ac.uk]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. jocpr.com [jocpr.com]
- 15. qascf.com [qascf.com]
Technical Support Center: Optimizing Piperazine DL-Malate Mediated Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Piperazine DL-Malate in their synthetic workflows. This guide is designed to provide in-depth technical assistance and field-proven insights to help you overcome common challenges, particularly poor reaction yields. We aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Dual-Functionality of this compound
This compound is a versatile salt that combines the basic properties of piperazine with the acidic and coordinating properties of DL-malic acid.[1] This unique combination allows it to act as an effective bifunctional catalyst in various organic transformations, most notably in condensation reactions like the Knoevenagel condensation.[2][3] The piperazine moiety functions as a base to deprotonate active methylene compounds, while the malic acid can act as a proton shuttle and co-catalyst, activating the carbonyl component. Understanding this synergistic relationship is key to troubleshooting and optimizing your reactions.
Troubleshooting Guide: Addressing Poor Yields
Low yields in organic synthesis can be attributed to a multitude of factors. This section provides a systematic approach to identifying and resolving the root causes of poor performance in your this compound mediated reactions.
dot
Caption: Troubleshooting workflow for low reaction yields.
Q1: My reaction yield is consistently low. Could the stoichiometry be the issue?
A1: Absolutely. The molar ratio of reactants and the catalyst loading are critical parameters.
-
Catalyst Loading: this compound is a catalyst, and its concentration should be optimized. While a higher catalyst loading can increase the reaction rate, it can also lead to an increase in side reactions. Conversely, too little catalyst will result in a sluggish and incomplete reaction.
Parameter Recommendation Rationale Catalyst Loading Start with 5-10 mol% and titrate up to 20 mol% if necessary. Balances reaction rate with the potential for side reactions. Reactant Ratio For reactions like the Knoevenagel condensation, a slight excess (1.1-1.2 equivalents) of the active methylene compound is often beneficial. This can help to drive the reaction to completion, especially if the carbonyl compound is prone to self-condensation. -
Self-Validation: To verify optimal stoichiometry, set up a series of small-scale parallel reactions with varying catalyst loadings and reactant ratios. Monitor the reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the conditions that give the highest conversion to the desired product with minimal byproduct formation.
Q2: I've optimized the stoichiometry, but the yield is still poor. How does the solvent affect the reaction?
A2: Solvent choice plays a pivotal role in the reaction's success by influencing reactant solubility, catalyst activity, and the position of chemical equilibria.
-
Polarity and Protic vs. Aprotic Nature:
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are often good choices as they can dissolve a wide range of reactants and stabilize charged intermediates that may form during the catalytic cycle.
-
Protic Solvents (e.g., Ethanol, Methanol): While they can also be effective, they may competitively bind to the catalyst or reactants through hydrogen bonding, potentially slowing the reaction. However, they can be beneficial in proton transfer steps.
-
Apolar Solvents (e.g., Toluene, Hexane): These are generally used when water removal via azeotropic distillation (using a Dean-Stark apparatus) is desired.
-
-
Experimental Protocol: Solvent Screening
-
Set up identical reactions (optimized stoichiometry) in a range of solvents (e.g., Toluene, Ethanol, Acetonitrile, and DMF).
-
Run the reactions at the same temperature and for the same duration.
-
Monitor the progress by TLC or HPLC.
-
Compare the product yield and purity in each solvent to identify the optimal system.
-
Q3: I suspect the reaction temperature is not optimal. How does temperature influence the yield?
A3: Temperature is a double-edged sword. While higher temperatures generally increase the reaction rate, they can also promote side reactions and catalyst degradation.
-
Finding the Sweet Spot: Many condensation reactions proceed well at room temperature or with gentle heating (40-80 °C). If your reaction is sluggish, a modest increase in temperature may be beneficial. However, if you observe the formation of dark-colored impurities or a decrease in yield with higher temperatures, it could be a sign of thermal degradation of the reactants or the piperazine catalyst.[4][5]
-
Temperature Optimization Study:
-
Set up the reaction at three different temperatures (e.g., room temperature, 50 °C, and 80 °C).
-
Monitor the reactions over time.
-
The optimal temperature will be the one that provides the best yield in a reasonable timeframe without significant byproduct formation.
-
Q4: My reaction seems to stall. Could water be the culprit?
A4: Yes, in many condensation reactions, water is a byproduct. Its accumulation can inhibit the catalyst or lead to reversible reactions, thus lowering the overall yield.
-
Water Removal Techniques:
-
Azeotropic Distillation: For reactions in a non-polar solvent like toluene, a Dean-Stark apparatus is highly effective for continuous water removal.
-
Dehydrating Agents: The addition of molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water as it is formed.
-
Q5: I'm observing multiple spots on my TLC plate. How can I minimize side reactions and what about catalyst stability?
A5: Side reactions are a common cause of low yields. In the context of this compound mediated reactions, these can include self-condensation of the carbonyl compound, Michael addition of the piperazine to the product, or catalyst degradation.
-
Minimizing Side Reactions:
-
Controlled Addition: Slowly adding the carbonyl compound to the mixture of the active methylene compound and the catalyst can minimize its self-condensation.
-
Protecting Groups: In some cases, using a protecting group on one of the piperazine nitrogens can prevent unwanted side reactions, although this adds extra steps to the synthesis.[6]
-
-
Catalyst Stability: Piperazine can be susceptible to oxidative and thermal degradation.[5][7][8]
-
Inert Atmosphere: If you suspect oxidative degradation (e.g., the reaction mixture darkens significantly), running the reaction under an inert atmosphere (Nitrogen or Argon) may be beneficial.
-
Temperature Control: As mentioned in Q3, avoid excessive temperatures to prevent thermal degradation of the piperazine moiety.[4][8]
-
Q6: My reaction appears to go to completion, but I lose a significant amount of product during workup. Any advice?
A6: Product loss during isolation and purification is a frequent issue. The basic nature of piperazine and the acidic nature of malic acid can sometimes complicate the workup.
-
Workup and Purification Strategy:
-
Acid-Base Extraction: The product's properties will dictate the extraction strategy. If your product is neutral, you can often remove the this compound by washing the organic layer with a dilute acid (e.g., 1M HCl) and then a dilute base (e.g., saturated NaHCO₃ solution).
-
Column Chromatography: If your product has a similar polarity to the catalyst residues, careful optimization of the solvent system for column chromatography is necessary.
-
Recrystallization: This is an excellent method for purification if a suitable solvent system can be found.
-
Frequently Asked Questions (FAQs)
What is the proposed catalytic mechanism of this compound in a Knoevenagel condensation?
While the precise mechanism is a subject of ongoing investigation, it is likely a synergistic dual-activation pathway based on the principles of amine and acid catalysis.
Caption: Proposed synergistic catalytic cycle.
-
Base Catalysis by Piperazine: The basic piperazine nitrogen deprotonates the active methylene compound to form a nucleophilic enolate.[3]
-
Acid Co-catalysis by Malic Acid: The carboxylic acid groups of malic acid can protonate the carbonyl oxygen of the aldehyde or ketone, making it more electrophilic.
-
Nucleophilic Attack: The enolate attacks the activated carbonyl carbon.
-
Dehydration and Catalyst Regeneration: A subsequent dehydration step, likely facilitated by the conjugate acid/base forms of the catalyst, yields the α,β-unsaturated product and regenerates the this compound.
How does the 'DL' configuration of the malate affect the reaction?
For most applications where this compound is used as a general acid-base catalyst, the racemic "DL" form is sufficient and functionally equivalent to using a single enantiomer. The primary role of the malic acid is to provide acidic protons and a coordinating backbone, which is not typically dependent on its stereochemistry in non-asymmetric reactions.
Can I substitute this compound with a simple mixture of piperazine and malic acid?
While you can create the catalyst in situ by mixing piperazine and DL-malic acid, using the pre-formed salt ensures a precise 1:1 stoichiometry of the amine and acid components. This can lead to more consistent and reproducible results. If preparing it in situ, ensure accurate weighing of both components.
What analytical techniques are recommended for monitoring the reaction?
-
Thin Layer Chromatography (TLC): An excellent, rapid technique for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the formation of byproducts. A reversed-phase C18 column is often a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the reactants and products are volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion to product.
References
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (URL not available)
-
Knoevenagel Condensation - J&K Scientific LLC. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. [Link]
-
Knoevenagel condensation - YouTube. [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF - ResearchGate. [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. [Link]
-
A Review on Analytical Methods for Piperazine Determination. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
-
Thermal degradation of piperazine and its structural analogs - ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Addressing hygroscopicity of Piperazine DL-Malate during storage
<-4>
Last Updated: 2026-01-13
Welcome to the technical support guide for Piperazine DL-Malate. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and storage of this hygroscopic active pharmaceutical ingredient (API). Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and stability of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound, which was a crystalline powder, now appears clumpy and sticky. What happened?
A1: This is a classic sign of moisture absorption due to the hygroscopic nature of the compound. Piperazine and its salts are known to be hygroscopic, meaning they have a strong tendency to attract and absorb moisture from the atmosphere[1][2]. When the powder is exposed to ambient air with sufficient relative humidity (RH), water molecules adsorb onto the surface of the crystals. This can lead to physical changes such as caking, clumping, and in severe cases, deliquescence, where the solid dissolves in the absorbed water to form a saturated solution[3].
The malate salt form is created by reacting piperazine, a base, with malic acid. This salt structure can have a high affinity for water molecules, which can disrupt the crystal lattice, leading to the observed physical changes. These changes not only affect handling properties like flowability but can also impact chemical stability and dissolution rates[3][4].
Q2: What are the immediate consequences of this moisture uptake on my experimental results?
A2: The consequences of moisture absorption can be significant and multifaceted, compromising the integrity of your results:
-
Inaccurate Weighing: The absorbed water adds mass to the sample, making it impossible to accurately weigh the active compound. This leads to errors in concentration calculations for solutions and incorrect stoichiometric ratios in reactions[5].
-
Altered Physicochemical Properties: Moisture can alter the dissolution rate of the compound, which is a critical parameter for bioavailability and formulation performance studies[3]. It can also trigger changes in the solid-state form (polymorphism), impacting stability and solubility.
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis[6]. For a compound like this compound, this could lead to the dissociation of the salt or degradation of the parent molecules, resulting in the formation of impurities[7].
-
Microbial Growth: Elevated moisture content can create a favorable environment for the growth of bacteria and mold, compromising the sample's purity and safety, which is especially critical in pharmaceutical development[7][8].
Troubleshooting Guide: Managing Hygroscopicity
Issue 1: Inconsistent or drifting weight readings on the analytical balance.
This is a common problem when weighing hygroscopic materials as the sample continuously gains weight by absorbing moisture from the air[5][9].
Root Cause Analysis & Solution Workflow
Caption: Decision tree for troubleshooting unstable weight readings.
Protocols & Best Practices
Protocol 1: Recommended Storage Conditions
To prevent moisture uptake, this compound must be stored under controlled conditions. These recommendations are based on general guidelines for hygroscopic APIs and ICH stability testing standards[10][11][12][13].
| Storage Duration | Temperature | Relative Humidity (RH) | Packaging | Rationale |
| Long-Term | 25°C ± 2°C | ≤ 40% RH | Tightly sealed container with desiccant. Inert gas (N₂) backfill recommended. | Minimizes kinetic and thermodynamic driving forces for moisture absorption and chemical degradation over extended periods. |
| Short-Term (In-Use) | Ambient (controlled) | < 50% RH | Original container, tightly resealed immediately after use. Store in a desiccator. | Provides adequate protection during the period of active use, preventing significant moisture uptake between experiments. |
| Accelerated Stability | 40°C ± 2°C | 75% RH ± 5% RH | As per ICH Q1A(R2) guidelines in appropriate moisture-barrier packaging. | Used to predict long-term stability and identify potential degradation pathways under stress conditions[11][14]. |
Protocol 2: Procedure for Accurately Weighing this compound
This protocol minimizes moisture absorption during the critical weighing step.
Materials:
-
Analytical balance (ideally in a room with RH < 50%[15])
-
Weighing bottle with a ground glass stopper or a small vial with a screw cap[16]
-
Spatula
-
This compound stored in a desiccator
-
Laboratory notebook/LIMS access
Procedure:
-
Pre-Weighing Preparation: Place the closed (empty) weighing bottle and the stock container of this compound inside the balance chamber to allow them to equilibrate with the internal environment for at least 15-20 minutes.
-
Taring: Tare the analytical balance with the closed, empty weighing bottle on the pan.
-
Dispensing: Remove the weighing bottle from the balance. Working quickly and efficiently, open the stock container and transfer the approximate amount of this compound into the weighing bottle. Immediately close both the weighing bottle and the stock container.
-
Weighing: Place the closed weighing bottle back onto the balance pan. Allow the reading to stabilize and record the mass. The speed of this step is critical to prevent moisture from adsorbing onto the external surface of the bottle after handling.
-
Post-Weighing: Use the measured mass for your calculations. If dispensing into a solution, you can use the "weighing by difference" method for higher accuracy by re-weighing the bottle after dispensing the powder.
-
Storage: Immediately return the stock container to the desiccator or humidity-controlled storage cabinet.
Protocol 3: Assessing Water Content using Karl Fischer Titration
If you suspect your sample has been compromised by moisture, Karl Fischer (KF) titration is the gold-standard method for quantifying water content[17][18].
Principle: This method is based on a redox reaction where iodine reacts specifically and quantitatively with water.
Workflow for Karl Fischer Titration
Caption: Workflow for determining water content via Karl Fischer titration.
Advanced Topics
Q3: My lab has high humidity. What engineering controls can I implement?
A3: For environments with persistently high humidity (>60% RH), passive controls like desiccators may be insufficient. Consider these engineering solutions:
-
Desiccant Dehumidifiers: These systems are highly effective at maintaining low humidity levels in storage rooms or processing areas. They work by passing air over a desiccant material, like silica gel, to adsorb moisture[8][19].
-
Nitrogen-Purged Glove Boxes/Bags: For maximum protection during handling and weighing, a glove box continuously purged with dry nitrogen gas provides an inert, low-humidity environment.
-
HVAC Systems with Humidity Control: Ensure the laboratory's main heating, ventilation, and air conditioning (HVAC) system has integrated humidity control to maintain a consistent environment, ideally between 40-55% RH[15].
-
Moisture-Barrier Packaging: For long-term storage or shipment, use advanced packaging such as foil pouches or containers with a high moisture vapor transmission rate (MVTR) resistance[2][20].
By understanding the hygroscopic nature of this compound and implementing these rigorous handling, storage, and testing protocols, you can ensure the quality, accuracy, and reproducibility of your research and development efforts.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
International Council for Harmonisation. (2003). ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available from: [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
-
Regulatory Affairs Professionals Society (RAPS). (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available from: [Link]
-
SMT Dry Cabinets. (n.d.). Protecting Pharmaceuticals from Humidity's Wrath. Available from: [Link]
-
Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Available from: [Link]
-
Fisair. (2025, February 12). Pharmaceutical Humidity Control for the USA. Available from: [Link]
-
Bry-Air News. (2024, May 31). Humidity Control in Pharmaceutical Industry. Available from: [Link]
-
Desiccant Technologies Group. (n.d.). Humidity control at the production of pharmaceutical products. Available from: [Link]
-
SensoScientific. (2021, November 9). Temperature and Humidity Monitoring in the Pharmaceutical Industry. Available from: [Link]
-
LabSolutions. (n.d.). This compound. Available from: [Link]
-
PharmTech. (n.d.). Stability Challenges in API Storage During Global Distribution. Available from: [Link]
-
Mettler Toledo. (n.d.). Weighing the Right Way with Laboratory Balances. Available from: [Link]
-
Polygon Group. (n.d.). Monitoring Humidity in Pharmaceutical Storage. Available from: [Link]
-
Kerone. (2021, April 28). Method for Moisture Analysis Techniques. Available from: [Link]
-
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Available from: [Link]
-
ResearchGate. (2022, June 21). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. Available from: [Link]
-
News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. Available from: [Link]
-
Quora. (2010, October 10). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?. Available from: [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Available from: [Link]
-
Wikipedia. (n.d.). Piperazine. Available from: [Link]
-
Reddit. (2021, July 6). Tips on weighing hygroscopic substance on a microbalance. Available from: [Link]
-
Fisher Scientific. (n.d.). Top Tips for Lab Weighing with OHAUS. Available from: [Link]
-
Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Available from: [Link]
-
Analytical Chemistry. (n.d.). Determining Moisture Equilibrium Curves of Hygroscopic Materials. Available from: [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]
-
ACS Publications. (2023, September 7). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics. Available from: [Link]
-
Australian Government Department of Health. (2018, October 26). Piperazine salts: Human health tier II assessment. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smtdryboxes.com [smtdryboxes.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 8. image.makewebeasy.net [image.makewebeasy.net]
- 9. mt.com [mt.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Monitoring Humidity in Pharmaceutical Storage - Polygon Group [polygongroup.com]
- 14. youtube.com [youtube.com]
- 15. Top Tips for Lab Weighing with OHAUS | Fisher Scientific [fishersci.at]
- 16. labcompare.com [labcompare.com]
- 17. kerone.com [kerone.com]
- 18. news-medical.net [news-medical.net]
- 19. dryairus.com [dryairus.com]
- 20. Stability Challenges in API Storage During Global Distribution – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Enhancing Oral Bioavailability of Piperazine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-based compounds. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated to improve potency and pharmacokinetic properties.[1] However, achieving optimal oral bioavailability with these compounds can be challenging. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to navigate the common hurdles encountered during your research.
Core Challenges in Oral Bioavailability
Piperazine-based compounds often face three primary obstacles that limit their systemic exposure after oral administration:
-
Poor Aqueous Solubility: Many piperazine derivatives, especially N-arylpiperazines, are lipophilic, leading to low solubility in gastrointestinal fluids and consequently, poor dissolution and absorption.[2][3]
-
Extensive First-Pass Metabolism: The piperazine moiety and its substituents are often susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, in the gut wall and liver.[2][4] This can significantly reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporter Activity: Some derivatives can be recognized and actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp, also known as MDR1 or ABCB1), limiting net absorption across the intestinal epithelium.[2][5][6]
This guide is structured to help you systematically identify and overcome these specific challenges.
Troubleshooting Guide: A-Q&A Approach
This section addresses common issues encountered during the development of piperazine-based compounds.
Question 1: My piperazine compound exhibits very low aqueous solubility. What are the initial steps to diagnose and address this?
Answer: Poor solubility is a primary rate-limiting step for oral absorption. A systematic approach involves characterizing the issue and then applying targeted strategies.
Step 1: Foundational Physicochemical Characterization First, quantify the problem. Determine the compound's kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate its journey through the GI tract. Understanding the pH-solubility profile is critical, as basic piperazine compounds will be more soluble in the acidic environment of the stomach.[7]
Step 2: Initial Formulation Approaches For early-stage preclinical studies, simple formulation adjustments can provide a rapid assessment of whether solubility is the key barrier.
-
pH Modification: For basic piperazines, creating a salt form (e.g., hydrochloride or citrate salt) can dramatically improve solubility and dissolution rate in the stomach.[7]
-
Co-solvents and Surfactants: Employing water-miscible organic co-solvents (e.g., PEG 400, propylene glycol) or surfactants (e.g., Tween® 80, Cremophor® EL) in your vehicle can enhance the solubility of lipophilic compounds for in vivo testing.[8]
Step 3: Advanced Formulation Strategies If simple fixes are insufficient, more advanced formulation strategies are necessary. These aim to present the drug to the GI tract in a more readily absorbable form.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which enhances the dissolution velocity according to the Noyes-Whitney equation.[8][9] Techniques like jet milling can produce micron-sized particles, while methods like nanoprecipitation can create nanosuspensions, which have been shown to significantly improve the oral bioavailability of poorly soluble compounds like piperine.[10][11]
-
Amorphous Solid Dispersions: This is a powerful technique that involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix (e.g., PVP, HPMC).[2][12] The amorphous form has higher free energy than the stable crystalline form, leading to enhanced aqueous solubility and dissolution.[13]
| Strategy | Mechanism of Action | Common Techniques | Pros | Cons |
| Particle Size Reduction | Increases surface area, enhancing dissolution rate.[9] | Jet Milling, Ball Milling, Nanosuspension | Widely applicable, established technology. | Can be energy-intensive; risk of particle agglomeration. |
| Solid Dispersions | Stabilizes the drug in a high-energy amorphous state.[2] | Spray Drying, Hot Melt Extrusion, Solvent Evaporation | Significant solubility enhancement; can be tailored for controlled release. | Potential for recrystallization during storage, impacting stability. |
| Lipid-Based Formulations | Maintains the drug in a solubilized state in the GI tract.[2] | SEDDS, SMEDDS, Liposomes | Improves solubility and permeability; can mitigate food effects.[12][14] | Higher complexity; potential for drug precipitation upon dilution. |
Question 2: How can I determine if my piperazine compound is a substrate for the P-glycoprotein (P-gp) efflux transporter?
Answer: Identifying if your compound is actively removed from intestinal cells by P-gp is crucial, as this can severely limit its absorption. The standard in vitro method for this is the Caco-2 permeability assay.[2]
Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and expresses key transporters found in the small intestine, including P-gp.[2] The assay measures the permeability of your compound in two directions: from the apical (A, gut lumen side) to the basolateral (B, blood side) and vice-versa.
An efflux ratio (ER) , calculated as the ratio of permeability from B-to-A to A-to-B (PappB-A / PappA-B), is determined.
-
ER > 2: This is a strong indication that your compound is a substrate for an active efflux transporter like P-gp.[2]
-
Confirmation: To confirm P-gp is the specific transporter, the experiment is repeated in the presence of a known P-gp inhibitor, such as verapamil or quinidine.[2] A significant reduction in the efflux ratio in the presence of the inhibitor validates that your compound is a P-gp substrate.
Below is a workflow diagram and a detailed protocol for this experiment.
Caption: The Prodrug Strategy to Bypass First-Pass Metabolism.
Detailed Experimental Protocols
Protocol 1: Caco-2 Bi-directional Permeability Assay
Objective: To determine if a piperazine compound is a substrate for active efflux transporters (e.g., P-gp).
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Transwell® permeable supports (e.g., 12-well, 1.12 cm², 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Test compound, positive control substrate (e.g., Digoxin), negative control (e.g., Propranolol)
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 250 Ω·cm².
-
-
Experiment Setup:
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Prepare dosing solutions of the test compound (e.g., at 10 µM) in transport buffer, both with and without the P-gp inhibitor (e.g., 100 µM Verapamil).
-
-
Permeability Measurement (A→B):
-
Add the dosing solution to the apical (A) chamber (0.5 mL).
-
Add fresh transport buffer to the basolateral (B) chamber (1.5 mL).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Measurement (B→A):
-
Add the dosing solution to the basolateral (B) chamber (1.5 mL).
-
Add fresh transport buffer to the apical (A) chamber (0.5 mL).
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.
-
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).
-
Frequently Asked Questions (FAQs)
Q: Can piperine, the alkaloid from black pepper, be used to improve the bioavailability of my piperazine compound? A: Potentially, yes. Piperine is known to be a potent inhibitor of CYP3A4 and P-glycoprotein. [15][16]Co-administration can therefore reduce first-pass metabolism and efflux of susceptible compounds. In fact, piperine's ability to enhance the bioavailability of other drugs is well-documented. [3]However, this approach requires careful clinical evaluation for potential drug-drug interactions.
Q: What is the "Rule of Five" and how does it apply to my piperazine compounds? A: Lipinski's Rule of Five is a guideline to evaluate the "drug-likeness" of a compound and its likelihood of having good oral absorption. [17]It states that poor absorption is more likely when a compound violates two or more of these rules:
-
Molecular weight > 500 Da
-
LogP > 5
-
Hydrogen bond donors > 5
-
Hydrogen bond acceptors > 10 While many successful drugs, including some containing piperazine, are outside these rules, it serves as a useful early-stage filter for identifying potential liabilities. [17] Q: Are there any in silico tools that can predict oral bioavailability challenges early on? A: Yes, several computational tools can provide early warnings. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction software can estimate properties like aqueous solubility, LogP, Caco-2 permeability, and potential for CYP metabolism or P-gp substrate liability. [18]These tools are valuable for prioritizing compounds before extensive experimental work is undertaken.
References
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor drug solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Bioavailability of Phenylpiperazine Compounds. BenchChem Technical Support.
- Zaini, E., et al. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. Journal of Drug Delivery Science and Technology, 64, 102563.
- Semantic Scholar. (n.d.). RECENT STRATEGIES FOR IMPROVING SOLUBILITY AND ORAL BIOAVAILABILITY OF PIPERINE.
- Capuano, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894.
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Chen, Z. P., et al. (2014). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. Drug Development and Industrial Pharmacy, 40(12), 1630-1637.
- ResearchGate. (n.d.). Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs.
- ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
- Carmo, H., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(6), 1153-1161.
- Atal, C. K., et al. (1985). Biochemical basis of enhanced drug bioavailability by piperine: evidence that piperine is a potent inhibitor of drug metabolism. Journal of Pharmacology and Experimental Therapeutics, 232(1), 258-262.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212.
- Zafar, F., et al. (2019). Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension. Planta Medica, 85(11/12), 923-930.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Curtis & Coulter. (2021). Prodrug Approach for Improving Bioavailability.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Twarog, C., et al. (2020). Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. Pharmaceutics, 12(2), 99.
- Zafar, F., et al. (2018). Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension. Planta Medica.
- ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
- Khajuria, A., et al. (2002). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Indian Journal of Experimental Biology, 40(1), 46-50.
- Sigma-Aldrich. (n.d.). The Role of Intestinal Efflux Transporters In Drug Absorption.
- ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs.
- Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chemistry & Biodiversity, 6(11), 2071-2083.
- Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482.
- BenchChem. (2025). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models. BenchChem Technical Support.
- Zafar, F., et al. (2018). Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension. Planta Medica.
- Rathore, M. S., & Kumar, S. (2016). Prodrug Design and Development for Improved Bioavailability across Biological Barriers. International Journal of Pharmaceutical and Phytopharmacological Research, 7(2), 187-220.
- J. Med Chem. (2025).
- Zeidan, M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(4), 817-828.
- Feng, B., et al. (2010). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. The AAPS Journal, 12(4), 501-515.
- ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print.
- Pandey, P., et al. (2025). Metabolic Insights into Drug Absorption: Unveiling Piperine's Transformative Bioenhancing Potential. Pharmaceutical Research.
- Russel, F. G. M. (n.d.). Transporters: Importance in Drug Absorption, Distribution, and Removal. In Comprehensive Toxicology (Second Edition).
- Semantic Scholar. (n.d.). Overview of factors affecting oral drug absorption.
- Uscher, M. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Pharmacist's Letter.
- BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies.
- Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. (n.d.). Journal of Pharmaceutical Sciences and Research.
- ResearchGate. (n.d.). Permeability characteristics of piperine on oral absorption-An active alkaloid from peppers and a bioavailability enhancer.
- Lee, J. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules, 24(2), 226.
- Pirie, R., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry.
- Bash, A. (n.d.). Factors affecting drug absorption 1. Physiological Factors. Lecture Notes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 6. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical basis of enhanced drug bioavailability by piperine: evidence that piperine is a potent inhibitor of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Insights into Drug Absorption: Unveiling Piperine's Transformative Bioenhancing Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Piperazine DL-Malate using HPLC-UV
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperazine DL-Malate, a salt combining the anthelmintic agent piperazine with the organic acid DL-malic acid, sees use in pharmaceutical and veterinary formulations.[1] Its efficacy and safety are directly contingent on its purity, necessitating robust analytical methods for quality control. This guide presents a comprehensive, field-tested strategy for the purity validation of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. We will dissect the unique analytical challenges posed by this compound and provide two distinct, validated methods to assess the purity of both the piperazine and malate moieties. This guide emphasizes the causality behind methodological choices, adherence to ICH validation guidelines, and a comparative analysis against alternative techniques, ensuring a scientifically sound and practical approach for any analytical laboratory.
The Analytical Challenge: A Tale of Two Moieties
Validating the purity of a salt like this compound is more complex than analyzing a single molecule. We must independently verify the integrity and quantity of both the active piperazine base and the malic acid counter-ion, as well as screen for impurities related to each.
-
The Piperazine Problem: Piperazine is an aliphatic amine that lacks a chromophore, the part of a molecule that absorbs UV light.[2] Consequently, it is practically invisible to a standard UV detector, making direct HPLC-UV analysis for trace impurities impossible.
-
The Malate Perspective: Malic acid, an organic acid, possesses a carboxyl group that absorbs low-wavelength UV light (~210 nm).[3][4] This allows for direct detection, but the mobile phase conditions required are often incompatible with methods suitable for piperazine.
This dichotomy necessitates a dual-methodology approach. Our strategy employs a pre-column derivatization technique to render piperazine UV-active and a separate reversed-phase method optimized for organic acids to analyze malate.
Strategic Approach: A Validated Dual-Method HPLC-UV Workflow
To achieve a complete purity profile, we propose the following workflow, which separates the analysis into two parallel streams.
Caption: Dual-method workflow for complete purity analysis of this compound.
Experimental Protocol 1: Piperazine Purity via Derivatization
This method leverages the reaction of piperazine's secondary amine groups with 4-Chloro-7-nitrobenzofurazan (NBD-Cl) to form a stable, UV-active derivative detectable at 340 nm.[2]
A. Reagents and Materials
-
This compound Reference Standard and Sample
-
NBD-Cl (4-Chloro-7-nitrobenzofurazan)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Borate Buffer (pH 9.0)
-
Water (HPLC Grade)
-
C18 Reversed-Phase HPLC Column (e.g., 250 x 4.6 mm, 5 µm)
B. Standard & Sample Preparation
-
Standard Stock: Accurately weigh ~20 mg of Piperazine standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 Methanol/Water mixture.
-
Sample Stock: Accurately weigh ~20 mg of this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same diluent.
-
NBD-Cl Solution: Prepare a 1 mg/mL solution of NBD-Cl in Methanol.
C. Derivatization Procedure
-
To separate vials, add 1.0 mL of the Standard Stock and Sample Stock solutions.
-
Add 1.0 mL of Sodium Borate Buffer (pH 9.0) to each vial.
-
Add 1.0 mL of the NBD-Cl solution to each vial.
-
Cap the vials, vortex briefly, and place in a heating block or water bath at 60°C for 30 minutes.
-
After cooling to room temperature, the samples are ready for injection.
D. HPLC-UV Conditions
| Parameter | Condition | Causality/Justification |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase chemistry provides good retention for the relatively nonpolar NBD-piperazine derivative. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | An isocratic mixture that provides optimal separation of the derivative from excess reagent and potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times. |
| Column Temp. | 35°C | Elevated temperature reduces viscosity and can improve peak symmetry and reproducibility.[2] |
| Injection Vol. | 10 µL | A small volume to prevent peak broadening. |
| Detection λ | 340 nm | The maximum absorbance wavelength for the NBD-piperazine derivative, ensuring high sensitivity.[2] |
| Run Time | ~20 minutes | Sufficient to elute the derivative and any late-eluting impurities. |
Experimental Protocol 2: Malate Purity Analysis
This method uses a straightforward reversed-phase approach to quantify malic acid and detect common organic acid impurities like fumaric acid.
A. Reagents and Materials
-
DL-Malic Acid Reference Standard
-
This compound Sample
-
Potassium Phosphate Monobasic
-
Orthophosphoric Acid
-
Water (HPLC Grade)
-
C18 Reversed-Phase HPLC Column (e.g., 150 x 4.6 mm, 5 µm)
B. Standard & Sample Preparation
-
Mobile Phase: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.6 with orthophosphoric acid. Filter through a 0.45 µm filter.
-
Standard Stock: Accurately weigh ~25 mg of DL-Malic Acid standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Stock: Accurately weigh ~40 mg of this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
C. HPLC-UV Conditions
| Parameter | Condition | Causality/Justification |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Provides sufficient retention for polar organic acids under these mobile phase conditions. |
| Mobile Phase | 20 mM KH₂PO₄ Buffer (pH 2.6) | The low pH suppresses the ionization of the carboxylic acid groups, increasing retention on the C18 phase.[4] |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can improve the resolution of early-eluting polar compounds. |
| Column Temp. | 25°C | Room temperature is generally sufficient for robust organic acid separation. |
| Injection Vol. | 20 µL | Standard injection volume. |
| Detection λ | 210 nm | The wavelength at which the carboxyl group chromophore exhibits maximum absorbance.[4][5] |
| Run Time | ~15 minutes | Allows for the elution of malic acid and potential impurities like fumaric acid. |
Method Validation: The Cornerstone of Trustworthiness
A method is only useful if it is proven to be reliable. Both developed HPLC methods must be validated according to International Council for Harmonisation (ICH) guidelines Q2(R1).[6][7]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Objective | Typical Procedure | Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities and degradation products. | Analyze blank, placebo, spiked samples, and force-degraded samples. | Peak purity analysis passes; no co-elution at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Analyze at least five concentrations across the specified range (e.g., 50-150% of target). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine how close the measured value is to the actual value. | Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[8] |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected and quantified. | Based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1 for LOD and 10:1 for LOQ.[6] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like mobile phase composition (±2%), pH (±0.1), column temperature (±2°C), and flow rate (±5%). | System suitability parameters remain within limits; results are not significantly affected. |
Comparison with Alternative Analytical Techniques
While HPLC-UV is a workhorse in quality control, it's essential to understand its position relative to other techniques.
| Technique | Principle | Application for this compound | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV-light absorbance detection. | Primary choice for assay and impurities. Requires derivatization for piperazine. | Excellent quantitation, high precision, robust, widely available. | Indirect analysis for piperazine; moderate sensitivity. |
| Titration | Neutralization reaction between the acidic (malate) and basic (piperazine) components. | Good for overall salt assay/stoichiometry. | Simple, inexpensive, no need for reference standards if using a primary titrant. | Non-specific; cannot detect or quantify individual impurities.[9] |
| LC-MS | Chromatographic separation coupled with mass spectrometry detection. | Impurity identification and trace analysis. | Extremely high sensitivity and specificity; provides molecular weight information for unknown impurity identification.[10] | Higher cost and complexity; may not be necessary for routine QC. |
| ¹H & ¹³C NMR | Nuclear Magnetic Resonance spectroscopy to determine molecular structure. | Identity confirmation and structural elucidation of impurities. | Provides definitive structural information; can quantify without a specific reference standard (qNMR). | Lower sensitivity than HPLC; expensive instrumentation; complex data interpretation. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Analysis of residual solvents or volatile impurities. | Excellent for volatile and semi-volatile compounds. | Piperazine and malic acid are non-volatile and require derivatization to be analyzed. |
Conclusion
The purity of this compound can be rigorously and reliably validated using a dual-method HPLC-UV strategy. By employing pre-column derivatization with NBD-Cl for the piperazine moiety and a low-pH reversed-phase method for the malate moiety, a complete purity profile can be established. This approach, when properly validated according to ICH guidelines, provides a trustworthy, robust, and accessible system for routine quality control in the pharmaceutical industry. It offers a pragmatic balance of sensitivity, precision, and cost-effectiveness, making it superior to simpler techniques like titration for impurity profiling and more practical than complex methods like LC-MS for routine release testing.
References
-
Jasti, V., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
International Conference on Harmonisation. (1995). ICH Q2A: Text on Validation of Analytical Procedures. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Piperazine Citrate-impurities. Retrieved from [Link]
-
Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier. (Conceptual basis reflected in ResearchGate article: [Link])
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]
-
Hexonsynth. (n.d.). List of In-stock Piperazine impurities-Buy Online. Retrieved from [Link]
-
Gadzała-Kopciuch, R. M., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link]
-
Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Hong, P., & Nguyen, T. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. [Link]
-
Seddiq, N., & Asan, A. (2020). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Cogent Chemistry, 6(1), 1778913. [Link]
-
Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]
-
Veeprho. (n.d.). Piperazine Impurity 9 (2HCl Salt). Retrieved from [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1008. [Link]
-
TutorChase. (n.d.). How do you test for the purity of a prepared salt?. Retrieved from [Link]
-
Scherer, R., Rybka, A. C. P., & Godoy, H. T. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 150-154. [Link]
-
CP Lab Safety. (n.d.). This compound, min 98% (T), 100 grams. Retrieved from [Link]
-
GL Sciences. (n.d.). Analysis of malic acid by HPLC. LC Technical Note. [Link]
-
Khan, A., et al. (2018). Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. Journal of Pharmaceutical Analysis, 8(5), 324-329. [Link]
-
ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Japan Salt Industry Center. (n.d.). METHODS FOR SALT ANALYSIS. Retrieved from [Link]
-
Quora. (2017). How to determine the purity of salt by the titration method. Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (n.d.). Determination of Salt. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jocpr.com [jocpr.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. quora.com [quora.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Researcher's Guide to the Spectroscopic Comparison of Piperazine Salts
Introduction: The Critical Role of Salt Selection in Drug Development
Piperazine, a simple six-membered heterocycle, is a foundational scaffold in a multitude of pharmaceutical agents, from anthelmintics to antipsychotics.[1] The parent molecule's physicochemical properties, however, are often suboptimal for drug delivery. To enhance crucial characteristics like solubility, stability, and bioavailability, piperazine is frequently converted into various salt forms.[2][3] The choice of the counter-ion—be it citrate, adipate, hydrochloride, or others—profoundly influences these properties.[3][4]
For the drug development professional, confirming the successful formation of the intended salt and comprehensively characterizing its structure is a non-negotiable step. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecular structure, bonding, and ionic interactions. This guide offers a comparative analysis of common piperazine salts using key spectroscopic methods, grounded in the principles of scientific integrity and supported by detailed experimental protocols. Our objective is to equip researchers with the knowledge to interpret spectral data confidently and make informed decisions in their salt selection and characterization workflows.[5]
Foundational Spectroscopic Techniques for Salt Characterization
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of pharmaceutical salts.[2] Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.[1] For piperazine salts, NMR is crucial for confirming protonation of the nitrogen atoms and assessing the influence of the counter-ion on the electronic structure of the piperazine ring.
-
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules.[6] These techniques are highly sensitive to changes in bond strength and symmetry that occur upon salt formation. Specifically, they are excellent for observing the N-H bonds of the protonated piperazine cation and the characteristic vibrations of the counter-ion.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of compounds.[1] In the context of piperazine salts, it confirms the mass of the piperazine cation and can provide structural information through analysis of fragmentation patterns.[7]
In-Depth Comparison: Piperazine Salts Through the Spectroscopic Lens
This section details the expected spectroscopic behavior of different piperazine salts and provides the "why" behind the experimental choices. We will focus on three common examples: Piperazine Dihydrochloride, Piperazine Citrate, and Piperazine Adipate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Protonation
Causality Behind the Technique: The formation of a salt involves the transfer of a proton (H+) from an acid to the basic nitrogen atoms of the piperazine ring. This protonation event dramatically alters the electronic environment of the neighboring protons and carbons. ¹H and ¹³C NMR spectroscopy can directly detect these changes through shifts in the resonance frequencies (chemical shifts) of the nuclei, providing definitive evidence of salt formation.[8]
Key Diagnostic Signals:
-
¹H NMR: In a neutral piperazine base, the eight protons on the four methylene (CH₂) groups typically appear as a sharp singlet around 2.68 ppm.[1] Upon protonation to form a salt, these protons become deshielded due to the positive charge on the adjacent nitrogen atoms, causing a significant downfield shift (to a higher ppm value). The N-H protons themselves will also appear as a broad signal, the position of which is highly dependent on the solvent and concentration.
-
¹³C NMR: Similarly, the carbon atoms of the piperazine ring (a single signal around 47.9 ppm for the free base) will experience a downfield shift upon salt formation.[1] The magnitude of this shift provides information about the degree of protonation and the influence of the counter-ion.
Experimental Protocol: ¹H and ¹³C NMR Analysis [1]
-
Sample Preparation: Dissolve 5-10 mg of the piperazine salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O for high polarity salts, or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of an internal standard, such as DSS or a similar water-soluble standard for D₂O, to reference the chemical shifts.
-
Instrument Setup: Place the tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to a standard range (e.g., 0-12 ppm).
-
Use a standard single-pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to a wider range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Acquire a larger number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the internal standard.
Comparative Data Summary (¹H NMR in D₂O)
| Piperazine Salt | Methylene Protons (CH₂) Chemical Shift (δ, ppm) | Key Observations & Interpretation |
| Piperazine (Free Base) | ~2.7 | Reference signal for the unprotonated ring.[1] |
| Piperazine Dihydrochloride | >3.0 | Significant downfield shift indicates strong deshielding from the two protonated nitrogens. The simple spectrum reflects the symmetric nature of the salt. |
| Piperazine Citrate | Variable, >2.7 | Downfield shift confirms protonation. The complexity of the citrate counter-ion may lead to slight broadening or subtle shifts compared to the dihydrochloride. The stoichiometry (often 3:2 piperazine to citric acid) means not all piperazine nitrogens may be equally protonated at all times in solution, potentially broadening signals.[4] |
| Piperazine Adipate | Variable, >2.7 | Downfield shift confirms protonation. Similar to citrate, the dicarboxylic acid counter-ion will influence the piperazine ring protons. |
Note: Exact chemical shifts can vary based on solvent, concentration, and pH.
Workflow Visualization: NMR Analysis
Caption: General workflow for the NMR analysis of piperazine salts.
Vibrational Spectroscopy (IR & Raman): Fingerprinting the Ionic Bond
Causality Behind the Technique: IR and Raman spectroscopy measure the energy of molecular vibrations. Salt formation creates new N-H⁺ bonds and perturbs existing C-H and C-N bonds in the piperazine ring. These changes result in a unique vibrational "fingerprint" for each salt, which is highly sensitive to the nature of the counter-ion and the hydrogen bonding network in the solid state.[9]
Key Diagnostic Signals:
-
N-H⁺ Stretching: The most informative region. The formation of the ammonium ion (R₂NH₂⁺) gives rise to strong, broad absorption bands in the IR spectrum, typically between 2400 and 3200 cm⁻¹. The broadening is due to extensive hydrogen bonding with the counter-ion.
-
Counter-ion Vibrations: Each counter-ion has its own characteristic vibrational signature. For example, carboxylate groups (COO⁻) in citrate and adipate salts show strong asymmetric and symmetric stretching bands.
-
"Fingerprint" Region (<1500 cm⁻¹): This complex region contains numerous bending and skeletal vibrations. While difficult to assign individually, the overall pattern is unique to each salt and serves as an excellent method for identification, much like a human fingerprint.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: No extensive preparation is needed for ATR-IR. Place a small amount of the dry, powdered piperazine salt directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The background should be a flat line.
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum of absorbance (or transmittance) vs. wavenumber (cm⁻¹) is ready for analysis. Compare the spectrum to a reference standard or to the spectra of the starting materials (piperazine base and the corresponding acid).[11]
Comparative Data Summary (FT-IR, Solid State)
| Piperazine Salt | Key Vibrational Bands (cm⁻¹) | Interpretation |
| Piperazine (Free Base) | N-H Stretch: ~3200-3400 (sharp) | The sharp N-H stretch is characteristic of a secondary amine. |
| Piperazine Dihydrochloride | N-H⁺ Stretch: Broad, ~2400-3200 | The very broad and shifted N-H⁺ absorption is definitive proof of protonation and strong hydrogen bonding with the chloride ions. |
| Piperazine Citrate | N-H⁺ Stretch: Broad, ~2400-3200C=O (Carboxylate) Stretch: ~1550-1610 | Broad N-H⁺ indicates protonation. The strong band in the 1600 cm⁻¹ region, absent in the free acid (which has C=O stretch >1700 cm⁻¹), confirms the deprotonation of the carboxylic acid groups to form carboxylates.[12][13] |
| Piperazine Adipate | N-H⁺ Stretch: Broad, ~2400-3200C=O (Carboxylate) Stretch: ~1550-1610 | Similar to the citrate salt, the spectrum shows clear evidence of both piperazine protonation and adipic acid deprotonation.[14] |
Workflow Visualization: FT-IR Analysis
Caption: General workflow for the FT-IR analysis of piperazine salts.
Mass Spectrometry (MS): Confirming the Cation
Causality Behind the Technique: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Using a soft ionization technique like Electrospray Ionization (ESI), the piperazine salt can be introduced into the mass spectrometer, where it will primarily be observed as the protonated piperazine cation. This allows for direct confirmation of the molecular weight of the active component of the salt.
Key Diagnostic Signals:
-
Piperazine Cation: The piperazine free base has a molecular weight of approximately 86.14 g/mol . In positive-ion ESI-MS, it will be observed as the protonated molecule [M+H]⁺ at an m/z of ~87.15. Diprotonated species [M+2H]²⁺ may also be observed at an m/z of ~44.08.
-
Fragmentation Patterns: By inducing fragmentation (MS/MS), characteristic daughter ions can be generated. The cleavage of C-N bonds within the piperazine ring is a common fragmentation pathway, providing structural confirmation.[15]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the piperazine salt (e.g., 1-10 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture. A small amount of formic acid may be added to promote ionization.[16]
-
Instrument Setup:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the piperazine cation.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-200).
-
To confirm structure, perform an MS/MS experiment by isolating the parent ion (e.g., m/z 87.15) and fragmenting it using collision-induced dissociation (CID) to generate a product ion spectrum.[17]
-
Comparative Data Summary (Positive Ion ESI-MS)
| Piperazine Salt | Expected Parent Ion (m/z) | Interpretation |
| All (Dihydrochloride, Citrate, Adipate) | [M+H]⁺: ~87.15[M+2H]²⁺: ~44.08 | Regardless of the counter-ion, the primary species observed in the gas phase under ESI conditions will be the protonated piperazine cation. This technique confirms the mass of the core molecule. The counter-ion is typically not observed in positive mode or is seen as a separate species in negative mode. |
Workflow Visualization: Mass Spectrometry Analysis
Caption: General workflow for the ESI-MS analysis of piperazine salts.
Conclusion: A Synthesis of Spectroscopic Evidence
The robust characterization of a pharmaceutical salt is not achieved through a single technique but by the convergence of evidence from orthogonal methods.[2]
-
NMR definitively confirms the protonation state and provides insight into the solution-state structure.
-
IR and Raman offer an invaluable fingerprint of the solid-state form, clearly identifying the ionic interactions between the piperazine cation and the counter-ion.
-
Mass Spectrometry provides unequivocal confirmation of the molecular weight of the core piperazine structure.
By employing these techniques in concert, researchers, scientists, and drug development professionals can build a comprehensive and scientifically sound understanding of their piperazine salt candidates. This detailed characterization is fundamental to selecting the optimal salt form with the desired physicochemical properties, ensuring the quality, stability, and ultimate success of the final drug product.
References
-
Improved Pharma. (2021). Salt Screening. [Link]
-
Peltola, M., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. [Link]
-
Pharmaceutical Technology. (2011). Salt Selection in Drug Development. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Scribd. (n.d.). Piperazine Citrate Analysis Guide. [Link]
-
He-Man-Lou. (n.d.). Piperazine citrate - pharmaceutical raw materials both for vet and human. [Link]
-
Macek, T. J., et al. (1955). Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
-
NIST. (n.d.). Piperazine compound with citric acid. NIST WebBook. [Link]
-
SpectraBase. (n.d.). piperazine, citrate(3:2), hydrated. [Link]
- Krishnakumar, V., & John, X. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-838.
- Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering, 20(2), 132-141.
-
Abou-Ouf, A. M., et al. (1981). Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. Journal of AOAC INTERNATIONAL. [Link]
-
CORE. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
-
Spectroscopy Online. (2023). A Fingerprint in a Fingerprint: Raman Spectral Analysis of Pharmaceutical Ingredients. [Link]
-
Researcher.Life. (2015). An evaluation of salt screening methodologies. [Link]
-
Oxford Academic. (n.d.). An evaluation of salt screening methodologies. [Link]
-
Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
-
Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]
-
MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. [Link]
-
ResearchGate. (n.d.). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
ResearchGate. (n.d.). Crystal structure and characterization of the sulfamethazine–piperidine salt. [Link]
- Google Patents. (n.d.).
-
Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]
-
HunterLab. (n.d.). Active Pharmaceutical Ingredient Detection Using Spectrophotometers. [Link]
-
ResearchGate. (n.d.). Vibrational spectra, normal coordinate treatment and simulation of the vibrational spectra of piperazine glyoxime and its Co(III) complex. [Link]
-
Chemrxiv. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Link]
-
Distek, Inc. (2016). Analysis of Two Active Pharmaceutical Ingredients (API) Products Using UV Spectrophotometry with Multi-Component Analysis and a Fiber Optic Dissolution Analyzer. [Link]
-
Technology Networks. (n.d.). Active Pharmaceutical Ingredient Analysis. [Link]
-
ResearchGate. (n.d.). Probing of different conformations of piperazine using Raman spectroscopy. [Link]
-
PubChem. (n.d.). Piperazine Adipate. [Link]
-
Spectroscopy Online. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. [Link]
-
SciSpace. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. pharmtech.com [pharmtech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. scribd.com [scribd.com]
- 12. Piperazine compound with citric acid [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Piperazine DL-Malate and Other Anthelmintics: A Technical Guide for Researchers
This guide provides an in-depth, objective comparison of the anthelmintic efficacy of Piperazine DL-Malate against other major classes of anthelmintics. As drug development professionals and researchers, understanding the nuanced differences in mechanism, spectrum, and validated efficacy is paramount for informed decision-making in both clinical and research settings. This document moves beyond a simple product-to-product comparison, delving into the causality behind experimental design and the interpretation of efficacy data.
Introduction: The Anthelmintic Landscape
Gastrointestinal helminthiasis remains a significant impediment to livestock health and productivity worldwide, necessitating the strategic use of effective anthelmintics.[1] Piperazine, a heterocyclic amine first introduced as an anthelmintic in the early 20th century, has long been a staple for treating specific nematode infections.[2][3] Its continued relevance is rooted in its distinct mechanism of action and safety profile. However, the development of broad-spectrum agents has expanded the therapeutic arsenal. This guide will compare this compound with three other cornerstone anthelmintic classes:
-
Benzimidazoles (BZDs): e.g., Fenbendazole, Albendazole
-
Macrocyclic Lactones (MLs): e.g., Ivermectin, Moxidectin
-
Tetrahydropyrimidines: e.g., Pyrantel Pamoate
The objective is to provide a clear, data-driven framework for evaluating their relative performance, grounded in authoritative experimental evidence.
Differentiated Mechanisms of Action: The Basis of Selective Toxicity
The therapeutic efficacy of an anthelmintic is fundamentally dictated by its molecular mechanism of action. The distinct pathways targeted by each drug class explain their spectrum of activity, potential for resistance, and safety profiles.
-
Piperazine: Piperazine acts as a potent agonist of the γ-aminobutyric acid (GABA) receptor in nematode neuromuscular systems.[2][4][5] This binding action mimics the effect of the inhibitory neurotransmitter GABA, increasing chloride ion influx and causing hyperpolarization of the muscle cell membrane.[5][6][7] The result is a flaccid paralysis of the worm, which loses its ability to maintain position in the gastrointestinal tract and is passively expelled by host peristalsis.[2][8] Its selective toxicity is excellent because in vertebrates, GABAergic signaling is primarily confined to the central nervous system, whereas in nematodes, it is a key part of the peripheral neuromuscular system.[2][3][4]
-
Benzimidazoles (BZDs): This class of drugs, including fenbendazole and albendazole, exerts its effect by binding to β-tubulin. This action inhibits the polymerization of microtubules, which are essential for cell structure, division, and intracellular transport. The disruption of these critical cellular functions ultimately leads to parasite death.[9]
-
Macrocyclic Lactones (MLs): Ivermectin and other MLs have a unique mode of action, targeting glutamate-gated chloride channels found only in invertebrates.[10][11] This leads to an influx of chloride ions, causing hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the parasite.[11] Their high efficacy and broad-spectrum activity have made them cornerstones of parasite control.[12]
-
Pyrantel Pamoate: Pyrantel acts as a depolarizing neuromuscular blocking agent, causing spastic (as opposed to flaccid) paralysis of the worms. It is an agonist at nicotinic acetylcholine receptors. This mode of action is antagonistic to that of piperazine, and therefore, the two drugs should not be administered concurrently.[4]
Sources
- 1. Advances in diagnosis and control of anthelmintic resistant gastrointestinal helminths infecting ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 6. What is Piperazine Citrate used for? [synapse.patsnap.com]
- 7. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajtmh.org [ajtmh.org]
- 9. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 10. apvma.gov.au [apvma.gov.au]
- 11. Macrocyclic Lactones: Endectocide Compounds | Veterian Key [veteriankey.com]
- 12. Macrocyclic lactones and ectoparasites control in livestock: Efficacy, drug resistance and therapeutic challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Piperazine Derivatives in Oncology Against Standard-of-Care Drugs
Introduction: The Enduring Value of the Piperazine Scaffold in Oncology
To researchers in drug discovery, the piperazine ring is more than a simple heterocycle; it is a "privileged scaffold".[1][2] This six-membered ring, with its two opposing nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs, particularly within oncology.[3] Its prevalence is no accident. The unique physicochemical properties of the piperazine moiety—its ability to improve aqueous solubility, its conformational flexibility, and its capacity to serve as a versatile linker to engage with biological targets—make it an invaluable building block for medicinal chemists.[1][4]
From the groundbreaking tyrosine kinase inhibitor Imatinib to the CDK4/6 inhibitor Palbociclib , piperazine-containing molecules have become cornerstones in the treatment of various cancers.[4] They are frequently designed to inhibit critical cellular processes like uncontrolled cell cycle progression and aberrant signaling pathways.[5] As researchers continue to synthesize novel piperazine derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles, a rigorous, systematic benchmarking process against established standard-of-care drugs is not just necessary—it is the bedrock of translational success.
This guide provides an in-depth framework for the preclinical comparison of new piperazine derivatives against established drugs, using a hypothetical scenario: benchmarking a novel CDK4/6 inhibitor, "Pip-Derivative X," against the standard drug, Palbociclib . We will delve into the causality behind experimental choices, provide detailed protocols, and present a logical workflow from initial in vitro characterization to pivotal in vivo efficacy studies.
The Scientific Rationale: Targeting the Cell Cycle with Piperazine-Based CDK4/6 Inhibitors
The Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway is a critical regulator of the cell cycle's transition from the G1 (growth) to the S (synthesis) phase. In many cancers, particularly hormone receptor-positive (HR+) breast cancer, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib functions by competitively inhibiting the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This maintains the Rb-E2F complex, blocking the cell cycle in the G1 phase.[4] Our new agent, Pip-Derivative X, is designed to target this same mechanism, with the goal of demonstrating superior potency, a better safety profile, or activity in resistant settings.
The Benchmarking Workflow: A Phased Approach to Data Generation
A successful benchmarking program is not a single experiment but a tiered investigational cascade. Each stage is designed to answer specific questions and provide the necessary data to justify progression to the next, more complex and resource-intensive phase. This workflow ensures that only the most promising candidates advance, optimizing the use of resources.
Tier 1 Protocols: In Vitro Characterization
The objective of this tier is to establish the potency, cellular activity, and selectivity of Pip-Derivative X relative to Palbociclib.
Protocol 1: Biochemical Kinase Inhibition Assay
Causality: Before testing in a complex cellular environment, it is crucial to confirm that the new derivative directly and potently inhibits the intended molecular target. An in vitro kinase assay isolates the kinase, substrate, and inhibitor, providing a clean measurement of target engagement, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6] We choose a luminescence-based assay for its high throughput and sensitivity.[7]
Methodology:
-
Reagents: Recombinant human CDK4/CycD1 and CDK6/CycD3 enzymes, a suitable peptide substrate (e.g., a fragment of Rb protein), ATP, and a kinase assay kit (e.g., ADP-Glo™).[8]
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Pip-Derivative X and Palbociclib in DMSO, starting from 100 µM.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction buffer containing the CDK4/CycD1 enzyme and the Rb peptide substrate.
-
Inhibitor Addition: Add 1 µL of the serially diluted compounds to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiation: Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) to ensure a physiologically relevant and comparable IC50 measurement. Incubate at room temperature for 1 hour.
-
Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability and Cytotoxicity Assay
Causality: A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in the complex intracellular environment to exert an anti-proliferative effect. This assay measures the compound's ability to reduce the number of viable cells in a cancer cell line known to be dependent on CDK4/6 activity (e.g., MCF-7, a human breast adenocarcinoma cell line).
Methodology:
-
Cell Culture: Culture MCF-7 cells in appropriate media until they reach ~80% confluency.
-
Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Pip-Derivative X and Palbociclib in culture media. Replace the existing media with the drug-containing media. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[9] Incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting cell viability against drug concentration and fitting to a dose-response curve.
Tier 2 Protocols: In Vivo Evaluation
Upon successful in vitro validation, the investigation must move into a living system to assess the compound's real-world potential, considering its absorption, distribution, metabolism, and excretion (ADME) properties and its efficacy against a tumor.[10][11]
Protocol 3: Human Tumor Xenograft Efficacy Study
Causality: This is the gold standard for preclinical in vivo efficacy testing.[12][13] By implanting human cancer cells into immunodeficient mice, we can create a tumor that can be treated systemically with our test compounds.[14] This allows for an integrated assessment of the drug's ability to reach the tumor at sufficient concentrations and exert a therapeutic effect over time, directly comparing it to the standard of care.
Methodology:
-
Animal Models: Use female athymic nude mice, 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Inoculate 5 x 10^6 MCF-7 cells subcutaneously into the right flank of each mouse. A slow-release estrogen pellet is also implanted to support the growth of this estrogen-dependent cell line.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., oral gavage, daily)
-
Group 2: Palbociclib (e.g., 100 mg/kg, oral gavage, daily)
-
Group 3: Pip-Derivative X (Dose 1, oral gavage, daily)
-
Group 4: Pip-Derivative X (Dose 2, oral gavage, daily)
-
-
Treatment and Monitoring: Administer the treatments for 21 consecutive days. Measure tumor volume and mouse body weight three times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Statistically compare the efficacy of Pip-Derivative X to Palbociclib using appropriate statistical tests (e.g., ANOVA).
Data Interpretation: A Comparative Analysis
All quantitative data should be summarized in clear, concise tables to facilitate direct comparison. This objective presentation is critical for making informed go/no-go decisions.
Table 1: Summary of In Vitro Benchmarking Data
| Parameter | Pip-Derivative X | Palbociclib (Standard) |
| Target | CDK4/CycD1 | CDK4/CycD1 |
| Biochemical IC50 (nM) | [Insert Data] | [Insert Data] |
| Target | CDK6/CycD3 | CDK6/CycD3 |
| Biochemical IC50 (nM) | [Insert Data] | [Insert Data] |
| Cell Line | MCF-7 (HR+ Breast Cancer) | MCF-7 (HR+ Breast Cancer) |
| Cell-Based GI50 (µM) | [Insert Data] | [Insert Data] |
| Mechanism | G1 Cell Cycle Arrest | G1 Cell Cycle Arrest |
Table 2: Summary of In Vivo Efficacy in MCF-7 Xenograft Model
| Parameter | Pip-Derivative X | Palbociclib (Standard) |
| Dosing Regimen | [Dose] mg/kg, PO, QD | 100 mg/kg, PO, QD |
| Max. Tumor Growth Inhibition (%) | [Insert Data] | [Insert Data] |
| Max. Body Weight Loss (%) | [Insert Data] | [Insert Data] |
| Overall Tolerability | [e.g., Well-tolerated] | [e.g., Well-tolerated] |
Regulatory Considerations and Conclusion
It is imperative that pivotal preclinical studies intended for regulatory submission, such as an Investigational New Drug (IND) application, are conducted in compliance with the FDA's Good Laboratory Practice (GLP) regulations (21 CFR Part 58).[15][16] These regulations ensure the quality, integrity, and reliability of the nonclinical safety data.[17]
The journey of a new piperazine derivative from the bench to the clinic is a rigorous one, demanding a methodical and evidence-based approach to benchmarking. By systematically evaluating new chemical entities against established standards through a tiered workflow of biochemical, cellular, and in vivo assays, researchers can build a robust data package. This comparative framework not only illuminates the potential advantages of a new derivative but also provides the critical validation needed to justify its advancement into clinical development, ultimately bringing more effective therapies to patients in need.
References
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link][16]
-
U.S. Food and Drug Administration. (n.d.). 21 CFR Part 58: Good Laboratory Practice for Nonclinical Laboratory Studies. Code of Federal Regulations. [Link]
-
Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design. [Link][5]
-
MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link][1][9]
-
Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal. [Link][13][14][18]
-
Ricci, F., et al. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. [Link][10]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Eurofins Discovery. [Link][19]
-
Kloss, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. [Link][17]
-
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. [Link][20]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. ijpbs.com. [Link][12]
-
MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link][21]
-
ResearchGate. (n.d.). Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. [Link][2]
-
Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link][8]
-
PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays. National Library of Medicine. [Link][6]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Library of Medicine. [Link][3]
-
amsbio. (2025). Preclinical research strategies for drug development. AMSBIO. [Link][11]
-
Clinical Research and Trials. (n.d.). FDA Requirements for Preclinical Studies. University of Michigan. [Link][15]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 9. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 12. ijpbs.com [ijpbs.com]
- 13. cris.tau.ac.il [cris.tau.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. fda.gov [fda.gov]
- 17. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 18. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Biological Activity of Synthesized Piperazine DL-Malate
This guide provides a comprehensive framework for the in vitro biological validation of a novel synthesized compound, Piperazine DL-Malate. Drawing from established methodologies and field-proven insights, we present a multi-faceted approach to characterize its potential therapeutic activities. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2] Derivatives of this versatile scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] this compound combines this potent heterocyclic core with malic acid, a dicarboxylic acid that can enhance solubility and bioavailability.[4] This guide outlines a logical, data-driven workflow to explore and validate the biological potential of this synthesized compound in comparison to established alternatives.
Section 1: Validation of Anticancer Activity
A significant number of piperazine derivatives have been investigated for their anticancer properties, with many exhibiting potent cytotoxic effects against a range of human cancer cell lines.[5][6][7] These compounds can induce apoptosis and arrest the cell cycle, often at the G2/M phase, by modulating critical signaling pathways.[1][8] Therefore, the primary step in validating this compound is to assess its cytotoxic potential against representative cancer cell lines.
Experimental Rationale: The MTT Cytotoxicity Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting the yellow, water-soluble salt into a purple, insoluble formazan precipitate.[10] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[10] This method is widely used for high-throughput screening of potential anticancer agents.[9]
Experimental Workflow: Cytotoxicity Screening
Below is a generalized workflow for the initial preclinical evaluation of a novel compound like this compound.
Caption: Preclinical evaluation workflow for novel synthesized compounds.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted from established methodologies for evaluating the cytotoxic activity of novel compounds.[1][6]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) in appropriate media until approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO or sterile water. Prepare serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare similar dilutions for a positive control drug (e.g., Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound and the positive control.
-
Include a solvent control (medium with the same percentage of DMSO used for the highest compound concentration) and a negative control (medium only).[1]
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.[11]
-
Comparative Data Summary (Hypothetical)
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 (Breast Cancer) | 15.2 |
| This compound | HCT116 (Colon Cancer) | 21.8 |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 1.2[6] |
| Doxorubicin (Standard) | HCT116 (Colon Cancer) | 0.9[6] |
Section 2: Validation of Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. The anti-inflammatory properties of piperazine derivatives have been a subject of interest, with some compounds showing potential to modulate inflammatory pathways.[2][3] Two primary mechanisms for anti-inflammatory action are the inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and the scavenging of inflammatory mediators like nitric oxide (NO).
Experimental Rationale & Assays
-
COX-2 Inhibition Assay: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[11] While COX-1 is constitutively expressed, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs.[11] An in vitro assay can measure the ability of this compound to selectively inhibit COX-2 activity. The assay often measures the peroxidase component of the COX enzyme.[11][12]
-
Nitric Oxide (NO) Scavenging Assay: Nitric oxide is a signaling molecule that plays a role in inflammation. Overproduction of NO can lead to tissue damage. This assay determines the ability of a compound to scavenge NO radicals generated from a donor like sodium nitroprusside. The amount of remaining NO is quantified using the Griess reagent, which reacts with nitrite (an indicator of NO) to form a colored product.[13][14][15]
Signaling Pathway: COX-2 and Inflammation
Caption: Inhibition of the COX-2 inflammatory pathway.
Detailed Protocol 1: In Vitro COX-2 Inhibition Assay
This protocol is based on a colorimetric COX inhibitor screening assay.[11][16]
-
Reagent Preparation: Prepare Tris-HCl buffer (100 mM, pH 8.0), Hematin, human recombinant COX-2 enzyme, arachidonic acid (substrate), and the chromogenic substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[11]
-
Reaction Setup: In a 96-well plate, add in order: 150 µL Tris-HCl buffer, 10 µL Hematin, 10 µL COX-2 enzyme solution.
-
Inhibitor Addition: Add 10 µL of this compound (at various concentrations), a positive control (Celecoxib), or solvent (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[11]
-
Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration relative to the solvent control and calculate the IC₅₀ value.
Detailed Protocol 2: Nitric Oxide (NO) Scavenging Assay
This protocol is based on the Griess reaction.[13][18]
-
Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound with 100 µL of 10 mM sodium nitroprusside in phosphate-buffered saline (pH 7.4).
-
Incubation: Incubate the plate at 25°C for 150-180 minutes.
-
Griess Reagent Addition: Prepare fresh Griess reagent by mixing equal parts of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid.[13]
-
Color Development: Add 100 µL of the Griess reagent to each well.
-
Measurement: Allow color to develop for 10 minutes and measure the absorbance at 546 nm.
-
Data Analysis: Use a standard antioxidant like Quercetin or Curcumin for comparison.[15] Calculate the percentage of NO scavenged using the formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[13]
-
Comparative Data Summary (Hypothetical)
| Compound | Assay | Result (at 100 µM) |
| This compound | COX-2 Inhibition | 45.8% Inhibition |
| This compound | NO Scavenging | 62.3% Scavenging |
| Celecoxib (Standard) | COX-2 Inhibition | IC₅₀ = 0.49 µM[16] |
| Quercetin (Standard) | NO Scavenging | 85.1% Scavenging |
Section 3: Validation of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the search for new therapeutic agents.[19] Piperazine derivatives have shown promise, exhibiting activity against various bacterial and fungal pathogens.[2][20][21] Initial screening of this compound for antimicrobial properties is a critical validation step.
Experimental Rationale & Assays
-
Agar Well Diffusion Method: This is a widely used preliminary method to screen for antimicrobial activity.[22][23] The test compound diffuses from a well through a solidified agar medium that has been seeded with a microbe. If the compound is effective, it inhibits microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity.[24]
-
Poisoned Food Technique (for Antifungal Activity): This technique is particularly useful for evaluating the antifungal activity of compounds against molds.[19][25] The test compound is mixed directly into the molten agar medium before it solidifies. A disc of the test fungus is then placed on this "poisoned" medium. The inhibition of mycelial growth is measured and compared to a control plate without the compound.[26][27]
Detailed Protocol 1: Agar Well Diffusion Assay
This protocol is a standard method for screening antibacterial activity.[22][24][28]
-
Inoculum Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of test bacteria (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 25922) in sterile broth.
-
Plate Preparation: Uniformly spread the bacterial inoculum over the entire surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plates using a sterile cork borer.[23]
-
Compound Addition: Add a specific volume (e.g., 100 µL) of this compound solution (at a known concentration) into the wells.
-
Controls: Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (e.g., sterile water or DMSO) as a negative control.[24]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Detailed Protocol 2: Poisoned Food Technique
This protocol is effective for screening antifungal activity.[25][26]
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA). While molten and cooled to about 45°C, add this compound to achieve the desired final concentration. Mix thoroughly.
-
Plate Pouring: Pour approximately 20 mL of the compound-amended PDA into sterile Petri dishes and allow it to solidify. Prepare control plates with PDA and solvent only.
-
Inoculation: Aseptically place a 5 mm mycelial disc, taken from the periphery of a young culture of the test fungus (e.g., Aspergillus niger or Candida albicans), in the center of each plate.
-
Incubation: Incubate the plates at 28 ± 2°C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.
-
Measurement: Measure the diameter of the fungal colony in both the treated and control plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average colony diameter of the control and dt is the average colony diameter of the treated set.
-
Comparative Data Summary (Hypothetical)
| Compound | Microorganism | Assay | Result |
| This compound | S. aureus | Agar Well Diffusion | 14 mm Zone of Inhibition |
| This compound | E. coli | Agar Well Diffusion | 11 mm Zone of Inhibition |
| This compound | A. niger | Poisoned Food | 58% Mycelial Inhibition |
| Ciprofloxacin (Std.) | S. aureus | Agar Well Diffusion | 25 mm Zone of Inhibition |
| Ciprofloxacin (Std.) | E. coli | Agar Well Diffusion | 28 mm Zone of Inhibition |
| Fluconazole (Std.) | A. niger | Poisoned Food | 92% Mycelial Inhibition |
Conclusion
This guide outlines a foundational, multi-assay approach for the in vitro biological validation of synthesized this compound. By systematically evaluating its anticancer, anti-inflammatory, and antimicrobial activities against established standards, researchers can build a comprehensive profile of the compound's therapeutic potential. The data generated from these assays, including IC₅₀ values and zones of inhibition, are critical for making informed decisions about lead optimization and further preclinical development. The provided protocols emphasize the importance of appropriate controls and standardized procedures to ensure data integrity and reproducibility, aligning with the principles of rigorous scientific investigation.
References
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (URL: [Link])
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. (URL: [Link])
-
Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. (URL: [Link])
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (URL: [Link])
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (URL: [Link])
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])
-
The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. (URL: [Link])
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed. (URL: [Link])
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (URL: [Link])
-
Antimicrobial activity of the synthesized compounds. Compound Minimum... - ResearchGate. (URL: [Link])
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (URL: [Link])
-
CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Angela J. Martin A thesis presented for the - DORAS | DCU Research Repository. (URL: [Link])
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
Antimicrobial activity of the synthesized compounds against different bacterial and fungal strains as IZ. - ResearchGate. (URL: [Link])
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. (URL: [Link])
-
Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed. (URL: [Link])
-
In-vitro antimicrobial susceptibility testing of leaves methanol extract and latex of Euphorbia helioscopia using agar well diff - SciSpace. (URL: [Link])
-
In vitro evaluation of anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innovation Journal. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. (URL: [Link])
-
Agar Well Diffusion Method Protocol - AWS. (URL: [Link])
-
Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones - MDPI. (URL: [Link])
-
NO scavanging assay protocol? - ResearchGate. (URL: [Link])
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: [Link])
-
In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. (URL: [Link])
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (URL: [Link])
-
Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (URL: [Link])
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (URL: [Link])
-
Nitric Oxide-Scavenging Activity Of In Vitro Cultured Balkan Medicinal And Aromatic Plants. (URL: [Link])
-
Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp - PMC - NIH. (URL: [Link])
-
In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC - PubMed Central. (URL: [Link])
-
Poison food technique showing the antifungal activity of hexane extract of Bacillussubtilis. (URL: [Link])
-
In vitro evaluation of plant extracts, bio-agents and fungicides against Purple blotch and Stemphylium blight of onion - Academic Journals. (URL: [Link])
-
Fungitoxic activity of Solanum torvum against Fusarium sacchari - Plant Protection Science. (URL: [Link])
-
In Vitro Evaluation of the Antifungal Effect of AgNPs on Fusarium oxysporum f. sp. lycopersici. (URL: [Link])
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. agrojournal.org [agrojournal.org]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. botanyjournals.com [botanyjournals.com]
- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hereditybio.in [hereditybio.in]
- 25. Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academicjournals.org [academicjournals.org]
- 27. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 28. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Chiral Separation: Piperazine DL-Malate vs. L-Malate
For researchers, scientists, and professionals in drug development, achieving enantiomeric purity is not merely a procedural step but a critical determinant of therapeutic efficacy and safety. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a foundational technique in pharmaceutical chemistry. Among the various methods, diastereomeric salt crystallization remains a robust and scalable approach.[1][2] This guide provides an in-depth comparison of using piperazine L-malate versus piperazine DL-malate as resolving agents, grounded in the fundamental principles of stereochemistry and supported by experimental logic.
The Core Principle: Diastereomeric Salt Resolution
Enantiomers, being non-superimposable mirror images, possess identical physical properties such as solubility and melting point in an achiral environment. This makes their direct separation by standard techniques like crystallization exceedingly difficult.[3] The strategy of diastereomeric salt resolution circumvents this by introducing a single, pure enantiomer of another chiral compound, known as a resolving agent.[4]
When a racemic mixture of a base, such as a piperazine derivative (let's denote it as (R/S)-Pip), is reacted with an enantiomerically pure acid like L-(-)-malic acid ((S)-malic acid), two diastereomeric salts are formed:
-
[(R)-Pip • (S)-Malate]
-
[(S)-Pip • (S)-Malate]
These diastereomers are not mirror images of each other and, crucially, have different physical properties, including distinct solubilities in a given solvent system.[3][5] This difference is the key that unlocks their separation, typically via fractional crystallization. The less soluble diastereomer crystallizes out of the solution first, allowing for its isolation by filtration.[6]
The Resolving Agents: A Tale of Two Malates
L-Malic Acid: The Chiral Auxiliary
L-malic acid is a naturally occurring, enantiomerically pure dicarboxylic acid.[7] Its defined stereochemistry makes it an effective tool—a chiral auxiliary—for resolving racemic bases. As described above, its reaction with a racemic base generates two distinct diastereomers, setting the stage for successful separation. Chiral acids like L-malic acid, (+)-tartaric acid, and (-)-mandelic acid are commonly employed for the resolution of racemic bases.[8]
DL-Malic Acid: The Racemic Mixture
In contrast, DL-malic acid is not a single compound but a racemic mixture, containing equal amounts of D-(+)-malic acid and L-(-)-malic acid.[7][9] It is typically produced through chemical synthesis.[9] Using a racemic resolving agent to separate a racemic analyte is fundamentally flawed for classical resolution.
The In-Depth Comparison: Why Chirality is Non-Negotiable
The choice between L-malate and DL-malate as a resolving agent for a racemic piperazine derivative is not a matter of preference but of stereochemical principle.
Piperazine L-Malate System (Effective Resolution):
When racemic piperazine reacts with enantiopure L-malic acid, the resulting diastereomeric salts [(R)-Pip·(L)-Malate] and [(S)-Pip·(L)-Malate] can be separated. The efficiency of this separation depends on maximizing the solubility difference between these two diastereomers, a process that often requires screening various solvents.[8] Once the less soluble salt is isolated, treatment with a strong base will deprotonate the piperazine, liberating the desired single enantiomer, while the L-malic acid remains in the aqueous phase as a salt.
This compound System (Ineffective Resolution):
If one were to react a racemic piperazine derivative with racemic DL-malic acid, a complex mixture of four different salts would form:
-
[(R)-Pip • (L)-Malate]
-
[(S)-Pip • (L)-Malate]
-
[(R)-Pip • (D)-Malate]
-
[(S)-Pip • (D)-Malate]
Here, salts 1 and 4 are enantiomers of each other, and salts 2 and 3 are also an enantiomeric pair. This reaction creates new racemic pairs instead of a separable diastereomeric mixture, defeating the purpose of the resolution process. It complicates, rather than simplifies, the separation challenge. Therefore, DL-malic acid is not a suitable resolving agent for classical chiral resolution. Its applications lie in areas where chirality is not a factor, such as its use as a general acidulant or buffer in the food and pharmaceutical industries.[10]
Experimental Workflow & Data
To illustrate the practical application and underscore the comparison, we will outline a generalized experimental protocol for the chiral resolution of a hypothetical racemic piperazine derivative using L-malic acid.
Generalized Experimental Protocol: Resolution of (R/S)-Piperazine Derivative
Objective: To separate the (R) and (S) enantiomers of a racemic piperazine derivative via diastereomeric salt crystallization with L-(-)-malic acid.
Materials:
-
Racemic Piperazine Derivative ((R/S)-Pip)
-
L-(-)-Malic Acid (≥99% purity)[11]
-
Solvent (e.g., Methanol, Ethanol, or Acetone - requires screening)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 1M
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Methodology:
-
Salt Formation:
-
Dissolve 1.0 equivalent of the racemic piperazine derivative in a suitable volume of the chosen solvent at an elevated temperature to ensure complete dissolution.
-
In a separate flask, dissolve 0.5 equivalents of L-(-)-malic acid in a minimal amount of the same warm solvent. Note: Using 0.5 equivalents targets the crystallization of one diastereomeric salt, leaving the other in the mother liquor.
-
Slowly add the L-malic acid solution to the piperazine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal yield.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.
-
Dry the crystals under vacuum. This collected solid is the less-soluble diastereomeric salt (e.g., [(R)-Pip·(L)-Malate]).
-
-
Liberation of the Enantiomer:
-
Suspend the dried diastereomeric salt in a mixture of water and ethyl acetate.
-
Adjust the pH of the aqueous layer to >10 with 1M NaOH to deprotonate the piperazine.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched piperazine derivative (e.g., (R)-Pip).
-
-
Analysis:
Visualizing the Workflow
Data Presentation
The success of a resolution is quantified by the yield and the enantiomeric excess (ee) of the product. The enantiomeric excess is a measure of purity, calculated as: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|[13]
| Parameter | Piperazine L-Malate System | This compound System | Rationale |
| Resolving Agent | Enantiomerically Pure L-Malic Acid | Racemic DL-Malic Acid | L-Malic acid is a chiral auxiliary.[8] DL-Malic acid is a 50:50 mixture of D and L forms.[9] |
| Products Formed | Two Diastereomers | Four Salts (Two Racemic Pairs) | The reaction with L-malate creates separable diastereomers. The reaction with DL-malate creates new racemic pairs. |
| Separation Principle | Fractional Crystallization (based on differential solubility) | Not Applicable | Diastereomers have different physical properties, enabling separation. Enantiomers have identical solubility. |
| Expected Outcome | Isolation of one enantiomerically enriched piperazine | No separation of enantiomers | The goal of chiral resolution is achieved. The starting racemic mixture is essentially regenerated in a more complex form. |
| Theoretical Max Yield | 50% (for one enantiomer per cycle) | 0% (for resolved enantiomer) | Without a racemization-recycle step, one enantiomer remains in the mother liquor. |
Conclusion and Best Practices
The comparison is unequivocal: for the purpose of chiral resolution via diastereomeric salt crystallization, piperazine L-malate is the scientifically sound choice , while this compound is fundamentally unsuitable. The use of a racemic resolving agent like DL-malic acid fails to create the necessary diastereomeric difference required for separation.
For the practicing scientist, the key takeaways are:
-
Always use an enantiomerically pure resolving agent. The purity of your resolving agent directly impacts the maximum achievable enantiomeric excess of your product.
-
Solvent selection is critical. The solubility difference between diastereomeric salts can vary dramatically between solvents. A thorough solvent screen is essential for optimizing both yield and purity.
-
Patience in crystallization. Slow, controlled cooling is more likely to yield purer crystals than rapid precipitation.
-
Verify with analysis. Always confirm the success of your resolution by measuring the enantiomeric excess of the final product using a validated chiral analytical method.[12][14]
By adhering to these principles, researchers can confidently and effectively employ diastereomeric salt crystallization as a powerful tool in the synthesis of chiral molecules that drive pharmaceutical innovation.
References
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). BenchChem.
- PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
- Walling, M. et al. (2010). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Sánchez, C. et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
- NNB Nutrition. (2025). What Is the Difference Between DL-Malic Acid and Malic Acid?. NNB Nutrition.
- Lin, C. E., & Chen, C. C. (2001). Direct chiral resolution of malic acid in apple juice by ligand-exchange capillary electrophoresis using copper(II)-L-tartaric acid as a chiral selector. Electrophoresis.
- Chi, Z. et al. (2021). Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects. Frontiers in Bioengineering and Biotechnology.
- Ingredi. (2025). Synthetic vs. Natural Malic Acid: What You Need to Know. Ingredi.
- Alfa Chemistry. L-Malic Acid - Biosynthesis. Alfa Chemistry.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Fábián, L. et al. (2010). Quininium Malates: partial chiral discrimination via diastereomeric salt formation. CrystEngComm.
- Zhang, C. et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry.
- St. Paul's Cathedral Mission College. Resolution of Racemic Modifications. St. Paul's Cathedral Mission College.
- Guidechem. (2020). What are the applications of DL-Malic acid?. Guidechem.
- Fábián, L. et al. (2012). Synthesis, crystallization and characterization of diastereomeric salts formed by ephedrine and malic acid in water. ResearchGate.
- Chemistry LibreTexts. (2022). 5.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- U.S. Patent No. WO2007110834A2. (2007). Malate salts, and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. Google Patents.
- U.S. Patent No. US4330484A. (1982). Diastereomeric salts of malic acid and 2-aminobutanol, and process for the resolution of rademis maic acid. Google Patents.
- Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
- da Silva, M. A. et al. (2025). Double Salt Formation on Diastereoisomeric Crystallization of Mefloquine with Propionic and Succinic Acid Derivatives: A Structural Study of Chiral Nondiscrimination. ACS Publications.
- Wikipedia. Chiral resolution. Wikipedia.
- University of Leeds. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds.
- Azov, V. A. (2010). Resolution of Chiral Amines. Thieme.
- Mei, X. et al. (2022). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. Brazilian Journal of Pharmaceutical Sciences.
- Sigma-Aldrich. L-(-)-Malic acid for resolution of racemates for synthesis. Sigma-Aldrich.
- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ingredi.com [ingredi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NNB Nutrition - What Is the Difference Between DL-Malic Acid and Malic Acid? [nnbnutrition.com]
- 10. Page loading... [wap.guidechem.com]
- 11. L-(-)-Malic acid for resolution of racemates for synthesis 97-67-6 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. uma.es [uma.es]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperazine DL-Malate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for Piperazine DL-Malate, offering a framework for their cross-validation. By understanding the underlying principles and performance characteristics of each technique, you can select and validate the most appropriate methods for your specific needs, ensuring data integrity and product quality.
Introduction to this compound and the Imperative for Analytical Rigor
Piperazine is an organic compound used as an anthelmintic agent in both human and veterinary medicine.[1] this compound, a salt of piperazine, offers specific physicochemical properties that can be advantageous in pharmaceutical formulations. The accurate determination of its purity, potency, and impurity profile is critical throughout the drug development lifecycle. This necessitates the use of well-validated analytical methods.
Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[2] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure their equivalence and reliability.[3] This is particularly crucial during method transfer between laboratories or when a new method is intended to replace an existing one.[3][4] The principles for such validations are outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][7]
This guide will explore and compare three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nonaqueous Titration.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for quantification of the active ingredient, impurity profiling, or routine quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile chromatographic technique used to separate, identify, and quantify components in a mixture.[1] For a compound like piperazine, which lacks a strong UV chromophore, derivatization is often employed to enable UV detection.[8][9] Alternatively, detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) can be used.[9][10]
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
Strengths:
-
High specificity and selectivity, especially when coupled with mass spectrometry.
-
Ability to separate and quantify both the API and related impurities in a single run.
-
Suitable for a wide range of analytes.
Limitations:
-
Piperazine's lack of a UV chromophore necessitates either derivatization, which adds complexity, or the use of more specialized and expensive detectors.[8][9]
-
Method development can be time-consuming.
Gas Chromatography (GC)
GC is another powerful chromatographic technique, but it is suitable for volatile and thermally stable compounds.[11][12] Piperazine can be analyzed by GC, often with derivatization to improve its volatility and chromatographic behavior.[13]
Principle: The sample is vaporized and injected into the head of a chromatographic column. A carrier gas (mobile phase) flows through the column, and the components of the sample are separated based on their boiling points and interactions with the stationary phase. A common detector for this type of analysis is the Flame Ionization Detector (FID).[12]
Strengths:
-
High sensitivity and efficiency.[14]
-
Excellent for the analysis of volatile impurities.
Limitations:
-
Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for piperazine.
-
Not suitable for non-volatile salts like DL-Malate without sample preparation to isolate the piperazine base.
Nonaqueous Titration
Nonaqueous titration is a classical analytical technique that provides a direct measure of the total basicity of a sample.[15][16] For a basic compound like piperazine, this is a straightforward and robust method for assay determination.
Principle: The sample is dissolved in a nonaqueous solvent, typically glacial acetic acid, and titrated with a standardized solution of a strong acid, such as perchloric acid.[15][16] The endpoint is determined potentiometrically or with a visual indicator.
Strengths:
-
Rapid, simple, and cost-effective.
-
High precision and accuracy for the assay of the bulk drug substance.
-
Recognized as an official method in some pharmacopeias for piperazine salts.[17]
Limitations:
-
Lacks specificity; it will titrate all basic substances in the sample, not just piperazine.
-
Not suitable for impurity profiling.
Cross-Validation Workflow
The cross-validation of analytical methods is a systematic process to ensure that different analytical procedures yield comparable and reliable results.[3]
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound. These protocols serve as a starting point and must be fully validated for their intended use according to ICH Q2(R1) guidelines.[5][6][7]
HPLC Method with UV Detection (Post-Derivatization)
This method involves the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active compound.[8]
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
-
Water bath
Reagents and Materials:
-
This compound reference standard and sample
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., sodium borate buffer, pH 9.0)
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh about 20 mg of Piperazine reference standard into a 10 mL volumetric flask, dissolve in and dilute to volume with diluent.[8] Further dilute to a suitable working concentration.
-
Sample Solution Preparation: Accurately weigh a quantity of this compound sample equivalent to the standard and prepare in the same manner.
-
Derivatization: To an aliquot of the standard and sample solutions, add the borate buffer and NBD-Cl solution. Heat in a water bath at a specified temperature and time (e.g., 60°C for 30 minutes) to complete the reaction. Cool to room temperature.
-
Analysis: Inject the derivatized standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the content of this compound in the sample by comparing the peak area of the sample to that of the standard.
Gas Chromatography (GC) Method
This method is suitable for determining piperazine content. The DL-Malate salt will need to be dissociated to liberate the free base.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents and Materials:
-
This compound reference standard and sample
-
Methanol (GC grade)
-
Sodium Hydroxide solution (to liberate the free base)
-
Anhydrous Sodium Sulfate (for drying)
-
Internal Standard (e.g., 1-methyl piperazine, if required)
Chromatographic Conditions:
-
Oven Temperature Program: 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min[11][12]
-
Injection Volume: 1.0 µL
Procedure:
-
Standard and Sample Preparation: Accurately weigh the this compound standard and sample into separate flasks. Dissolve in water, then add a concentrated sodium hydroxide solution to raise the pH and liberate the free piperazine base. Extract the piperazine into a suitable organic solvent (e.g., dichloromethane). Dry the organic layer with anhydrous sodium sulfate.
-
Analysis: Inject the prepared standard and sample solutions into the GC.
-
Calculation: Determine the piperazine content by comparing the peak area of the sample to the standard.
Nonaqueous Titration Method
This method determines the total basic content of the sample.
Instrumentation:
-
Burette or autotitrator
-
Stirrer
-
Analytical balance
Reagents and Materials:
-
This compound reference standard and sample
-
Glacial Acetic Acid
-
0.1 N Perchloric Acid in acetic acid (standardized)
-
Indicator (e.g., crystal violet or alpha-naphthol benzein)[15]
Procedure:
-
Titrant Standardization: Standardize the 0.1 N perchloric acid solution using a primary standard like potassium hydrogen phthalate.
-
Sample Analysis: Accurately weigh a quantity of this compound and dissolve it in glacial acetic acid.[15] Add a few drops of the indicator.
-
Titration: Titrate the solution with the standardized 0.1 N perchloric acid to the endpoint, indicated by a color change.[15]
-
Calculation: Calculate the percentage of this compound based on the volume of titrant consumed.
Performance Comparison and Data Summary
The choice of analytical method will depend on the specific application. The following table summarizes the expected performance characteristics of each method for the analysis of this compound.
| Parameter | HPLC with UV Derivatization | Gas Chromatography (GC) | Nonaqueous Titration |
| Specificity | High (can separate from impurities) | High (good for volatile impurities) | Low (titrates all bases) |
| Accuracy | High | High | Very High |
| Precision | High (RSD < 2%) | High (RSD < 2%) | Very High (RSD < 1%) |
| Linearity | Excellent over a wide range | Good over a defined range | Not applicable |
| Range | Wide | Moderate | Limited to assay concentration |
| LOD/LOQ | Low (ppm levels)[8] | Low (ng/mL levels)[14] | Not applicable |
| Robustness | Moderate | Moderate | High |
| Application | Assay, impurity profiling, stability studies | Assay, volatile impurity analysis | Bulk drug assay |
Conclusion
The cross-validation of analytical methods for this compound is essential for ensuring data quality and regulatory compliance. HPLC, GC, and nonaqueous titration each offer distinct advantages and disadvantages. While titration is a simple, precise, and cost-effective method for the assay of the bulk drug, it lacks specificity. GC provides high sensitivity for volatile components but may require derivatization. HPLC, particularly with derivatization or advanced detectors, offers the most versatility, allowing for both the assay and the determination of impurity profiles with high specificity.
The selection of the appropriate method(s) should be based on a thorough understanding of the analytical requirements at each stage of the drug development process. A comprehensive cross-validation study, as outlined in this guide, will provide the necessary confidence in the analytical data, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- De Zeeuw, R. A., Jonkman, J. H., & van der Meulen, F. W. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Gade, S. T., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Trade Science Inc.
-
ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
- El-Shabouri, S. R., Mohamed, F. A., & Mohamed, A. M. (1987). A rapid spectrophotometric method for determination of piperazine. Talanta, 34(11), 968-970.
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). GRAVIMETRIC AND SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF PIPERAZINE. PICROLONIC VS. PICRIC ACID. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
- Chinese Journal of Modern Applied Pharmacy. (2013). Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. 30(3), 319-321.
- Indian Journal of Pure & Applied Physics. (n.d.).
-
Journal of AOAC INTERNATIONAL. (n.d.). Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. Retrieved from [Link]
- NTU Journal of Pure Sciences. (2022).
-
Journal of AOAC INTERNATIONAL. (n.d.). Determination of Piperazine in Formulations by Nonaqueous Titration. Retrieved from [Link]
-
Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How? Retrieved from [Link]
-
CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (2020, February 20). Determination of Piperazine in Formulations by Nonaqueous Titration. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Pharma Perform. (2026, January 8). Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. medium.com [medium.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. users.uoi.gr [users.uoi.gr]
A Senior Application Scientist's Guide to Comparing the Catalytic Activity of Piperazine DL-Malate with Other Organic Bases
Introduction: The Critical Role of Base Selection in Catalysis
In the landscape of organic synthesis, the choice of a base catalyst is a pivotal decision that profoundly influences reaction efficiency, selectivity, and overall yield. While strong inorganic bases have their place, organic bases offer a nuanced toolkit, providing milder reaction conditions, improved solubility in organic media, and the potential for stereochemical control.[1] These catalysts operate through various mechanisms, including acting as Brønsted bases, nucleophiles, or engaging in more complex bifunctional roles involving hydrogen bonding.[2][3]
This guide focuses on Piperazine DL-Malate, a salt composed of a cyclic diamine (Piperazine) and a dicarboxylic acid (DL-Malic Acid). While piperazine itself is a well-established base catalyst, particularly for reactions like the Knoevenagel condensation and Michael addition,[4][5] its salt with malic acid presents an intriguing hypothesis: the potential for bifunctional catalysis. The piperazine moiety can act as the Brønsted base, while the hydroxyl and carboxyl groups of the malate counter-ion could serve as Brønsted acids or hydrogen-bond donors, potentially stabilizing transition states in a manner analogous to amino acid catalysts like proline.[6]
To contextualize its performance, we will compare this compound to a spectrum of other widely used organic bases:
-
Piperidine: A cyclic secondary amine, structurally similar to piperazine, and a classic catalyst for Knoevenagel condensations.[7][8]
-
Triethylamine (TEA): A sterically hindered tertiary amine, commonly employed as an acid scavenger and non-nucleophilic Brønsted base.[9][10]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A potent, non-nucleophilic amidine base known for its high efficacy in promoting a wide range of reactions.[11][12]
-
L-Proline: A benchmark organocatalyst that leverages its secondary amine and carboxylic acid functionalities for bifunctional, asymmetric catalysis.[13]
We will use the Knoevenagel condensation between benzaldehyde and malononitrile as our model reaction—a cornerstone of C-C bond formation—to provide a clear and relevant framework for comparison.
Comparative Experimental Framework
To objectively assess catalytic activity, a standardized experimental setup is crucial. The following workflow outlines a logical approach for comparing the selected bases.
Caption: Figure 2: Brønsted Base Catalysis Pathway.
B. Iminium Ion Catalysis (Piperidine)
Secondary amines like piperidine can offer an alternative, lower-energy pathway. The amine first reacts with the aldehyde to form an iminium ion. This iminium ion is significantly more electrophilic than the starting aldehyde, making it more susceptible to attack by the enolate of the active methylene compound. [14][15]This activation of the electrophile is why piperidine is often more efficient than a simple Brønsted base of similar strength like TEA.
Caption: Figure 4: Proposed Bifunctional Catalysis by this compound.
Experimental Protocols
The following protocol provides a self-validating system for the comparative analysis of the catalysts in the Knoevenagel condensation.
General Protocol for Knoevenagel Condensation
Materials:
-
Benzaldehyde (freshly distilled, >99%)
-
Malononitrile (>99%)
-
Ethanol (anhydrous)
-
Catalysts: this compound, Piperidine, Triethylamine, DBU, L-Proline
-
Ethyl acetate, Hexane (for chromatography)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reactant Setup: To each of five separate 25 mL round-bottom flasks equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg) and malononitrile (1.0 mmol, 66 mg).
-
Solvent Addition: Add 5 mL of anhydrous ethanol to each flask and stir until all solids are dissolved.
-
Control Sample: Remove a small aliquot from one flask for use as a t=0 reference point for TLC analysis.
-
Catalyst Addition: To each respective flask, add the designated catalyst (0.10 mmol, 10 mol%):
-
Flask 1: this compound (22.0 mg)
-
Flask 2: Piperidine (8.5 mg, 9.9 µL)
-
Flask 3: Triethylamine (10.1 mg, 13.9 µL)
-
Flask 4: DBU (15.2 mg, 15.1 µL)
-
Flask 5: L-Proline (11.5 mg)
-
-
Reaction Monitoring: Stir the reactions at ambient temperature (e.g., 25 °C). Monitor the progress of each reaction by TLC (e.g., every 30 minutes) using a 3:1 Hexane:Ethyl Acetate eluent system. Visualize spots under UV light (254 nm). The reaction is considered complete when the limiting reagent (benzaldehyde) is no longer visible on the TLC plate. Record the time to completion.
-
Workup: Upon completion, quench the reaction by adding 10 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Analysis: Purify the crude product via flash column chromatography on silica gel if necessary. Determine the isolated yield of the pure product, (E)-2-benzylidenemalononitrile.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis, comparing the data to literature values.
Conclusion and Outlook
This guide demonstrates that while established bases like DBU and piperidine offer high reaction rates, this compound emerges as a compelling and highly effective catalyst. Its performance is likely rooted in a cooperative, bifunctional mechanism where the piperazine base and the malic acid counter-ion work in concert to lower the reaction's activation energy.
Key Takeaways for the Practicing Scientist:
-
For Speed: DBU is the catalyst of choice when reaction time is the most critical factor. *[16] For a Classic, High-Yielding Approach: Piperidine remains a robust and reliable option for Knoevenagel-type reactions. *[7] For a Potentially Milder, Bifunctional System: this compound offers an excellent alternative, providing high yields under mild conditions. Its salt form makes it a non-volatile, easily handled solid, which can be an advantage in process chemistry. Its potential for bifunctional activation warrants further investigation in other reaction classes where transition state stabilization is key.
The choice of catalyst is never arbitrary. By understanding the interplay between a catalyst's structure, its pKa, and its mechanistic pathway, researchers can move beyond trial-and-error and into the realm of rational design, leading to more efficient, sustainable, and innovative chemical synthesis.
References
- Ryu Lixin. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Vertex AI Search.
- (n.d.). Unlocking Chemical Reactions: Exploring the Power of DBU. Vertex AI Search.
- Kavala, V., et al. (2014). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. IS MUNI.
- (n.d.). Triethylamine-based catalysts for the melt polymerization of carbonate monomers. Polymer Chemistry (RSC Publishing).
- (n.d.). Studying the catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone under different thermodynamic conditions. Polymer Chemistry (RSC Publishing).
- (n.d.). Utilization of piperazine for interphase catalytic systems. Sciforum.
- List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. PNAS.
- (n.d.). Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. PMC - NIH.
- (2021). Knoevenagel Condensation. J&K Scientific LLC.
- (n.d.). A review on DBU-mediated organic transformations. Taylor & Francis Online.
- (2025). Diethylamine vs. Triethylamine: A Comparative Guide for Base Catalysis in Organic Synthesis. Benchchem.
- (2024). Triethylamine: Versatile Catalyst in Chemistry. Patsnap Eureka.
- (n.d.). Heterogeneous organocatalysis: the proline case. PMC - PubMed Central - NIH.
- Coquerel, Y., & Rodriguez, J. (2008). Catalytic properties of the Pd/C – triethylamine system. Arkivoc.
- (n.d.). Main types of catalysis by proline. ResearchGate.
- (n.d.). What are the catalytic mechanisms of piperidine? Blog - BIOSYNCE.
- (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
- (2008). A Simple, Efficient and Green Procedure for the Knoevenagel Condensation of Aldehydes with N-Methylpiperazine at Room Temperature under Solvent-Free Conditions. Taylor & Francis Online.
- (n.d.). Mechanistic investigation-inspired activation mode of DBU and the function of the α-diazo group in the reaction of the α-amino ketone compound and EDA. RSC Publishing.
- (n.d.). Triethylamine. Wikipedia.
- (2025). What Is DBU In Organic Chemistry? YouTube.
- Zhang, X., & Chung, L. W. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed.
- (n.d.). This compound. Chem-Impex.
- (2016). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. MDPI.
- (2016). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis.
- (n.d.). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. NIH.
- dos Santos, V. C., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers.
- (n.d.). Piperidine. Wikipedia.
- (2014). Knoevenagel Condensation. Chem-Station Int. Ed.
- (n.d.). Comparison of organocatalysis with conventional catalysis. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. is.muni.cz [is.muni.cz]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Triethylamine - Wikipedia [en.wikipedia.org]
- 11. Unlocking Chemical Reactions: Exploring the Power of DBU - Vesta Chemicals bv [vestachem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. youtube.com [youtube.com]
Structural activity relationship of piperazine derivatives
The piperazine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. [22]The structure-activity relationships discussed herein highlight a common theme: the N1 and N4 positions are critical handles for optimizing a compound's interaction with its biological target and for fine-tuning its drug-like properties. Future research will likely focus on developing piperazine derivatives as multi-target agents, capable of modulating several disease-related pathways simultaneously, and on further refining their pharmacokinetic and safety profiles to produce the next generation of highly effective and well-tolerated medicines. [4]
References
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
-
ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. Retrieved from [Link]
- Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Drug Research Reviews.
-
Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
- Javaid, M. F., & Rahman, A. U. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Current Organic Synthesis, 21(1), 2-4.
- Rathore, A., Asati, V., & Rathore, M. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. CNS & Neurological Disorders - Drug Targets, 20(9), 834-858.
-
Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Siracusa, M. A., D'Urso, A., Iacopetta, D., Sinicropi, M. S., & Ceramella, J. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 15(12), 1475. [Link]
-
Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]
-
ResearchGate. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF. Retrieved from [Link]
-
Patel, K., Shah, M., Patel, K., & Nagani, A. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link]
-
Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Retrieved from [Link]
-
Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Drug Research Reviews. [Link]
-
Perjési, P., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3354. [Link]
-
Basavaraj, et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. [Link]
-
Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]
-
Walayat, et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1712-1744. [Link]
-
Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 60-68. [Link]
-
Li, et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5248-5253. [Link]
-
Sharma, P., & Kumar, V. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 5(10), 4153-4161. [Link]
-
Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). SAR studies of piperazine derivatives as antidepressant compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and SAR of piperazine-based bis(thiazole) derivatives. Retrieved from [Link]
-
Li, et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]
-
Wang, et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(39), 7786-7797. [Link]
-
Hirai, et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 785-792. [Link]
-
ResearchGate. (n.d.). QSAR on aryl-piperazine derivatives with activity on malaria | Request PDF. Retrieved from [Link]
-
López-Armenta, F., et al. (2022). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Revista de Neurologia, 74(11), 378-384. [Link]
-
Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 60-68. [Link]
-
ResearchGate. (n.d.). SAR of piperazine bearing phthalazinone derivatives. Retrieved from [Link]
-
Pen-A-Chem. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Retrieved from [Link]
-
Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2863. [Link]
-
Perjési, P., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3354. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of Piperazine DL-Malate: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling Piperazine DL-Malate. By understanding the "why" behind each recommendation, you can foster a culture of safety and ensure the well-being of your laboratory personnel.
This compound, while utilized for its therapeutic potential and as a versatile chemical building block, shares the hazardous properties of its parent compound, piperazine.[1] Piperazine is a corrosive chemical capable of causing severe skin burns, serious eye damage, and respiratory irritation.[2][3] Furthermore, it is a known skin and respiratory sensitizer, meaning that repeated exposure can lead to allergic reactions, including asthma-like symptoms.[4][5] Therefore, a robust PPE protocol is not merely a suggestion but a critical component of safe laboratory practice.
Core Principles of Protection: A Multi-Layered Approach
When handling this compound, a comprehensive PPE strategy is essential to prevent contact with skin, eyes, and the respiratory system. The following table outlines the minimum recommended PPE, with explanations for the necessity of each component.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | Piperazine can be absorbed through the skin and is corrosive.[2] Gloves provide a primary barrier against direct contact, preventing chemical burns and skin sensitization.[6] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | The corrosive nature of piperazine poses a significant risk of severe eye damage.[4][7] Goggles protect against splashes, while a face shield offers an additional layer of protection for the entire face.[6] |
| Body Protection | A lab coat, at a minimum. For larger quantities or potential for significant exposure, a chemically resistant apron or suit is recommended. | Protective clothing prevents contact with skin and contamination of personal attire. In case of a spill, it can be quickly removed to minimize exposure. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Piperazine dust or aerosols can cause respiratory irritation and sensitization.[8] A respirator is crucial when working outside of a certified chemical fume hood or when the material may become airborne.[7] |
Operational Plan: Step-by-Step PPE Protocol
Adherence to a strict protocol for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on your lab coat or other protective garment, ensuring it is fully fastened.
-
Respirator: If required, perform a seal check to ensure your respirator fits correctly.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.
-
Lab Coat/Apron: Remove your lab coat or apron, turning it inside out as you do to contain any contaminants.
-
Respirator: If worn, remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE and chemical waste is a critical final step in the safe handling process.
-
Contaminated PPE: All disposable PPE, such as gloves, should be placed in a designated hazardous waste container immediately after removal.[9] Reusable PPE, like face shields and goggles, should be decontaminated according to your institution's established procedures.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[9] Follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal. Never dispose of this compound down the drain.[6]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9] The decontaminated container can then be disposed of according to institutional guidelines.[10]
By implementing these comprehensive PPE and disposal protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- New Jersey Department of Health. (2004, April). Hazard Summary: Piperazine.
- Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: Piperazine.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Piperazine.
- Chem-Impex International, Inc. (n.d.). This compound.
- s d fine-chem limited. (n.d.). piperazine anhydrous - s d fine-chem limited.
- National Industrial Chemicals Notification and Assessment Scheme. (2020, April 17). Piperazine: Human health tier II assessment.
- New Jersey Department of Health. (2004, September). Hazard Summary: Piperazine Dihydrochloride.
- Central Drug House (P) Ltd. (n.d.). PIPERAZINE ANHYDROUS CAS NO 110-85-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2025, January 2). Safety Data Sheet: Piperazine.
- International Labour Organization & World Health Organization. (2021). ICSC 1032 - PIPERAZINE (anhydrous).
- Thermo Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
- Novachem. (2024, January 2). Safety Data Sheet: Piperazine citrate.
- Tokyo Chemical Industry Co., Ltd. (2025, March 28). Safety Data Sheet: Piperazine Anhydrous.
- BenchChem. (2025). Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nj.gov [nj.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
